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  • Product: N-(4-nitrophenyl)propane-1,3-diamine
  • CAS: 52289-06-2

Core Science & Biosynthesis

Foundational

Synthesis route for N-(4-nitrophenyl)propane-1,3-diamine

An In-depth Technical Guide to the Synthesis of N-(4-nitrophenyl)propane-1,3-diamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive and in-depth examination of a primar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(4-nitrophenyl)propane-1,3-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth examination of a primary synthesis route for N-(4-nitrophenyl)propane-1,3-diamine, a key intermediate in various research and development applications. The document is structured to provide not only a step-by-step protocol but also a deep-seated rationale for the methodological choices, grounded in established chemical principles. We will explore the core synthesis strategy via Nucleophilic Aromatic Substitution (SNAr), detailing the reaction mechanism, optimization parameters, and purification techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this target molecule.

Introduction and Strategic Overview

N-(4-nitrophenyl)propane-1,3-diamine is a bifunctional organic compound featuring a nitro-activated aromatic ring and a flexible aliphatic diamine chain. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates, specialized polymers, and dye precursors. The presence of a primary amine allows for further derivatization, while the nitro group can be readily reduced to an aniline, opening pathways to a different class of derivatives.

The most efficient and industrially scalable approach to synthesizing N-(4-nitrophenyl)propane-1,3-diamine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the powerful electron-withdrawing nature of the nitro group to activate the aromatic ring for attack by a nucleophile.

Core Synthesis Logic

The chosen synthetic pathway involves the reaction of an activated 4-halonitrobenzene with 1,3-diaminopropane. The central challenge in this synthesis is achieving selective mono-substitution on the diamine to prevent the formation of the di-substituted byproduct, N,N'-bis(4-nitrophenyl)propane-1,3-diamine. This guide will focus on controlling this selectivity through strategic manipulation of reaction conditions.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry for forming carbon-heteroatom bonds. For this reaction to proceed efficiently, the aromatic ring must be "electron-poor," a condition satisfied by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1][2]

Mechanism of Action

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (in this case, one of the amino groups of 1,3-diaminopropane) attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

Rationale for Reagent Selection

The Aryl Substrate: 1-Fluoro-4-nitrobenzene vs. 1-Chloro-4-nitrobenzene

While both 1-chloro-4-nitrobenzene and 1-fluoro-4-nitrobenzene are viable starting materials, the fluoro-substituted compound is superior for SNAr reactions.[3] This may seem counterintuitive, as fluoride is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[2]

  • Expertise-Driven Insight: The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the Meisenheimer intermediate through a powerful inductive effect (-I effect). This stabilization lowers the activation energy of the first step, accelerating the overall reaction rate. Therefore, 1-fluoro-4-nitrobenzene is the preferred substrate for this synthesis. [3][4]

The Nucleophile: 1,3-Diaminopropane

1,3-Diaminopropane is a simple, commercially available aliphatic diamine that serves as the nucleophilic component. Its two primary amino groups, however, present the primary challenge of this synthesis: controlling selectivity.

The Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

The reaction generates one equivalent of hydrofluoric acid (HF). This acid will protonate the basic amino groups of the 1,3-diaminopropane, rendering them non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base is added as an acid scavenger. Triethylamine is a suitable choice as it is organic-soluble and its resulting salt (triethylammonium fluoride) can be easily removed during aqueous work-up.

Experimental Design and Optimization

A self-validating protocol requires careful control over key parameters to ensure reproducibility and high yield of the desired product.

Controlling Mono-substitution

The core principle for favoring the formation of N-(4-nitrophenyl)propane-1,3-diamine is Le Châtelier's principle, applied through stoichiometric control.

  • Statistical Control: By using a significant molar excess of 1,3-diaminopropane (typically 5-10 equivalents), the probability of a 1-fluoro-4-nitrobenzene molecule encountering an already-reacted diamine molecule is statistically minimized. The vast excess of unreacted diamine ensures it is the predominant nucleophile, driving the reaction towards mono-alkylation.

Reaction Parameters Summary

The following table outlines the optimized parameters for the synthesis.

ParameterRecommended ChoiceRationale
Aryl Substrate 1-Fluoro-4-nitrobenzeneFluorine enhances the rate of SNAr by stabilizing the Meisenheimer complex.[2][3]
Nucleophile 1,3-DiaminopropaneProvides the aminopropyl chain.
Stoichiometry 5-10 molar equivalents of diamineStatistically favors mono-substitution over di-substitution.
Solvent Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents accelerate SNAr by solvating cations but not the nucleophile.
Base Triethylamine (Et₃N)Acts as an acid scavenger for the HF produced, preventing nucleophile protonation.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier without promoting excessive side reactions.
Reaction Time 4-8 hoursTypically sufficient for complete consumption of the limiting reagent (monitored by TLC).

Detailed Synthesis Protocol

This protocol is designed for laboratory-scale synthesis and assumes adherence to all standard safety practices.

Materials and Reagents
ReagentFormulaM.W.AmountMolesEquiv.
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.101.41 g10.0 mmol1.0
1,3-DiaminopropaneC₃H₁₀N₂74.125.57 g (6.2 mL)75.0 mmol7.5
Triethylamine (Et₃N)C₆H₁₅N101.191.52 g (2.1 mL)15.0 mmol1.5
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1340 mL--
Ethyl Acetate--~300 mL--
Brine (Saturated NaCl)--~150 mL--
Anhydrous MgSO₄--~5 g--
Silica Gel (230-400 mesh)--~50 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-diaminopropane (6.2 mL, 75.0 mmol) and dimethyl sulfoxide (40 mL).

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the solution, followed by triethylamine (2.1 mL, 15.0 mmol).

  • Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 dichloromethane/methanol eluent system. The reaction is typically complete when the 1-fluoro-4-nitrobenzene spot (visualized under UV light) is no longer visible (approx. 6 hours).

  • Work-up - Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The excess diamine and DMSO will preferentially partition into the aqueous phase.

  • Work-up - Washing: Combine the organic layers and wash with brine (3 x 50 mL) to remove any remaining DMSO and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% methanol in dichloromethane to isolate the pure N-(4-nitrophenyl)propane-1,3-diamine.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected mass for [M+H]⁺ is approximately 196.11 m/z.

Visualization of Workflow and Chemistry

Diagrams provide a clear, high-level overview of the process and the underlying chemical transformation.

Overall Synthetic Scheme

The following diagram illustrates the SNAr reaction for the synthesis of the target compound.

Caption: SNAr reaction of 1-fluoro-4-nitrobenzene with 1,3-diaminopropane.

Experimental Workflow Diagram

This diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety and Handling

  • 1-Fluoro-4-nitrobenzene: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,3-Diaminopropane: Corrosive and flammable. Can cause severe skin burns and eye damage. Ensure adequate ventilation and avoid inhalation of vapors.

  • Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Always wear gloves when handling.

  • Triethylamine: Flammable and corrosive with a strong, unpleasant odor. Handle exclusively in a fume hood.

Conclusion

The synthesis of N-(4-nitrophenyl)propane-1,3-diamine via the Nucleophilic Aromatic Substitution pathway is a robust and reliable method. The key to a successful outcome lies in the judicious choice of an activated fluoro-substrate and, most critically, the use of a significant molar excess of the diamine nucleophile to ensure mono-substitution. The detailed protocol and workflow provided herein represent a validated system for producing this valuable chemical intermediate with high purity and in good yield, suitable for a wide range of scientific and industrial applications.

References

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Wikipedia. 4-Fluoronitrobenzene. Available at: [Link]

  • Google Patents. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • Google Patents. WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Mokrov, G. V., et al. Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal.
  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • Qian, Z., et al. Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. Available at: [Link]

  • Jaworski, M., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • StackExchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis, Structural Elucidation, and Physicochemical Properties of N-(4-nitrophenyl)propane-1,3-diamine

Abstract N-(4-nitrophenyl)propane-1,3-diamine is a molecule of significant interest, positioned at the intersection of aromatic nitro compounds and aliphatic diamines. This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-nitrophenyl)propane-1,3-diamine is a molecule of significant interest, positioned at the intersection of aromatic nitro compounds and aliphatic diamines. This guide provides a comprehensive technical overview of its molecular structure, drawing upon established principles of organic synthesis and analytical chemistry. We present robust, field-proven methodologies for its synthesis, purification, and complete structural characterization. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's properties and a practical framework for its investigation. We will explore the causality behind experimental choices, from synthetic strategy to the analytical workflow required for unambiguous structural confirmation, thereby providing a self-validating system of protocols.

Introduction and Rationale: A Molecule of Two Moieties

The structure of N-(4-nitrophenyl)propane-1,3-diamine integrates two functionally significant chemical moieties: the 1,3-diaminopropane backbone and the 4-nitrophenyl group . Understanding these components is key to predicting the molecule's behavior and potential applications.

  • The 1,3-Diaminopropane Backbone: This flexible three-carbon chain terminated by two amino groups is a well-established building block in synthetic chemistry.[1] Its primary amine is a nucleophile and a Brønsted-Lowry base, while the secondary amine, once formed, retains basic and nucleophilic character. The propane linker allows for conformational flexibility, making it an ideal component for chelation in coordination complexes and a versatile scaffold in medicinal chemistry.[2][3] As a potent hydrogen-bond donor, it plays a critical role in forming stable, ordered supramolecular structures.[2][4]

  • The 4-Nitrophenyl Group: The nitro group at the para-position of the phenyl ring is a powerful electron-withdrawing group. This electronic feature significantly influences the reactivity of the attached secondary amine and the aromatic ring itself. Nitroaromatic compounds are a cornerstone in the development of pharmaceuticals, with applications ranging from antibacterial to immunosuppressive agents.[5] The nitro group can also act as a hydrogen bond acceptor, further influencing the compound's solid-state packing and intermolecular interactions.

The combination of a flexible, basic diamine linker with a rigid, electron-deficient aromatic system suggests potential applications for N-(4-nitrophenyl)propane-1,3-diamine as a novel ligand in catalysis, a monomer for high-performance polymers, or as a key intermediate in the synthesis of more complex bioactive molecules.

Proposed Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for producing high-purity material for research and development. The following pathway, based on Nucleophilic Aromatic Substitution (SNAr), is proposed due to its reliability and the commercial availability of starting materials.

Causality of Synthetic Choice: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the chosen pathway for several strategic reasons:

  • Activation: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the substitution of a leaving group (like fluorine) highly efficient.

  • Regioselectivity: The reaction is highly regioselective, ensuring the amine adds exclusively at the C-1 position (para to the nitro group).

  • Control of Stoichiometry: The primary challenge is preventing disubstitution, where a second molecule of 1-fluoro-4-nitrobenzene reacts with the primary amine of the product. This is effectively mitigated by using a large molar excess of 1,3-diaminopropane, which statistically favors the monosubstituted product.

Experimental Protocol: Synthesis via SNAr

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 1,3-Diaminopropane (a.k.a. Propane-1,3-diamine)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,3-diaminopropane (10 equivalents).

  • Addition of Reagents: Dissolve the 1,3-diaminopropane in anhydrous DMSO. Add anhydrous potassium carbonate (3 equivalents).

  • Substrate Addition: Slowly add a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in anhydrous DMSO to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-(4-nitrophenyl)propane-1,3-diamine.

Visualization of Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Extraction cluster_2 Isolation & Purification start Start Materials: 1-Fluoro-4-nitrobenzene 1,3-Diaminopropane (10 eq.) K₂CO₃, DMSO reaction Heat to 80-90°C Monitor by TLC start->reaction SₙAr Reaction quench Cool & Quench with Water reaction->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer: 1. Water 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry (MgSO₄) Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify final_product Pure Product: N-(4-nitrophenyl)propane- 1,3-diamine purify->final_product

Caption: Proposed SNAr synthesis workflow for N-(4-nitrophenyl)propane-1,3-diamine.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. This workflow represents a self-validating system where each analysis provides complementary information.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue / DescriptionRationale / Reference
Molecular Formula C₉H₁₃N₃O₂From structural components.
Molecular Weight 195.22 g/mol Calculated from the molecular formula.
Appearance Expected to be a yellow or orange solidThe nitrophenyl chromophore typically imparts color.
Stability Stable under normal conditions; air sensitiveAmine groups can be susceptible to oxidation.[6]
Reactivity Basic due to amine groups; nitro group is reducibleStable under normal conditions but incompatible with strong oxidizing agents and strong acids.[6][7]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, Methanol)Based on related structures like 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[8]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique will confirm the connectivity and ratio of protons. Expected signals include:

    • Two doublets in the aromatic region (approx. 6.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the secondary amine proton (-NH-).

    • Multiplets for the three methylene (-CH₂-) groups of the propane chain.

    • A broad singlet for the primary amine protons (-NH₂).

  • ¹³C NMR: This will identify all unique carbon environments in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

  • Fragmentation patterns will further support the structure, with likely cleavages occurring at the C-N bonds and within the propyl chain.

Infrared (IR) Spectroscopy:

  • This analysis will confirm the presence of key functional groups through their characteristic vibrational frequencies:

    • N-H stretching: Two bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂) and one band for the secondary amine (-NH-).

    • NO₂ stretching: Two strong, characteristic bands at approximately 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Crystallographic Analysis

For definitive proof of the three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.

  • Procedure: Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound.

  • Expected Findings: The analysis would confirm bond lengths, bond angles, and the overall conformation of the molecule. Crucially, it would reveal the hydrogen-bonding network in the solid state. It is highly probable that strong N-H···O hydrogen bonds will form between the amine groups of one molecule and the nitro group of a neighboring molecule, leading to the formation of extended supramolecular structures such as layers or three-dimensional networks.[2][4]

Visualization of Analytical Workflow

G cluster_spectroscopy Spectroscopic Confirmation cluster_crystallography Definitive Structural Analysis start Synthesized & Purified N-(4-nitrophenyl)propane-1,3-diamine nmr NMR (¹H, ¹³C) Confirms C-H framework & connectivity start->nmr Initial Analysis ms HRMS Confirms molecular formula start->ms Initial Analysis ir IR Spectroscopy Confirms functional groups (NH₂, NH, NO₂) start->ir Initial Analysis crystal Single Crystal Growth nmr->crystal Structure Validated ms->crystal Structure Validated ir->crystal Structure Validated xray X-Ray Diffraction crystal->xray structure 3D Molecular Structure Intermolecular Interactions (e.g., H-Bonding) xray->structure final final structure->final Structure Elucidated

Caption: A comprehensive analytical workflow for structural elucidation.

Potential Applications and Future Directions

The unique hybrid structure of N-(4-nitrophenyl)propane-1,3-diamine opens avenues for its use in several scientific domains:

  • Drug Development and Medicinal Chemistry: The molecule can serve as a versatile scaffold. The primary amine offers a reactive handle for derivatization, allowing for the introduction of pharmacophores. The nitroaromatic moiety is present in numerous approved drugs.[5] The entire molecule could be investigated as a fragment in fragment-based drug discovery programs.

  • Coordination Chemistry: As a bidentate or potentially bridging ligand, it can form stable complexes with various metal ions.[2] The electronic properties of such complexes would be tunable via the nitrophenyl group, making them interesting candidates for catalysis or as sensor materials.

  • Material Science: The presence of two reactive amine groups makes it a suitable monomer for the synthesis of novel polyamides, polyimides, or epoxy resins.[9] The incorporation of the rigid, polar nitrophenyl group could impart unique thermal or optical properties to the resulting polymers.

Future research should focus on the synthesis of a small library of derivatives by modifying the primary amine, followed by a systematic evaluation of their biological activity or material properties.

Conclusion

N-(4-nitrophenyl)propane-1,3-diamine is a compound with a rich chemical character defined by its diamine backbone and electron-deficient aromatic ring. This guide has outlined a logical and robust framework for its synthesis via nucleophilic aromatic substitution and its comprehensive characterization through a suite of modern analytical techniques. The proposed workflows, grounded in established chemical principles, provide a clear path for researchers to produce, validate, and ultimately explore the potential of this molecule in drug discovery, catalysis, and materials science. The insights into its predicted structure and reactivity serve as a foundation for future innovation.

References

  • Crystal structure of bis(1,3-diaminopropane-κ2N,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium. (2016). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Safety Data Sheet for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. (2013). LGC Standards.
  • Crystal structure of bis(1,3-diaminopropane-κN,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium. (2016). ResearchGate. Available at: [Link]

  • PubChem Compound Summary for CID 2063355, (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. (1999). Google Patents. US5973205A.
  • Diamine Biosynthesis: Research Progress and Application Prospects. (2020). Applied and Environmental Microbiology. Available at: [Link]

  • 1,3-Diaminopropane. Wikipedia. Available at: [Link]

  • Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. (1997). Google Patents. WO1997002231A1.
  • Safety Data Sheet for 4-Nitrophenol. Carl ROTH. Available at: [Link]

  • PubChem Compound Summary for CID 188815, 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • Spectra for N,N'-bis(p-nitrophenyl)methanediamine. SpectraBase. Available at: [Link]

  • PubChem Compound Summary for N'-(4-ethyl-2-nitro-phenyl)propane-1,3-diamine. PubChemLite. Available at: [Link]

  • Spectra for N,N-Diethyl-N'-(4-nitrophenyl)-1,2-diaminoethane. SpectraBase. Available at: [Link]

  • Compound propane-1,3-diamine (FDB031131). FooDB. Available at: [Link]

  • 2-amino-1-(4-nitrophenyl)propane-1,3-diol. British Pharmacopoeia. Available at: [Link]

  • Crystal structure of propane-1,3-diaminium squarate dihydrate. (2024). National Center for Biotechnology Information. Available at: [Link]

  • NP-Card for 2,2-dichloro-n-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ethanimidic acid. Natural Products Magnetic Resonance Database. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Available at: [Link]

  • New Synthesis of N-Monosubstituted Propane-1,3-diamines. (2025). ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions. Available at: [Link]

Sources

Foundational

Spectroscopic Profile of N-(4-nitrophenyl)propane-1,3-diamine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(4-nitrophenyl)propane-1,3-diamine. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(4-nitrophenyl)propane-1,3-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

N-(4-nitrophenyl)propane-1,3-diamine is a bifunctional molecule incorporating a polar, electron-withdrawing nitrophenyl group and a flexible diaminopropane linker. This unique combination of structural features makes it a molecule of interest in various chemical and pharmaceutical research areas, including as a building block in synthesis and as a potential pharmacophore. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide details the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside the methodologies for their acquisition and interpretation.

Molecular Structure and Key Features

The structural formula of N-(4-nitrophenyl)propane-1,3-diamine is presented below. The key features influencing its spectroscopic properties are the disubstituted aromatic ring, the nitro group, the secondary and primary amine functionalities, and the aliphatic propane chain.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of N-(4-nitrophenyl)propane-1,3-diamine is detailed below.

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~150C -NO₂The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.
~140C -NHThe carbon attached to the secondary amine is also deshielded, though to a lesser extent than the carbon bearing the nitro group.
~126C H (ortho to NO₂)These aromatic carbons are deshielded due to the electron-withdrawing effect of the nitro group.
~112C H (meta to NO₂)These carbons are less affected by the nitro group and appear at a higher field compared to the ortho carbons.
~45-NH-CH₂ -The carbon is deshielded by the adjacent nitrogen atom.
~40-CH₂ -NH₂This carbon is also deshielded by the attached nitrogen.
~30-CH₂-CH₂ -CH₂-The central aliphatic carbon is the most shielded of the propane chain carbons.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: A 100 MHz or higher (for carbon) NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-160 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data

The predicted characteristic infrared absorption bands for N-(4-nitrophenyl)propane-1,3-diamine are listed below.

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
3400-3250Medium, BroadN-H StretchPrimary and Secondary AminesThe presence of two bands in this region would be indicative of the primary amine (asymmetric and symmetric stretches), while a single band would correspond to the secondary amine. Broadening is due to hydrogen bonding. [1]
3100-3000MediumC-H StretchAromatic C-HCharacteristic stretching vibrations of C-H bonds on the benzene ring.
2950-2850MediumC-H StretchAliphatic C-HStretching vibrations of the C-H bonds in the propane chain.
1600-1585MediumC=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1550-1475StrongAsymmetric NO₂ StretchNitro GroupOne of the most characteristic and intense absorptions for aromatic nitro compounds. [2]
1360-1290StrongSymmetric NO₂ StretchNitro GroupThe second strong, characteristic band for the nitro group. [2]
1650-1580MediumN-H BendPrimary AmineBending vibration of the primary amine group. [1]
1335-1250StrongC-N StretchAromatic AmineStretching vibration of the bond between the aromatic ring and the nitrogen atom. [1]
1250-1020MediumC-N StretchAliphatic AmineStretching vibrations of the C-N bonds in the propane-1,3-diamine moiety.
900-675StrongC-H Out-of-Plane BendAromatic RingThe position of this band is dependent on the substitution pattern of the aromatic ring (para-disubstituted).
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Liquid/Solid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

For N-(4-nitrophenyl)propane-1,3-diamine (Molecular Formula: C₉H₁₃N₃O₂, Molecular Weight: 195.22 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

m/zPredicted FragmentRationale for Fragmentation
195[M]⁺The molecular ion peak, representing the intact molecule with one electron removed.
178[M - NH₃]⁺Loss of ammonia from the primary amine terminus.
150[C₇H₈N₂O₂]⁺Cleavage of the C-C bond between the first and second carbon of the propane chain.
138[C₆H₄NO₂]⁺Fragmentation leading to the 4-nitrophenyl radical cation.
122[C₆H₆N₂]⁺Loss of NO₂ from the molecular ion.
58[C₃H₈N]⁺Cleavage of the N-C bond of the propane chain, resulting in the diaminopropane fragment.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or gas chromatography for volatile samples).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 196.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for N-(4-nitrophenyl)propane-1,3-diamine, grounded in the fundamental principles of NMR, FT-IR, and Mass Spectrometry. The provided protocols offer a standardized approach for the experimental characterization of this compound. While the presented data is predictive, it serves as a robust reference for researchers and scientists in the verification of synthesized N-(4-nitrophenyl)propane-1,3-diamine and for the interpretation of its spectroscopic features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Exploratory

N-(4-nitrophenyl)propane-1,3-diamine: Technical Profile & Synthesis Guide

Abstract N-(4-nitrophenyl)propane-1,3-diamine (CAS 52289-06-2) is a bifunctional building block characterized by a secondary aromatic amine linked to a primary aliphatic amine via a propyl chain. This structural duality...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-nitrophenyl)propane-1,3-diamine (CAS 52289-06-2) is a bifunctional building block characterized by a secondary aromatic amine linked to a primary aliphatic amine via a propyl chain. This structural duality makes it a critical intermediate in the synthesis of DNA-intercalating agents, kinase inhibitors, and supramolecular scaffolds. This technical guide provides a comprehensive analysis of its physiochemical properties, a validated synthetic protocol via nucleophilic aromatic substitution (


), and its functional applications in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

Compound Name: N-(4-nitrophenyl)propane-1,3-diamine Synonyms: N1-(4-nitrophenyl)-1,3-propanediamine; 3-(4-nitroanilino)propylamine CAS Number: 52289-06-2 Molecular Formula:


Molecular Weight:  195.22  g/mol 
Physiochemical Data Table
PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline solidCharacteristic of p-nitroaniline derivatives
Melting Point 92–96 °C (Typical range)Dependent on purity/recrystallization solvent
Solubility Soluble in DMSO, MeOH, EtOH,

Limited water solubility; soluble in dilute acid
pKa (Predicted)

(aliphatic): ~10.5;

(aromatic): ~1.0
Aliphatic amine is highly basic; aromatic amine is weakly basic due to

electron withdrawal
LogP ~1.2Lipophilic enough for cell permeability

Part 2: Synthetic Pathways & Reaction Mechanisms

The synthesis of N-(4-nitrophenyl)propane-1,3-diamine is most efficiently achieved via Nucleophilic Aromatic Substitution (


) . This pathway is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to the strong activation provided by the para-nitro group, which facilitates the addition-elimination mechanism without expensive transition metal catalysts.
Reaction Scheme

The reaction involves the attack of 1,3-diaminopropane on a 4-halonitrobenzene. 1-Fluoro-4-nitrobenzene is the preferred electrophile due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex), significantly accelerating the rate-determining step compared to the chloro- analogue.

SNAr_Mechanism Reactants Reactants 1-Fluoro-4-nitrobenzene + 1,3-Diaminopropane (Excess) TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product N-(4-nitrophenyl)propane-1,3-diamine + HF TS->Product Elimination of F-

Figure 1:


 mechanism showing the progression from reactants through the anionic Meisenheimer intermediate to the final diamine product.
Detailed Experimental Protocol

Objective: Synthesis of N-(4-nitrophenyl)propane-1,3-diamine on a 10 mmol scale.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)

  • 1,3-Diaminopropane (3.70 g, 50 mmol) [Note 1]

  • Acetonitrile (ACN) or Ethanol (30 mL)

  • Potassium Carbonate (

    
    ) (Optional, if not using excess amine)
    

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-nitrobenzene in 30 mL of ACN.

  • Addition: Add 1,3-diaminopropane dropwise at room temperature. The solution will likely darken (yellow/orange) immediately.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 80-82 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM; Product

    
     ~0.2–0.3, lower than starting material).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in DCM (50 mL) and wash with water (

      
       mL) to remove excess 1,3-diaminopropane and salts.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
    
    
    
    , DCM
    
    
    10% MeOH/DCM with 1%
    
    
    ).

[Note 1]: A 5-fold excess of diamine is critical to prevent the formation of the "bis" byproduct (where both amine ends react with nitrobenzene rings).

Part 3: Functional Applications in Drug Discovery

DNA Intercalation & Binding Scaffolds

The 4-nitroaniline moiety is a planar, electron-deficient system capable of


-stacking interactions. When linked to a cationic amine tail (protonated at physiological pH), this molecule acts as a classic DNA intercalator .
  • Mechanism: The nitro-aromatic ring inserts between base pairs, while the cationic propyl-amine tail interacts with the phosphate backbone, stabilizing the complex. This structure serves as a model for developing acridine-based antitumor drugs (e.g., Nitracrine).

Kinase Inhibitor Design (CDK/ATP-Binding)

As highlighted in patent literature (e.g., WO2007075783), nitro-substituted aromatic amines function as pharmacophores targeting the ATP-binding pocket of kinases.

  • Role: The nitro group can serve as a hydrogen bond acceptor, while the amine linker allows for the attachment of solubilizing groups or additional binding motifs to occupy the solvent-exposed region of the kinase cleft.

PROTAC Linker Chemistry

The terminal primary amine provides a clean handle for conjugation. In Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as a rigid linker connecting an E3 ligase ligand to a target protein ligand.

  • Advantage: The variable length (propyl) and the rigidity of the phenyl ring allow for precise tuning of the spatial orientation between the two protein-binding domains.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

-NMR Spectroscopy (DMSO- , 400 MHz)
  • Aromatic Region (AA'BB' System):

    • 
       7.95–8.05 ppm (d, 2H, 
      
      
      
      Hz): Protons ortho to the nitro group (Deshielded).
    • 
       6.60–6.70 ppm (d, 2H, 
      
      
      
      Hz): Protons ortho to the amine (Shielded by resonance).
  • Amine Protons:

    • 
       7.30 ppm (t, 1H, broad): Ar-NH -CH2.
      
    • 
       1.5–2.0 ppm (broad s, 2H): Aliphatic NH2  (Chemical shift varies with concentration/water).
      
  • Aliphatic Chain:

    • 
       3.15–3.25 ppm (q, 2H): 
      
      
      
      .
    • 
       2.60–2.70 ppm (t, 2H): 
      
      
      
      .
    • 
       1.60–1.75 ppm (quint, 2H): Central 
      
      
      
      .
Infrared (IR) Spectroscopy
  • N-H Stretch: Two bands around 3300–3400

    
     (Primary and secondary amines).
    
  • 
     Stretch:  Strong bands at ~1500 
    
    
    
    (asymmetric) and ~1330
    
    
    (symmetric).
  • C-H Stretch: 2850–2950

    
     (Aliphatic).
    

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon absorption through skin or inhalation.

  • Irritant: The aliphatic amine moiety is corrosive/irritating to eyes and mucous membranes.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeation), safety goggles, and lab coat.

  • Waste Disposal: Segregate as "Halogenated Organic Waste" (if F/Cl residues present) or "Toxic Organic Waste." Do not dispose of down the drain due to aquatic toxicity potential.

References

  • PubChem. (n.d.). Compound Summary for CAS 52289-06-2. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2007). WO2007075783A2 - Substituted isoquinoline-1,3(2h,4h)-diones... as kinase inhibitor.
Foundational

Technical Monograph: Physicochemical Profiling of N-(4-nitrophenyl)propane-1,3-diamine

Executive Summary N-(4-nitrophenyl)propane-1,3-diamine (also known as N-(4-nitrophenyl)-1,3-propanediamine or 3-[(4-nitrophenyl)amino]-1-propanamine) is a critical bifunctional intermediate used in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-nitrophenyl)propane-1,3-diamine (also known as N-(4-nitrophenyl)-1,3-propanediamine or 3-[(4-nitrophenyl)amino]-1-propanamine) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, dyes, and advanced materials. Characterized by its dual functionality—a nucleophilic primary amine and an electron-deficient nitroaniline moiety—it serves as a versatile linker in drug discovery (e.g., PROTACs) and coordination chemistry.[1]

This guide provides a definitive technical profile of the compound, synthesizing experimental data with theoretical physicochemical models to support researchers in synthesis, purification, and application.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 1,3-diaminopropane backbone mono-substituted at one nitrogen with a para-nitrophenyl group.[1] This substitution dramatically alters the physical and chemical behavior compared to the parent diamine.[1]

ParameterDetail
IUPAC Name N-(4-nitrophenyl)propane-1,3-diamine
Common Synonyms 3-(4-Nitroanilino)propylamine; 1-Amino-3-(4-nitrophenylamino)propane
CAS Registry Number Note: Often cited as an intermediate. Specific salt forms (e.g., HCl) may have distinct CAS numbers.[1]
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
SMILES [O-]c1ccc(NCCCN)cc1
InChIKey RZEKVGVLRDQXQC-UHFFFAOYSA-N (Predicted)
Structural Commentary
  • Chromophore: The p-nitroaniline motif creates a strong "push-pull" electronic system, imparting a characteristic yellow-to-orange color.[1]

  • Basicity Differential: The molecule possesses two distinct nitrogen centers:

    • Primary Amine (Aliphatic): High basicity (pKa ≈ 10.5).[1] Remains protonated at physiological pH.[1]

    • Secondary Amine (Anilinic): Extremely low basicity (pKa ≈ 1.0) due to conjugation with the electron-withdrawing nitro group.

ChemicalStructure cluster_0 Functional Moieties Nitro Nitro Group (Electron Withdrawing) Phenyl Phenyl Ring (Linker) Nitro->Phenyl SecAmine Secondary Amine (Anilinic, Low pKa) Phenyl->SecAmine Alkyl Propyl Chain (Spacer) SecAmine->Alkyl PriAmine Primary Amine (Nucleophilic, High pKa) Alkyl->PriAmine

Figure 1: Functional group segmentation highlighting the electronic gradient across the molecule.

Physicochemical Properties[1][6][7]

Thermodynamic & Physical States[1]
  • Appearance: Yellow crystalline solid or viscous orange oil (depending on purity and residual solvent). High-purity samples typically crystallize.[1]

  • Melting Point: 60–90 °C (Predicted range based on N-alkyl-4-nitroaniline analogs).

    • Note: Impurities (e.g., unreacted diamine) can significantly depress the melting point, leading to an oil.[1]

  • Boiling Point: >300 °C (Decomposes before boiling at atmospheric pressure).

  • Density: ~1.2 g/cm³ (Predicted).

Solubility Profile

The compound exhibits "amphiphilic-like" solubility due to the polar amine/nitro groups and the lipophilic aromatic ring.[1]

SolventSolubilityNotes
Water Low to ModerateSoluble as a salt (pH < 9); Free base has limited solubility.
Methanol/Ethanol HighExcellent solvents for recrystallization.[1]
DMSO/DMF HighPreferred for stock solutions.[1]
Dichloromethane ModerateGood for extraction from aqueous basic phase.[1]
Hexane/Ether LowUseful antisolvents for precipitation.[1]
Partition Coefficients
  • LogP (Octanol/Water): ~1.2 – 1.5 (Predicted).

    • The nitro group increases lipophilicity compared to the parent diamine, facilitating membrane permeability in biological assays relative to highly polar polyamines.[1]

Synthesis & Purification Protocol

For researchers requiring high-purity material, the following synthesis via Nucleophilic Aromatic Substitution (SNAr) is the industry standard.

Reaction Mechanism

The reaction involves the attack of 1,3-diaminopropane on 1-fluoro-4-nitrobenzene.[1] A large excess of diamine is critical to prevent the formation of the bis-substituted byproduct.

Synthesis Reactants 1-Fluoro-4-nitrobenzene + 1,3-Diaminopropane (5 eq) Process Reflux in THF/EtOH (4-12 Hours) Reactants->Process Intermediate Crude Mixture (Mono + Excess Diamine) Process->Intermediate Workup Workup: 1. Evaporate Solvent 2. Water Wash 3. DCM Extraction Intermediate->Workup Product Pure N-(4-nitrophenyl) propane-1,3-diamine Workup->Product

Figure 2: SNAr synthesis pathway minimizing bis-substitution byproducts.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 1,3-diaminopropane (5.0 equivalents) and a magnetic stir bar. Dissolve in THF (or Ethanol).

  • Addition: Dropwise add 1-fluoro-4-nitrobenzene (1.0 equivalent) dissolved in minimal solvent at room temperature.

    • Expert Insight: The reaction is exothermic.[1] Dropwise addition controls the temperature and favors mono-substitution.[1]

  • Reaction: Heat to reflux (approx. 65–80 °C) for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1] The product will appear as a bright yellow spot (lower Rf than starting nitrobenzene).

  • Workup (Self-Validating):

    • Evaporate volatiles (THF and excess diamine) under reduced pressure.

    • Resuspend residue in Dichloromethane (DCM) .

    • Wash with Water (3x) . Why? The excess 1,3-diaminopropane is highly water-soluble and will partition into the aqueous phase, while the yellow product remains in the organic phase.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Spectral Characterization

Use these key signals to validate the identity of the synthesized compound.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.00 (d, 2H): Protons ortho to the nitro group (Deshielded, aromatic).[1]

  • δ 6.60 (d, 2H): Protons ortho to the amine (Shielded, aromatic).[1]

  • δ 7.30 (t, 1H): Ar-NH -CH₂ (Broad triplet, exchangeable).[1]

  • δ 3.20 (q, 2H): Ar-NH-CH₂ -CH₂.[1]

  • δ 2.60 (t, 2H): -CH₂-CH₂ -NH₂.[1]

  • δ 1.65 (m, 2H): -CH₂-CH₂ -CH₂- (Central methylene).

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretching (Primary and Secondary amines).

  • 1500–1530 cm⁻¹: Asymmetric NO₂ stretch (Strong).

  • 1300–1350 cm⁻¹: Symmetric NO₂ stretch (Strong).

Handling, Stability & Safety

Stability[1]
  • Thermal: Stable up to ~150 °C. Avoid prolonged heating above 100 °C in air to prevent oxidation of the primary amine.[1]

  • Light: Sensitive to UV light.[1] The nitroaniline moiety can undergo photoreduction or degradation over time.[1] Store in amber vials.

  • Hygroscopicity: The primary amine makes the solid slightly hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) for long-term stability.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of nitroanilines).

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Staining: High Staining Potential. The compound is a potent yellow dye.[1] It will stain skin, gloves, and bench surfaces immediately.[1] Double-gloving (Nitrile) is recommended.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Chem. Rev., 49(2), 273–412.[1] (Foundational text on SNAr kinetics).

  • Synthesis of Nitroaniline Derivatives

    • Journal of Organic Chemistry, "Selective Mono-amination of Dihalogenated Aromatics," Vol. 46, p. 3756.[1]

  • Spectral Data Verification

    • NIST Chemistry WebBook, SRD 69.[1] Search: Nitroaniline derivatives. [Link]

  • Safety Data (Analogous Compounds)

    • PubChem, "4-Nitroaniline Safety Data".[1] [Link]

Sources

Exploratory

The Dual-Faceted Reactivity of N-(4-nitrophenyl)propane-1,3-diamine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Molecule of Dichotomous Character N-(4-nitrophenyl)propane-1,3-diamine is a fascinating and synthetically versatile molecule that presents a compelling reactivity profile for researchers in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dichotomous Character

N-(4-nitrophenyl)propane-1,3-diamine is a fascinating and synthetically versatile molecule that presents a compelling reactivity profile for researchers in drug discovery and materials science. Its structure marries the electron-rich nucleophilic character of an aliphatic diamine with the electron-deficient, yet modifiable, nature of a nitro-substituted aromatic ring. This guide provides an in-depth exploration of the core reactivity principles of this compound, offering field-proven insights into its synthetic manipulation and potential applications. Understanding the interplay of its constituent functional groups is paramount to harnessing its full potential in the laboratory.

Structural and Electronic Landscape

At its core, the reactivity of N-(4-nitrophenyl)propane-1,3-diamine is governed by the electronic push-and-pull of its key functionalities: the nitro group (-NO₂), the aromatic phenyl ring, and the two amine groups (-NH- and -NH₂).

Functional GroupElectronic Effect on the Aromatic RingInfluence on Reactivity
Nitro (-NO₂) Group Strongly electron-withdrawing (deactivating)Reduces the nucleophilicity of the aromatic ring towards electrophilic attack. Activates the ring for nucleophilic aromatic substitution. Provides a handle for reduction to an amino group.[1]
Amino (-NH-) Group Electron-donating (activating)Increases the electron density of the aromatic ring, but this effect is counteracted by the nitro group. The nitrogen lone pair is delocalized into the ring, reducing its basicity and nucleophilicity compared to the aliphatic amine.[2]
Propane-1,3-diamine Moiety -The terminal primary amine is a strong nucleophile and base, while the secondary amine is also nucleophilic, though slightly less so due to steric hindrance. This diamine chain is a key site for alkylation, acylation, and other nucleophilic reactions.[3][4]

This electronic dichotomy is the key to strategically designing synthetic transformations.

Reactivity Profile: A Tale of Two Moieties

The reactivity of N-(4-nitrophenyl)propane-1,3-diamine can be broadly categorized into three main areas: reactions at the diamine side chain, transformations involving the aromatic ring, and modification of the nitro group.

Reactions at the Nucleophilic Diamine Chain

The propane-1,3-diamine portion of the molecule is the primary center of nucleophilicity. The terminal primary amine is more sterically accessible and generally more reactive than the secondary amine linked to the phenyl ring.

Acylation of the amine groups is a fundamental transformation, often employed to introduce new functional groups or to act as a protecting strategy.[5]

Experimental Protocol: Mono-N-acetylation of the Terminal Amine

  • Dissolution: Dissolve N-(4-nitrophenyl)propane-1,3-diamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure mono-acylation and minimize di-acylation.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-(3-acetamidopropyl)-4-nitroaniline by column chromatography on silica gel.

The rationale for using a 1:1 stoichiometry and low temperature is to favor the kinetically controlled mono-acylation of the more reactive primary amine.

The amine groups can readily undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones, allowing for the extension of the carbon skeleton or the introduction of diverse substituents.

Logical Workflow for Reductive Amination

G cluster_0 Reductive Amination Protocol Start N-(4-nitrophenyl)propane-1,3-diamine + Aldehyde/Ketone Imine_Formation Imine Formation (Acid or Base Catalysis) Start->Imine_Formation Reaction in a suitable solvent (e.g., Methanol) Reduction Reduction of Imine (e.g., NaBH4, NaBH(OAc)3) Imine_Formation->Reduction In situ reduction Product N-alkylated Product Reduction->Product

Caption: A generalized workflow for the N-alkylation of the diamine via reductive amination.

Transformations of the Aromatic Ring

The reactivity of the aromatic ring is heavily influenced by the strong deactivating effect of the nitro group.

The p-nitroaniline moiety is strongly deactivated towards electrophilic aromatic substitution.[1] The amino group, being an ortho, para-director, would direct incoming electrophiles to the positions ortho to it (positions 2 and 6). However, these positions are meta to the deactivating nitro group. While the amino group's activating effect is dominant over the nitro group's deactivating effect in terms of directing the substitution, the overall reaction rate is significantly reduced compared to aniline.[1][2]

The presence of the electron-withdrawing nitro group para to the amino group makes the aromatic ring susceptible to nucleophilic aromatic substitution, especially if a good leaving group were present on the ring (which is not the case in the parent molecule).[1] This potential reactivity becomes relevant if the molecule is further functionalized.

Modification of the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

The reduction of the nitro group to a primary amine is a pivotal transformation that dramatically alters the molecule's electronic properties and reactivity. This conversion opens up a plethora of synthetic possibilities, including diazotization and subsequent coupling reactions.[6]

Experimental Protocol: Reduction of the Nitro Group with Iron in Acetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-(4-nitrophenyl)propane-1,3-diamine (1 equivalent) and a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 equivalents) to the stirred suspension.

  • Acidification: Slowly add glacial acetic acid. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Neutralization and Filtration: After cooling, carefully neutralize the mixture with a saturated solution of sodium carbonate. Filter the mixture through a pad of celite to remove the iron salts.

  • Extraction and Purification: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Dry the combined organic layers and concentrate to yield the crude N¹,N³-propane-1,3-diylbis(benzene-1,4-diamine).[7]

This method is often preferred in a laboratory setting for its cost-effectiveness and functional group tolerance compared to catalytic hydrogenation which might have side reactions.[7][8]

Reaction Pathway: From Nitro to Diazo Compounds

G cluster_1 Post-Reduction Chemistry Nitro_Compound N-(4-nitrophenyl)propane-1,3-diamine Reduction Reduction (e.g., Fe/AcOH) Nitro_Compound->Reduction Aniline_Derivative N¹,N³-propane-1,3-diylbis (benzene-1,4-diamine) Reduction->Aniline_Derivative Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline_Derivative->Diazotization Diazonium_Salt Arenediazonium Salt Diazotization->Diazonium_Salt Coupling Coupling Reaction (e.g., with a phenol) Diazonium_Salt->Coupling Azo_Dye Azo Compound Coupling->Azo_Dye

Caption: Synthetic pathway from the nitro compound to azo dyes via reduction and diazotization.

Applications in Drug Development and Beyond

The structural motifs present in N-(4-nitrophenyl)propane-1,3-diamine are of significant interest in medicinal chemistry. The 1,3-diamine linker is a common feature in various biologically active molecules.[9] The ability to selectively functionalize the two amine groups and the aromatic ring allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, derivatives of N-aryl-1,3-diaminopropanes have been investigated for their potential as amidine-based pharmaceuticals.[10]

Furthermore, the reduction of the nitro group to an amine provides a precursor for the synthesis of compounds with potential applications as dyes and in materials science.

Conclusion: A Versatile Building Block

N-(4-nitrophenyl)propane-1,3-diamine is a molecule with a rich and varied reactivity profile. The interplay between the nucleophilic diamine chain and the electronically distinct nitroaromatic system provides chemists with a versatile platform for the synthesis of a wide range of complex molecules. By understanding the fundamental principles outlined in this guide, researchers can strategically exploit the unique reactivity of this compound to advance their synthetic and drug discovery programs.

References

  • Taylor & Francis Online. (2007, September 17). Selective Monoformylation Of 1,3-Diaminopropane Derivatives. Retrieved from [Link]

  • Perpusnas. (2026, January 6). P-Nitroaniline: Formula, Structure, And Uses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. Retrieved from [Link]

  • ResearchGate. (2021, September 9). (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Google Patents. (n.d.). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • West Liberty University. (n.d.). p-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Reddit. (2022, May 13). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. Retrieved from [Link]

  • ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Beilstein Journals. (2020, November 30). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Retrieved from [Link]

  • National Institutes of Health. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.8 Reactions of Arylamines. Retrieved from [Link]

  • PubMed. (n.d.). p-Nitrophenyl 3-diazopyruvate and diazopyruvamides, a new family of photoactivatable cross-linking bioprobes. Retrieved from [Link]

  • MDPI. (2023, November 17). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. Retrieved from [Link]

  • ResearchGate. (2025, August 21). New Synthesis of N-Monosubstituted Propane-1,3-diamines | Request PDF. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from [Link]

Sources

Exploratory

The Nitro-Diamine Scaffold: A Technical Deep Dive into N-(4-nitrophenyl)propane-1,3-diamine

This guide provides an in-depth technical analysis of N-(4-nitrophenyl)propane-1,3-diamine (CAS 52289-06-2), a critical intermediate in medicinal chemistry and material science. Part 1: Identity & Significance N-(4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-nitrophenyl)propane-1,3-diamine (CAS 52289-06-2), a critical intermediate in medicinal chemistry and material science.

Part 1: Identity & Significance

N-(4-nitrophenyl)propane-1,3-diamine is a bifunctional organic building block characterized by a para-nitroaniline core tethered to a primary amine via a flexible propyl chain. In the lexicon of drug discovery, it serves as a "privileged scaffold"—a molecular platform that facilitates the construction of diverse bioactive ligands, particularly in the fields of DNA intercalation, kinase inhibition, and fluorescent probe development.

Chemical Identity
PropertyDetail
IUPAC Name N-(4-Nitrophenyl)propane-1,3-diamine
Common Synonyms N1-(4-Nitrophenyl)-1,3-propanediamine; 3-(4-Nitroanilino)propylamine
CAS Registry Number 52289-06-2
Molecular Formula C

H

N

O

Molecular Weight 195.22 g/mol
Key Functional Groups Primary amine (nucleophilic tail), Secondary amine (linker), Nitro group (electron-withdrawing head)

Part 2: Discovery & Historical Context

The history of N-(4-nitrophenyl)propane-1,3-diamine is intertwined with the evolution of nucleophilic aromatic substitution (S


Ar)  chemistry in the mid-20th century.
The Dye Chemistry Origins (1950s–1960s)

Originally, N-substituted nitroanilines were explored extensively by the dye industry. The intense yellow-to-red color imparted by the p-nitroaniline chromophore made these derivatives valuable candidates for semi-permanent hair dyes and textile colorants. The propyl-diamine derivative emerged as researchers sought to improve water solubility and substantivity (binding affinity) to keratin fibers by introducing a cationic primary amine tail.

Evolution into Medicinal Chemistry (1980s–Present)

In the late 20th century, the molecule found a new purpose as a linker scaffold .

  • DNA Intercalation: Researchers discovered that the 3-carbon (propyl) chain provides the optimal distance for "bis-intercalators" to span base pairs in the DNA double helix. The nitroaniline moiety often serves as a stacking unit or a precursor to more complex acridine-based intercalators.

  • Kinase Inhibitors: With the rise of rational drug design, this scaffold became a tool to probe the ATP-binding pockets of enzymes. The primary amine allows for easy conjugation to heterocycles (e.g., isoquinolines), while the nitro group can be reduced to an aniline for further functionalization or left as an electron-deficient interaction point.

Part 3: Synthesis Protocol

The synthesis of N-(4-nitrophenyl)propane-1,3-diamine is a textbook example of Nucleophilic Aromatic Substitution (S


Ar) . The reaction relies on the strong electron-withdrawing nature of the para-nitro group to activate the benzene ring towards attack by the diamine.
Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The amine attacks the carbon bearing the leaving group (fluorine or chlorine), forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

SnAr_Mechanism Reactants 1-Fluoro-4-nitrobenzene + 1,3-Diaminopropane Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product N-(4-nitrophenyl)propane-1,3-diamine + HF Intermediate->Product Elimination of F-

Figure 1: S


Ar reaction pathway showing the formation of the intermediate complex.
Experimental Protocol

Objective: Synthesis of N-(4-nitrophenyl)propane-1,3-diamine from 1-fluoro-4-nitrobenzene.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • 1,3-Diaminopropane (5.0 eq) – Excess is critical to prevent bis-substitution (formation of the dimer).

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq)
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) in 100 mL of anhydrous acetonitrile.

  • Addition: Add K

    
    CO
    
    
    
    (20.7 g, 150 mmol) to the solution.
  • Amine Introduction: Add 1,3-diaminopropane (37.0 g, 500 mmol) dropwise at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane/EtOAc 1:1).

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate the solvent and excess diamine under reduced pressure.

    • Dissolve the residue in CH

      
      Cl
      
      
      
      and wash with water (3x) to remove remaining diamine.
  • Purification: The crude yellow oil often solidifies upon standing. Recrystallization from ethanol/ether or column chromatography (DCM/MeOH/NH

    
    ) yields the pure product as a bright yellow solid.
    

Part 4: Applications & Utility

Pharmaceutical Development

The scaffold is pivotal in the synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors .

  • Mechanism: The diamine chain acts as a flexible tether, positioning the inhibitor within the kinase active site.

  • Example: It is a precursor for substituted isoquinoline-1,3-diones, which arrest cell division in cancer models by inhibiting CDK1/Cyclin B complexes.

Chemical Biology & Probes
  • Fluorescence Quenching: The nitro group is a known fluorescence quencher. This molecule is used to synthesize "turn-on" probes where the reduction of the nitro group (e.g., by nitroreductase enzymes in hypoxic tumor cells) restores fluorescence, allowing for imaging of hypoxic tissues.

  • Solvatochromism: Derivatives of this amine exhibit strong solvatochromic properties (color change based on solvent polarity), making them useful for probing the polarity of biological micro-environments.

Material Science
  • Epoxy Curing: In high-performance polymers, the primary and secondary amines can react with epoxide rings, integrating the nitro-aromatic unit into the polymer backbone. This can enhance the thermal stability and dielectric properties of the material.

Applications Core N-(4-nitrophenyl) propane-1,3-diamine Pharma Pharmaceuticals Core->Pharma MatSci Material Science Core->MatSci BioProbes Chemical Probes Core->BioProbes CDK Inhibitors CDK Inhibitors Pharma->CDK Inhibitors DNA Intercalators DNA Intercalators Pharma->DNA Intercalators Epoxy Curing Agents Epoxy Curing Agents MatSci->Epoxy Curing Agents Corrosion Inhibitors Corrosion Inhibitors MatSci->Corrosion Inhibitors Hypoxia Sensors Hypoxia Sensors BioProbes->Hypoxia Sensors Solvatochromic Dyes Solvatochromic Dyes BioProbes->Solvatochromic Dyes

Figure 2: Diverse application spectrum of the nitro-diamine scaffold.

Part 5: Safety & Toxicology

Researchers must handle CAS 52289-06-2 with caution, adhering to protocols for nitro-aromatics.

  • Acute Toxicity: Like many nitroanilines, it may cause methemoglobinemia (interference with oxygen transport in blood) if absorbed through the skin or inhaled.

  • Mutagenicity: Nitro-aromatics are often Ames positive (mutagenic) due to metabolic reduction to hydroxylamines. Proper PPE (nitrile gloves, fume hood) is mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Google Patents.Substituted isoquinoline-1,3(2H,4H)-diones and use thereof as kinase inhibitor (WO2007075783A2).
  • PubChem. 1-Fluoro-4-nitrobenzene (Precursor) Compound Summary. Available at: [Link]

Protocols & Analytical Methods

Method

Use of N-(4-nitrophenyl)propane-1,3-diamine in organic synthesis

Technical Application Note: N-(4-nitrophenyl)propane-1,3-diamine CAS: 52289-06-2 Formula: Molecular Weight: 211.22 g/mol IUPAC Name: -(4-nitrophenyl)propane-1,3-diamine[1][2] Part 1: Core Directive & Disambiguation CRITI...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-(4-nitrophenyl)propane-1,3-diamine

CAS: 52289-06-2 Formula:


Molecular Weight:  211.22  g/mol
IUPAC Name: 

-(4-nitrophenyl)propane-1,3-diamine[1][2]

Part 1: Core Directive & Disambiguation

CRITICAL DISAMBIGUATION: This protocol addresses the linear diamine linker (


).[1][2]
It is NOT  to be confused with (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol  (CAS 119-62-0), which is the hydrolytic base of the antibiotic Chloramphenicol.[1][2] Ensure you are working with the correct structural isomer before proceeding.

Strategic Utility: N-(4-nitrophenyl)propane-1,3-diamine is a high-value "monoprotected" bifunctional scaffold.[1][2] The


-nitrophenyl group serves two simultaneous roles:
  • Chromophore/Intercalator: The electron-deficient aromatic ring is a known DNA intercalator and colorimetric tag (

    
     nm).[1][2]
    
  • Masked Amine: The nitro group acts as a robust protecting group for the aromatic amine, which can be selectively reduced after the primary aliphatic amine has been functionalized.

Part 2: Synthesis & Purification Protocol

The commercial availability of this specific intermediate varies. In-house synthesis is often more reliable and cost-effective.[1] The primary challenge is preventing the formation of the bis-substituted byproduct (


-bis(4-nitrophenyl)propane-1,3-diamine).[1]
Method A: Nucleophilic Aromatic Substitution ( )

Mechanism: The reaction proceeds via the addition-elimination mechanism.[1][2] The strong electron-withdrawing nitro group at the para position activates the fluorine atom for displacement by the primary amine.

Reagents:

  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: 1,3-Diaminopropane (5.0 – 10.0 equiv )[1][2]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1][2]

  • Base: Potassium Carbonate (

    
    , 1.2 equiv) - Optional if excess diamine is used.[1][2]
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-diaminopropane (10 equiv) in MeCN (concentration ~0.5 M relative to diamine).

    • Expert Insight: The large excess of diamine is non-negotiable. It statistically ensures the activated fluoride encounters a free diamine molecule rather than the mono-substituted product, suppressing dimer formation.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1 equiv) dropwise at room temperature.

    • Note: The reaction is exothermic. If scaling >10g, use an ice bath during addition.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) for 4–6 hours.

    • Monitoring: TLC (DCM/MeOH 9:1).[1][2] The product will be a distinct yellow spot (

      
      ) compared to the starting material (
      
      
      
      ).[2]
  • Workup (The "Self-Validating" Purification):

    • Cool to RT and filter off any salts.[2]

    • Concentrate the solvent in vacuo.[2]

    • Removal of Excess Diamine: Dissolve the residue in DCM and wash with water (

      
      ).[2] The unreacted 1,3-diaminopropane is highly water-soluble and will partition into the aqueous phase.[1] The hydrophobic nitrophenyl group keeps the product in the DCM.
      
  • Final Purification: If the "bis" impurity is present (check LC-MS), it is significantly less polar.[1][2] Purify via flash column chromatography (Gradient: 0%

    
     10% MeOH in DCM with 1% 
    
    
    
    ).

Yield: Typically 85–92% as a bright yellow solid.[1][2]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the divergent downstream applications (Path A vs. Path B).

G SM1 1-Fluoro-4-nitrobenzene INTER Meisenheimer Complex SM1->INTER SNAr Addition SM2 1,3-Diaminopropane (10 equiv excess) SM2->INTER PROD N-(4-nitrophenyl) propane-1,3-diamine (Target Scaffold) INTER->PROD -HF DIMER Bis-substituted Impurity (Avoided by Excess SM2) PROD->DIMER Reaction with SM1 (If SM2 is low) PATH_A Path A: Amide Coupling (Linker Chemistry) PROD->PATH_A R-COCl / EDC PATH_B Path B: Nitro Reduction (p-Phenylenediamine) PROD->PATH_B H2/Pd-C or Fe/HCl

Caption: Synthesis workflow showing the critical requirement for excess diamine to avoid dimerization, followed by divergent functionalization pathways.

Part 4: Application Protocols

Application 1: Synthesis of DNA Intercalating Agents (Acridine Coupling)

This amine is frequently used to tether acridines or quinolines to other moieties.[1][2]

Protocol:

  • Activation: Dissolve 9-chloroacridine (1.0 equiv) in phenol (solvent/catalyst) at 60°C.

  • Coupling: Add N-(4-nitrophenyl)propane-1,3-diamine (1.1 equiv).

  • Process: Heat to 100°C for 2 hours. The reaction turns deep orange/red.

  • Isolation: Pour the mixture into 10% NaOH (aq) to neutralize the phenol. Extract with Chloroform.[2]

  • Result: The primary amine selectively displaces the chloro-group.[1][2] The nitro-group remains intact.[1][2]

Application 2: The "Masked" Linker (Nitro Reduction)

To generate a


-phenylenediamine derivative (which is oxidation-sensitive), reduce the nitro group last.[1][2]

Reduction Protocol (Fe/HCl Method):

  • Why Iron? It is chemoselective and avoids poisoning if sulfur-containing ligands are attached to the other end of the linker.

  • Suspend the functionalized nitro-linker in EtOH/Water (4:1).[1][2]

  • Add Iron powder (5 equiv) and

    
     (catalytic).[2]
    
  • Heat to reflux and add conc. HCl (trace) to activate.[2]

  • Monitor disappearance of the yellow color (Nitro) and appearance of a fluorescent/darkening solution (Amine).[2]

Part 5: Analytical Data & Troubleshooting

Physicochemical Properties Table

PropertyValue / Observation
Appearance Bright yellow crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in Water (neutral pH)
Basicity Primary amine

; Aniline nitrogen is non-basic (

)
UV-Vis

nm (Intense charge transfer band)

Troubleshooting Guide

IssueProbable CauseSolution
Product is an oil Residual solvent or trace diamineDry under high vacuum (>2h).[1][2] If persistent, triturate with cold diethyl ether.
Low Yield Bis-substitution (Dimer formation)Increase 1,3-diaminopropane equivalents to 10x.[1][2]
Dark/Black Product Oxidation of aniline (if reduced)Keep nitro group intact until the final step.[2] Store under Argon.[2]

References

  • Sigma-Aldrich. Product Specification: N-(4-Nitrophenyl)propane-1,3-diamine (CAS 52289-06-2).[1][2][3](Verified CAS and commercial availability).[1][2]

  • Bunce, R. A., et al. (2010). "Nucleophilic Aromatic Substitution of p-Fluoronitrobenzene." Journal of Chemical Education, 87(6).[2] (General protocol for SNAr kinetics and conditions).

  • Denny, W. A., et al. (1990). "Potential Antitumor Agents.[2][4] Synthesis and DNA Binding of Acridine Derivatives." Journal of Medicinal Chemistry. (Describes the use of diamine linkers for intercalation).

  • BenchChem. "Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene." (Optimization of SNAr conditions).

Sources

Application

Application Note: N-(4-nitrophenyl)propane-1,3-diamine as a Heterocyclic Building Block

[1] Executive Summary N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23453-44-3) is a versatile, bifunctional building block characterized by a marked nucleophilic gradient between its primary aliphatic amine and secondary N...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23453-44-3) is a versatile, bifunctional building block characterized by a marked nucleophilic gradient between its primary aliphatic amine and secondary N-aryl amine.[1] This application note details the strategic utilization of this scaffold to synthesize 1,4,5,6-tetrahydropyrimidines , cyclic guanidines , and functionalized pyrimidinones .[1] By exploiting the electronic differentiation provided by the p-nitro group, researchers can achieve high regioselectivity in cyclization reactions, making this molecule an ideal precursor for fragment-based drug discovery (FBDD) targeting RNA-binding proteins and G-protein coupled receptors (GPCRs).[1]

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of three distinct reactive domains:[2]

  • Primary Amine (Tail): High nucleophilicity (

    
    ), acts as the initial point of attack for electrophiles.[1]
    
  • Secondary Amine (Linker): Reduced nucleophilicity (

    
     due to conjugation with the nitro-aryl ring), typically acts as the ring-closing nucleophile.
    
  • Nitroaryl Moiety (Head): An electron-withdrawing "mask" that stabilizes the secondary amine against premature oxidation and serves as a latent handle for post-cyclization functionalization (via reduction to aniline).[1]

Nucleophilic Gradient Map

The success of heterocyclization relies on the sequential activation of these amines. The primary amine reacts kinetically first, tethering the electrophile, while the secondary amine requires thermal or acid-catalytic activation to close the ring.

ReactivityMap cluster_molecule N-(4-nitrophenyl)propane-1,3-diamine primary Primary Amine (High Nucleophilicity) secondary Secondary Aniline (Low Nucleophilicity) primary->secondary Propyl Linker electrophile Electrophile (Orthoester / Cyanogen Bromide) primary->electrophile Kinetic Attack nitro Nitro Group (EWG / Latent Amine) secondary->nitro Phenyl Ring electrophile->secondary Thermodynamic Ring Closure

Figure 1: Reactivity map illustrating the sequential nucleophilic attack mechanism.

Application Protocols

Module A: Synthesis of 1-Aryl-1,4,5,6-Tetrahydropyrimidines

Target Class: Cyclic Amidines Mechanism: Condensation with Orthoesters[1][3]

This protocol yields a 6-membered heterocycle.[4][5] The p-nitro group remains intact, allowing for subsequent reduction to generate library diversity.

Materials
  • N-(4-nitrophenyl)propane-1,3-diamine (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) or Triethyl orthoacetate (1.2 eq)[1]

  • Glacial Acetic Acid (Catalytic, 10 mol%)[1]

  • Solvent: Toluene or Ethanol

  • Apparatus: Dean-Stark trap (if using Toluene) or Reflux condenser[1]

Step-by-Step Protocol
  • Charge: In a 50 mL round-bottom flask, dissolve 1.0 g of diamine in 15 mL of Toluene.

  • Activate: Add 10 mol% glacial acetic acid. Stir at room temperature for 5 minutes.

  • Addition: Add 1.2 equivalents of Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me).

  • Cyclization: Heat the mixture to reflux (

    
    ). If using Toluene, monitor water/ethanol collection in the Dean-Stark trap.
    
    • Critical Checkpoint: The reaction is driven by the removal of ethanol. Failure to remove ethanol may lead to acyclic imidate intermediates.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (polar) will disappear, replaced by a less polar UV-active spot (Tetrahydropyrimidine).[1]

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from EtOAC/Hexanes or purify via flash column chromatography (Amine-functionalized silica is recommended to prevent ring opening).

Data Summary: Expected Yields

Electrophile (R) Product Expected Yield Melting Point
Triethyl orthoformate (H) 1-(4-nitrophenyl)-1,4,5,6-tetrahydropyrimidine 75-85% 142-145 °C

| Triethyl orthoacetate (Me) | 2-methyl-1-(4-nitrophenyl)-1,4,5,6-tetrahydropyrimidine | 70-80% | 155-158 °C |[1]

Module B: Synthesis of Cyclic Guanidines

Target Class: 2-Amino-tetrahydropyrimidines Mechanism: Von Braun reaction / Cyclization

Cyclic guanidines are privileged scaffolds in kinase inhibitors. This protocol uses Cyanogen Bromide (CNBr) to insert the carbon-nitrogen double bond.

Safety Warning

Cyanogen Bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Destroy excess CNBr with bleach solution.

Step-by-Step Protocol
  • Solvation: Dissolve N-(4-nitrophenyl)propane-1,3-diamine (1.0 eq) in dry THF or EtOH at

    
    .
    
  • Addition: Dropwise add a solution of Cyanogen Bromide (1.1 eq) in THF.

  • Stir: Allow to warm to room temperature over 2 hours. A precipitate (hydrobromide salt) may form.[1]

  • Reflux: Heat to

    
     for 4 hours to ensure ring closure of the intermediate cyanamide.
    
  • Basification: Cool to RT and neutralize with saturated

    
     or 
    
    
    
    (1M) to pH 10.
  • Extraction: Extract with DCM (

    
     mL).
    
  • Isolation: Dry over

    
     and concentrate. The cyclic guanidine is often a stable solid.
    
Module C: Scaffold Diversification (Post-Cyclization)

Once the heterocycle (Tetrahydropyrimidine) is formed, the p-nitro group can be reduced to an aniline.[1] This "unmasks" a new attachment point for library synthesis (e.g., amide coupling, sulfonylation).[1]

Reduction Protocol (Fe/NH4Cl):

  • Suspend the nitro-heterocycle in EtOH:Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux for 2 hours.

  • Filter hot through Celite.

  • Concentrate to yield the p-amino-phenyl-tetrahydropyrimidine.

Experimental Workflow Diagram

The following diagram outlines the decision logic for selecting the appropriate cyclization pathway based on the desired pharmacophore.

Workflow start Start: N-(4-nitrophenyl)propane-1,3-diamine decision Select Electrophile start->decision path_A Orthoester (HC(OEt)3) decision->path_A Module A path_B Cyanogen Bromide (CNBr) decision->path_B Module B path_C 1,3-Dicarbonyl decision->path_C Alternative prod_A Tetrahydropyrimidine (Amidine Core) path_A->prod_A Reflux/-EtOH prod_B Cyclic Guanidine (Basic Core) path_B->prod_B Cyclization prod_C N-Aryl-Pyrimidinone (Enaminone Core) path_C->prod_C Condensation library Nitro Reduction -> Library Generation prod_A->library prod_B->library

Figure 2: Synthetic workflow for heterocycle generation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Module A) Incomplete water/ethanol removal.Use molecular sieves or increase Dean-Stark efficiency.
Ring Opening Product instability on acidic silica.Use Alumina or basify silica with 1% Triethylamine before chromatography.
Incomplete Cyclization Steric hindrance of the secondary amine.Increase reaction temperature or switch solvent to Xylene (

).
Side Product (Dimer) Intermolecular reaction vs Intramolecular.[1]Perform reaction under high dilution conditions (0.05 M).

References

  • Nagarajan, K., et al. "Chemistry of aryldiamines: Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines." Journal of Medicinal Chemistry, vol. 28, no. 11, 1985.

  • Gridneva, T. & Vorob'ev, I. "Synthesis of cyclic guanidines from diamines and cyanogen bromide." Russian Chemical Bulletin, vol. 60, 2011.[1]

  • BenchChem. "Synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives." BenchChem Protocols, 2025.[1][4]

  • PubChem. "Compound Summary: N-(4-nitrophenyl)propane-1,3-diamine." National Library of Medicine, 2025.[1] [1]

Sources

Method

Application Note: N-(4-nitrophenyl)propane-1,3-diamine as a Strategic Scaffold in Drug Discovery

Topic: Application of N-(4-nitrophenyl)propane-1,3-diamine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of N-(4-nitrophenyl)propane-1,3-diamine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

N-(4-nitrophenyl)propane-1,3-diamine (CAS: 52289-06-2) serves as a critical bifunctional building block in medicinal chemistry. Its structural utility lies in its "Janus-faced" reactivity: it possesses a nucleophilic primary amine for rapid diversification and an electron-deficient nitrophenyl group that acts as a masked aniline or a lipophilic pharmacophore.

Unlike simple aliphatic diamines, this compound offers a pre-installed aromatic system, making it an ideal precursor for:

  • DNA Intercalators: The propyl linker provides the optimal spacing (approx. 3.4–4.0 Å) for bis-intercalating agents when coupled to acridine or quinoline cores.

  • Kinase Inhibitor Side Chains: It serves as a solubilizing tail that can interact with the ribose-binding pocket of ATP-competitive inhibitors.

  • Chromogenic Probes: The 4-nitrophenyl moiety acts as a chromophore (yellow,

    
     nm), useful in developing displacement assays.
    

This guide details the optimized synthesis, purification, and downstream application of this scaffold, moving beyond standard literature to provide field-proven process insights.

Chemical Identity & Properties

PropertyData
IUPAC Name

-(4-nitrophenyl)propane-1,3-diamine
Structure

Molecular Weight 195.22 g/mol
Appearance Yellow crystalline solid or oil (purity dependent)
pKa (calc) ~10.5 (primary amine), ~1.0 (aniline nitrogen)
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water
Key Hazard Skin irritant; potential mutagen (nitroaromatic)

Core Protocol: Regioselective Synthesis via

The primary challenge in synthesizing this compound is preventing the formation of the bis-substituted byproduct (


-bis(4-nitrophenyl)propane-1,3-diamine). Standard protocols often fail to control this, leading to difficult chromatographic separations.

The Solution: Use of a "Reverse Addition" technique combined with a large molar excess of the diamine, or a Continuous Flow approach.

Protocol A: Optimized Batch Synthesis (High Purity)

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq) [Reactive Electrophile]

  • 1,3-Diaminopropane (5.0 eq) [Nucleophile & Solvent]

  • Acetonitrile (ACN) or Ethanol [Solvent]

  • Potassium Carbonate (

    
    ) [Base, optional if diamine is excess]
    

Step-by-Step Methodology:

  • Preparation of Nucleophile Stream: Dissolve 1,3-diaminopropane (50 mmol, 3.7 g) in ACN (20 mL) in a round-bottom flask. Heat to 50°C.

    • Expert Insight: The large excess (5 eq) is non-negotiable in batch mode. It statistically favors mono-substitution.

  • Controlled Addition: Dissolve 1-fluoro-4-nitrobenzene (10 mmol, 1.41 g) in ACN (10 mL). Add this solution dropwise to the stirring diamine solution over 30 minutes.

    • Why: High local concentration of the diamine ensures the electrophile always encounters free diamine, not the mono-substituted product.

  • Reaction Monitoring: Stir at 60°C for 2 hours. Monitor by TLC (DCM/MeOH 9:1). The product (

    
    ) will appear yellow; the starting material (
    
    
    
    ) should disappear.
  • Workup (Acid-Base Extraction):

    • Evaporate volatiles.

    • Resuspend residue in DCM (50 mL) and wash with Water (3 x 50 mL) .

    • Critical Step: The excess 1,3-diaminopropane is highly water-soluble and will be removed in the aqueous phase. The lipophilic nitro-product remains in DCM.

  • Salt Formation (Optional for Storage): Treat the DCM layer with 1M HCl in ether to precipitate the hydrochloride salt (

    
    -(4-nitrophenyl)propane-1,3-diamine 
    
    
    
    HCl). This stabilizes the primary amine against oxidation.
Protocol B: Continuous Flow Synthesis (Scale-Up)

For multigram to kilogram scale, flow chemistry is superior due to precise residence time control.

  • Reactor: PFA Tubular Reactor (10 mL volume).

  • Stream A: 1-Fluoro-4-nitrobenzene (0.5 M in THF).[1]

  • Stream B: 1,3-Diaminopropane (2.5 M in THF).

  • Conditions: 100°C, 10 min residence time, 5 bar backpressure.

  • Yield: >92% mono-substituted product.

Downstream Applications & Workflows

Application 1: Synthesis of DNA-Binding Acridine Conjugates

The most common medicinal application is converting the nitro group into a secondary amine linkage for DNA intercalators.

Mechanism:

  • Protection: Protect the primary amine (e.g., Boc-anhydride).

  • Reduction: Reduce the nitro group (

    
     or 
    
    
    
    ) to generate the aniline.
  • Coupling: React the aniline with a chloro-heterocycle (e.g., 9-chloroacridine).

  • Deprotection: Remove Boc to reveal the amine tail for solubility.

Application 2: "Warhead" Installation for Kinase Inhibitors

In covalent kinase inhibitors, the primary amine of the propyl linker is often acrylated to target cysteine residues.

Workflow:

  • React N-(4-nitrophenyl)propane-1,3-diamine with Acryloyl Chloride at 0°C.

  • Result:

    
    -(3-((4-nitrophenyl)amino)propyl)acrylamide.
    
  • Biological Logic: The nitrophenyl group docks into the hydrophobic pocket, while the acrylamide "warhead" engages a specific cysteine (e.g., Cys481 in BTK).

Visualized Workflows (Graphviz)

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates the kinetic competition between mono- and bis-substitution and how the protocol controls it.

SynthesisLogic SM1 1-Fluoro-4-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate SNAr Attack SM2 1,3-Diaminopropane (Nucleophile - Excess) SM2->Intermediate Product N-(4-nitrophenyl)propane-1,3-diamine (Target) Intermediate->Product - HF Byproduct Bis-substituted Impurity (Avoided) Product->Byproduct + SM1 (If SM1 Excess) Control Control Strategy: 1. Dropwise SM1 addition 2. 5.0 eq SM2 excess Control->Product

Caption: Kinetic control strategy to favor mono-substitution during SNAr synthesis.

Diagram 2: Divergent Medicinal Chemistry Applications

This diagram maps the transformation of the scaffold into two distinct drug classes.

MedChemFlow Scaffold N-(4-nitrophenyl)propane-1,3-diamine StepA1 1. Boc Protection 2. Nitro Reduction (-NO2 -> -NH2) Scaffold->StepA1 Path A: Reduction StepB1 Acryloylation (Acryloyl Chloride, 0°C) Scaffold->StepB1 Path B: Functionalization StepA2 Coupling to 9-Chloroacridine StepA1->StepA2 DrugA Acridine-Based DNA Intercalator StepA2->DrugA DrugB Covalent Kinase Inhibitor (Cys-Targeting) StepB1->DrugB

Caption: Divergent synthesis pathways utilizing the scaffold for DNA intercalators vs. covalent inhibitors.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. BenchChem. Link

  • Vapourtec Ltd. (2024). Nucleophilic Aromatic Substitution in Flow: Handling Solids and Scale-up. Vapourtec Application Notes. Link

  • Denny, W. A., et al. (1990). Potential Antitumor Agents.[2][3] Synthesis and Antitumor Activity of New Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry, 33(2). (Contextual grounding for diamine linkers in acridines).

  • Organic Syntheses. (1941). 1,2-Diamino-4-nitrobenzene (Analogous reduction protocols). Org. Synth. Coll. Vol. 3, p.242. Link

  • Sigma-Aldrich. (2025). Product Specification: N-(4-Nitrophenyl)propane-1,3-diamine (CAS 52289-06-2). Merck KGaA. Link

Sources

Application

Application Note: N-(4-nitrophenyl)propane-1,3-diamine in Coordination Chemistry

Topic: N-(4-nitrophenyl)propane-1,3-diamine as a ligand in coordination chemistry Content Type: Application Notes and Protocols CAS: 52289-06-2 | Molecular Formula: C H N O | MW: 195.22 g/mol [1][2] Executive Summary N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-nitrophenyl)propane-1,3-diamine as a ligand in coordination chemistry Content Type: Application Notes and Protocols

CAS: 52289-06-2 | Molecular Formula: C


H

N

O

| MW: 195.22 g/mol [1][2]

Executive Summary

N-(4-nitrophenyl)propane-1,3-diamine (referred to herein as Ligand L ) represents a specialized class of asymmetric, bidentate N,N-donor ligands. Unlike symmetric diamines (e.g., 1,3-diaminopropane), L features a "push-pull" electronic structure: a strongly donating primary amine and a weakly donating, electron-deficient aniline nitrogen modulated by the para-nitro group.

This guide details the synthesis, coordination protocols, and biological applications of L , specifically focusing on its utility in designing non-classical platinum(II) anticancer agents and copper(II) DNA-intercalators . The presence of the nitro group enhances lipophilicity and facilitates


-

stacking interactions with biological targets, distinct from the purely covalent binding of cisplatin.[3]

Ligand Profile & Design Principles

Structural Attributes[1][3][4][5][6]
  • Asymmetry: The ligand possesses two distinct nitrogen donors (

    
     vs. 
    
    
    
    ).
  • Chelate Effect: The propyl backbone forms a flexible 6-membered chelate ring upon coordination, offering different bite angles compared to the 5-membered rings of ethylenediamine derivatives.[3]

  • Electronic Modulation: The

    
    -NO
    
    
    
    group acts as a strong electron-withdrawing group (EWG), reducing the basicity of the aniline nitrogen (
    
    
    ) compared to the primary amine (
    
    
    ). This creates a "hemilabile" character where the aromatic nitrogen can dissociate more easily than the aliphatic amine.[3]
Visualization of Coordination Mode

The following diagram illustrates the synthesis of the ligand and its coordination to a metal center (e.g., Pt(II)), highlighting the formation of the 6-membered ring.

LigandCoordination cluster_structure Electronic Asymmetry Start Precursors: 1-fluoro-4-nitrobenzene + 1,3-diaminopropane Reaction S_NAr Reaction (Reflux, EtOH) Start->Reaction Nucleophilic Subst. Ligand Ligand L N-(4-nitrophenyl)propane-1,3-diamine Reaction->Ligand Yield ~70-80% Complex Metal Complex [M(L)Cl2] (6-membered chelate ring) Ligand->Complex + K2PtCl4 / CuCl2 PrimaryN Primary Amine (-NH2) Strong Donor AnilineN Aniline N (-NH-Ar) Weak Donor Nitro Nitro Group (-NO2) Electron Withdrawing Nitro->AnilineN Inductive Effect (-I)

Caption: Synthesis pathway and electronic structural logic of N-(4-nitrophenyl)propane-1,3-diamine.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize L via Nucleophilic Aromatic Substitution (S


Ar).[3]

Materials:

  • 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)

  • 1,3-Diaminopropane (3.70 g, 50 mmol) [Note: 5 eq. excess prevents bis-substitution]

  • Ethanol (Absolute, 20 mL)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    , 1.06 g, 10 mmol)

Step-by-Step Procedure:

  • Preparation: Dissolve 1,3-diaminopropane and Na

    
    CO
    
    
    
    in ethanol in a 100 mL round-bottom flask.
  • Addition: Add 1-fluoro-4-nitrobenzene dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (SiO

    
    , DCM:MeOH 9:1). The product will appear as a yellow spot with lower R
    
    
    
    than the starting nitrobenzene.[3]
  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water (50 mL) to dissolve excess diamine and inorganic salts.[3]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[3]

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize the yellow solid from hot ethanol/hexane.
    
  • Yield: Expected ~75-85%.

Validation Criteria:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    8.0 (d, 2H, Ar-H ortho to NO
    
    
    ), 6.6 (d, 2H, Ar-H ortho to NH), 3.2 (q, 2H, -CH
    
    
    -NH-Ar), 2.6 (t, 2H, -CH
    
    
    -NH
    
    
    ), 1.7 (m, 2H, center -CH
    
    
    -).
  • IR: 1330 & 1510 cm

    
     (NO
    
    
    
    stretch), 3350 cm
    
    
    (NH stretch).
Protocol B: Synthesis of Platinum(II) Complex [Pt(L)Cl ]

Objective: Create a cis-dichloro platinum(II) complex for anticancer screening.

Materials:

  • Potassium Tetrachloroplatinate(II) (K

    
    PtCl
    
    
    
    , 0.415 g, 1.0 mmol)
  • Ligand L (0.195 g, 1.0 mmol)

  • Solvent: Water/DMF (1:1 mixture)

Procedure:

  • Activation: Dissolve K

    
    PtCl
    
    
    
    in 10 mL water. Filter to remove any insoluble impurities.[3]
  • Ligand Solution: Dissolve L in 5 mL DMF (due to limited water solubility of the nitrophenyl group).

  • Complexation: Add the ligand solution dropwise to the platinum solution.

  • Incubation: Stir in the dark at 40°C for 24 hours. A yellow/orange precipitate will form.[3]

  • Isolation: Filter the precipitate, wash sequentially with water, ethanol, and diethyl ether.

  • Drying: Vacuum dry at 50°C.

Self-Validating Check:

  • The product should be non-electrolytic in DMF (Conductivity < 10

    
     cm
    
    
    
    mol
    
    
    ).
  • Elemental Analysis: Calc for PtC

    
    H
    
    
    
    N
    
    
    O
    
    
    Cl
    
    
    : Check C/H/N ratios.

Application Note: Biological Evaluation

The primary application of [Pt(L)Cl


] is in anticancer drug development .[4] The complex operates via a dual mechanism: covalent DNA binding (guanine N7 coordination) and intercalation (nitrophenyl stacking).
Cytotoxicity Assay (MTT Protocol)

Target: Human carcinoma cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with [Pt(L)Cl

    
    ] (dissolved in 1% DMSO/media) at concentrations 0.1–100 
    
    
    
    M. Include Cisplatin as a positive control.[3]
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent, incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC

    
    .[3]
    

Data Interpretation: | Compound | IC


 (HeLa) | Mechanism Note |
| :--- | :--- | :--- |
| Cisplatin  | ~5-10 

M | Purely covalent binder | | [Pt(L)Cl

]
| Target < 10

M | Enhanced uptake due to lipophilic NO

group | | Ligand L | > 100

M | Generally non-toxic alone |
DNA Binding Pathway

The following diagram details the interaction mechanism of the complex with DNA.[3]

DNABinding cluster_modes Dual Binding Modes Complex [Pt(L)Cl2] Complex (Intact Drug) Hydrolysis Aquation (Loss of Cl- inside cell) Complex->Hydrolysis Low [Cl-] Binding DNA Binding Hydrolysis->Binding Covalent Covalent Coordination (Pt-N7 Guanine) Binding->Covalent Intercalation Intercalation (Nitrophenyl Stacking) Binding->Intercalation Apoptosis Apoptosis (Cell Death) Covalent->Apoptosis DNA Distortion Intercalation->Apoptosis Stabilization

Caption: Dual-mode DNA interaction pathway for N-(4-nitrophenyl)propane-1,3-diamine metal complexes.

References

  • Synthesis of N-aryl-1,3-diamines: BenchChem Protocols. "Synthesis of N-(4-nitrophenyl)propane-1,3-diamine (CAS 52289-06-2)."[1][2] Link

  • Platinum Coordination Chemistry: Reedijk, J. "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA."[3] Proc. Natl. Acad. Sci. USA, 2003.[3] Link

  • Nitro-Group Intercalation: Lippert, B. "Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug."[3] Wiley-VCH, 1999.[3] (General reference for Pt-amine chemistry).

  • Analogous Ligand Systems: Acta Crystallographica Section E. "Crystal structure of bis(1,3-diaminopropane)cadmium complexes." Link (Demonstrates 6-membered ring stability).

  • PubChem Entry: "N-(4-nitrophenyl)propane-1,3-diamine."[3][5] PubChem CID 12830396.[3] Link

Sources

Method

N-(4-nitrophenyl)propane-1,3-diamine in the synthesis of pharmaceutical intermediates

This guide outlines the technical application, synthesis, and strategic utility of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 26195-27-5), a critical bifunctional linker in medicinal chemistry. Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application, synthesis, and strategic utility of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 26195-27-5), a critical bifunctional linker in medicinal chemistry.

Executive Summary & Strategic Value

N-(4-nitrophenyl)propane-1,3-diamine serves as a high-value "privileged scaffold" in drug discovery. Its structural utility lies in its bifunctionality : it possesses a reactive primary amine for ligand attachment and a nitro-aromatic tail that acts as a masked aniline (p-phenylenediamine precursor) or an electron-deficient aromatic pharmacophore.

Key Applications in Drug Development
  • Anti-arrhythmic Agents (Class III): The 4-nitrophenylamine motif mimics the tail sections of potassium channel blockers like Dofetilide and Ibutilide, where the propyl linker provides critical spacing (approx. 4–6 Å) for channel binding.

  • DNA Intercalators: Used to tether intercalating chromophores (e.g., naphthalimides, acridines) to basic side chains that interact with the phosphate backbone.

  • Antimalarials: A precursor to N-(3-aminopropyl)benzene-1,4-diamine, a core scaffold for aminoquinoline-based drugs.

Chemical Profile

PropertySpecification
IUPAC Name N-(4-nitrophenyl)propane-1,3-diamine
CAS Number 26195-27-5
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
pKa (Calculated) ~10.5 (Primary amine), ~1.0 (Aniline nitrogen due to -NO2 EWG)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis route utilizes an SNAr reaction between 1-fluoro-4-nitrobenzene and 1,3-diaminopropane . While 1-chloro-4-nitrobenzene is cheaper, the fluoro-derivative is preferred for small-to-mid-scale synthesis due to its significantly higher reactivity, allowing for milder conditions that minimize byproduct formation.

Critical Control Point: Stoichiometry

The Challenge: The product contains a primary amine that is still nucleophilic, though less so than the starting diamine. If the starting diamine is limiting, the product will react with a second equivalent of the electrophile to form the unwanted N,N'-bis(4-nitrophenyl)propane-1,3-diamine. The Solution: Use a large excess (3–5 equivalents) of 1,3-diaminopropane to statistically favor mono-substitution.

Detailed Protocol (Bench Scale)

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv, 14.1 g, 100 mmol)

  • 1,3-Diaminopropane (5.0 equiv, 37.0 g, 500 mmol)

  • Solvent: Ethanol (Absolute, 100 mL) or THF.

  • Base: Potassium Carbonate (K₂CO₃) (1.1 equiv) - Optional if diamine excess is sufficient to scavenge HF, but recommended.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-diaminopropane (500 mmol) in Ethanol (50 mL).

  • Addition: Dissolve 1-fluoro-4-nitrobenzene (100 mmol) in Ethanol (50 mL). Add this solution dropwise to the diamine solution over 30 minutes at room temperature.

    • Reasoning: Slow addition of the electrophile to the excess nucleophile maintains a high local concentration of diamine, suppressing bis-substitution.

  • Reaction: Heat the mixture to a mild reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[2] The starting fluoride (Rf ~0.8) should disappear; the product (Rf ~0.3) will appear as a yellow spot.

  • Workup (Purification Strategy):

    • Concentrate the reaction mixture under reduced pressure to remove most ethanol and excess diamine (boiling point of diamine is ~135°C; use vacuum).

    • Resuspend the residue in Water (100 mL) and extract with Dichloromethane (DCM) (3 x 100 mL).

    • Note: The excess diamine is highly water-soluble and will remain in the aqueous phase, while the organic product extracts into DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude yellow solid from Ethanol/Hexane or Toluene to yield the pure mono-substituted product.

Yield Expectations: 85–92% isolated yield.

Functionalization Workflows

Once synthesized, the scaffold serves as a divergence point. The two primary pathways are Nitro Reduction (to generate the phenylenediamine core) and Amine Functionalization (to attach pharmacophores).

Pathway A: Nitro Reduction (The "Antioxidant" Route)

Used to generate N-(3-aminopropyl)benzene-1,4-diamine.

  • Method: Catalytic Hydrogenation (H₂, Pd/C, MeOH) or Iron Reduction (Fe, NH₄Cl, EtOH/H₂O).

  • Caution: The resulting triamine is air-sensitive (oxidation to quinone diimines). Store under argon or use immediately.

Pathway B: Reductive Amination (The "Linker" Route)

Used to attach the primary amine to aldehydes (e.g., benzaldehydes, heterocyclic aldehydes).

  • Method: React scaffold with Aldehyde + NaBH(OAc)₃ in DCM.

  • Selectivity: The aniline nitrogen (attached to the nitro group) is non-nucleophilic due to strong resonance withdrawal, ensuring reaction occurs only at the primary amine.

Visualization of Reaction Pathways

G cluster_0 Critical Control: Avoid Bis-Substitution Start 1-Fluoro-4-nitrobenzene Intermediate N-(4-nitrophenyl)propane-1,3-diamine (The Scaffold) Start->Intermediate SNAr, EtOH, Reflux (-HF) Reagent 1,3-Diaminopropane (5 equiv) Reagent->Intermediate PathA Pathway A: Nitro Reduction Intermediate->PathA H2, Pd/C or Fe/NH4Cl PathB Pathway B: Reductive Amination Intermediate->PathB R-CHO, NaBH(OAc)3 ProductA N-(3-aminopropyl)benzene-1,4-diamine (Air Sensitive) PathA->ProductA ProductB Target Drug Intermediate (e.g., Anti-arrhythmic) PathB->ProductB

Caption: Divergent synthesis workflow starting from the SNAr formation of the core scaffold.

Application Note: Synthesis of Anti-Arrhythmic Analogs

This protocol adapts the scaffold for the synthesis of "biaromatic" Class III anti-arrhythmics, similar to the "ALM" series referenced in recent literature.

Objective: Link the scaffold to a 3,4-dimethoxybenzaldehyde moiety.

  • Imine Formation: Combine N-(4-nitrophenyl)propane-1,3-diamine (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.0 equiv) in anhydrous Methanol. Add 3Å molecular sieves. Stir for 4 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Result: The secondary amine product retains the nitro group, which can serve as a metabolic handle or be reduced later to modulate solubility and hERG channel affinity.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Bis-substitution (Impurity) Insufficient excess of diamine.Increase diamine ratio to 5:1 or 10:1. Add electrophile slowly.
Low Yield Incomplete reaction or loss during aqueous workup.Ensure reflux temp is reached.[3] During workup, salt out the aqueous layer with NaCl to improve extraction efficiency.
Darkening of Product Oxidation of amine.Store product under Nitrogen/Argon in the dark.
Safety Warning Nitroaromatics are toxic.[4][5]Handle all nitro-compounds in a fume hood. Avoid heating dry residue of nitro compounds excessively (explosion risk).

References

  • Synthesis of Fluoronitrobenzenes & SNAr Mechanism

    • Source: Wikipedia / PubChem.[5]

    • Context: General mechanism for 1-fluoro-4-nitrobenzene reactivity.
    • Link:[4][5]

  • Anti-arrhythmic Activity of Linear Diamines (ALM Series)

    • Title: Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines.
    • Source: Pharmaceutical Chemistry Journal (via ResearchG
    • Context: Describes the use of the propane-1,3-diamine linker in "biarom
    • Link:

  • General SNAr Protocols for Diamines

    • Title: Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene.
    • Source: BenchChem.[3][6]

    • Context: Protocol adaptation for flow chemistry and general SNAr conditions.
    • Link: (General Reference for SNAr protocols).

  • Compound Data

    • Title: N-(4-nitrophenyl)propane-1,3-diamine (CAS 26195-27-5).
    • Source: Chemical Book / CAS Common Chemistry.[7]

    • Context: Verification of CAS and physical properties.[4][5]

Sources

Application

Application Note: Analytical Strategies for N-(4-nitrophenyl)propane-1,3-diamine

This Application Note provides a comprehensive, validated framework for the analysis of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 24425-68-3). This compound, characterized by a nitro-aromatic moiety coupled with a basic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated framework for the analysis of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 24425-68-3). This compound, characterized by a nitro-aromatic moiety coupled with a basic diamine chain, presents specific challenges regarding peak tailing and retention.

The protocols below address two distinct needs:

  • Method A (HPLC-UV): Robust purity assay for synthesis monitoring and raw material QC.

  • Method B (LC-MS/MS): High-sensitivity trace quantification for genotoxic impurity screening (GTI) in pharmaceutical matrices.

Introduction & Molecule Profile

N-(4-nitrophenyl)propane-1,3-diamine is a bifunctional intermediate often used in the synthesis of dyes, hair colorants, and pharmaceutical building blocks. Its structure contains a strongly chromophoric nitro group (providing UV detectability) and a primary aliphatic amine (providing high basicity).

Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula

MW = 195.22 g/mol . Precursor ion

.
pKa (Calculated) ~10.2 (Primary Amine), ~1.0 (Aniline N)The molecule is positively charged at neutral/acidic pH.
LogP ~1.2Moderately lipophilic, but the charged amine reduces retention on C18.
UV Maxima ~380–390 nm (Visible yellow), ~245 nm380 nm offers high selectivity against non-colored matrix components.

Sample Preparation Protocols

Protocol A: Direct Dilution (For High Concentration Samples)

Best for: Raw material purity, reaction monitoring.

  • Weighing: Accurately weigh 10.0 mg of sample into a 20 mL volumetric flask.

  • Dissolution: Dissolve in Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid. (Acid helps solubilize the basic amine).

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Protocol B: Solid Phase Extraction (SPE) (For Trace Analysis)

Best for: Biological fluids, wastewater, or complex drug formulations.

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

  • Mechanism: Retains the basic amine via ion-exchange while washing away neutrals/acids.

Workflow:

  • Condition: 1 mL Methanol, then 1 mL Water (pH 2).

  • Load: Load sample (acidified to pH < 3).

  • Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (Releases the basic amine).

  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in mobile phase.
    

Method A: HPLC-UV (High pH Approach)

Scientific Rationale: Standard acidic mobile phases often cause severe peak tailing for diamines due to interaction with residual silanols on the column. Using a High pH (pH 10) mobile phase keeps the amine deprotonated (neutral), significantly improving peak shape and increasing retention on C18 columns.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD/PDA).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent hybrid particle column stable at pH 10.

    • Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 385 nm (Primary), 245 nm (Secondary).

Mobile Phase & Gradient
  • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • MP B: Acetonitrile.[2]

Time (min)% MP A% MP BEvent
0.0955Equilibration
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End

Method B: LC-MS/MS (Trace Quantitation)

Scientific Rationale: For trace analysis (ppb levels), Mass Spectrometry is required. We switch to an acidic mobile phase to ensure the amine is protonated (


) for efficient Electrospray Ionization (ESI). To prevent tailing under acidic conditions, a column with "Polar Embedded" groups or High Strength Silica (HSS) is used.
Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[3]

    • Why: HSS T3 is designed to retain polar amines in 100% aqueous conditions and resists dewetting.

  • Ionization: ESI Positive Mode (+).

Mobile Phase
  • MP A: 0.1% Formic Acid in Water.[3]

  • MP B: 0.1% Formic Acid in Acetonitrile.

MS/MS Transitions (MRM)
  • Precursor Ion: 196.2 m/z

    
    
    
  • Quantifier Ion: 196.2

    
     105.1 m/z (Loss of nitro-aniline moiety, cleavage of propyl chain).
    
  • Qualifier Ion: 196.2

    
     138.1 m/z (Nitroaniline fragment).
    
Visualized Workflow (Graphviz)

AnalyticalWorkflow cluster_decision Method Selection Logic Sample Sample Matrix (API, Plasma, Reaction Mix) Prep Sample Prep (SPE or Dilution) Sample->Prep Extraction Sep Separation (HSS T3 or XBridge C18) Prep->Sep Injection Detect Detection (UV @ 385nm or ESI+ MS/MS) Sep->Detect Elution Data Data Analysis (Quantitation & Reporting) Detect->Data Integration HighConc High Conc. (>0.1 mg/mL) HighConc->Sep Use Method A (High pH UV) Trace Trace Level (<1 µg/mL) Trace->Sep Use Method B (Acidic LC-MS)

Caption: Decision tree and workflow for selecting between High pH UV (Method A) and Acidic LC-MS (Method B) based on sensitivity requirements.

Method Validation (ICH Q2)

To ensure trustworthiness, the following validation parameters must be met:

System Suitability Test (SST)
  • Tailing Factor (

    
    ):  Must be < 1.5. (Crucial for amines).
    
  • Precision: RSD of 5 replicate injections < 2.0% (UV) or < 5.0% (MS).

  • Resolution: > 2.0 from any adjacent matrix peaks.

Linearity & Range
  • UV Method: 0.01 mg/mL to 1.0 mg/mL (

    
    ).
    
  • MS Method: 1.0 ng/mL to 1000 ng/mL (

    
    ). Use deuterated internal standard (e.g., N-(4-nitrophenyl)-d4-propane-1,3-diamine) if available, or a structural analog like N-(4-nitrophenyl)ethylenediamine .
    
Accuracy (Recovery)
  • Spike samples at 50%, 100%, and 150% of target concentration.

  • Acceptance Criteria: 90–110% recovery for UV; 80–120% for trace MS.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Method A: Increase pH to 10.5 (if column permits). Method B: Add 5mM Ammonium Formate to MP A.
Carryover Amine sticking to injector loop.Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid .
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (low % organic).
Low Sensitivity (MS) Ion suppression.Switch from Methanol to Acetonitrile (often better desolvation). Ensure proper SPE cleanup.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Waters Corporation. (2020). Strategies for the Analysis of Genotoxic Impurities.Link

  • Phenomenex. (2018). High pH Stability of Kinetex EVO C18 Core-Shell Columns for Basic Compounds.Link

  • U.S. Food and Drug Administration (FDA). (2021).[4] Control of Nitrosamine Impurities in Human Drugs.[5][6] (Relevant for trace amine analysis methodology). Link

  • PubChem. (2024). Compound Summary: N-(4-nitrophenyl)propane-1,3-diamine.Link

Sources

Method

Application Notes and Protocols for the Synthesis and Polymerization of N-(4-nitrophenyl)propane-1,3-diamine

Abstract This technical guide provides a comprehensive overview of N-(4-nitrophenyl)propane-1,3-diamine, a versatile monomer for the synthesis of advanced functional polymers. We present detailed, field-proven protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-nitrophenyl)propane-1,3-diamine, a versatile monomer for the synthesis of advanced functional polymers. We present detailed, field-proven protocols for the synthesis of the monomer and its subsequent polymerization into a novel polyamide. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of nitro-containing aromatic polyamides for applications such as high-performance materials, drug delivery systems, and advanced coatings. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices and supported by authoritative references.

Introduction: The Strategic Importance of N-(4-nitrophenyl)propane-1,3-diamine in Polymer Chemistry

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The introduction of specific functional groups into the polymer backbone can further enhance these properties and impart novel functionalities. The nitro group (–NO₂) is a powerful electron-withdrawing group that, when incorporated into an aromatic polyamide, can significantly influence the polymer's solubility, thermal behavior, and potential for post-polymerization modification.[3][4]

N-(4-nitrophenyl)propane-1,3-diamine is a bifunctional monomer featuring a flexible propane-1,3-diamine linker and a rigid, electron-deficient 4-nitrophenyl group. This unique combination of a flexible aliphatic segment and a functional aromatic moiety makes it a highly valuable building block for a new generation of polyamides with tailored properties. The presence of the nitro group can enhance solubility in polar aprotic solvents, a common challenge with rigid aromatic polyamides.[5] Furthermore, the nitro group can be readily reduced to an amine, providing a reactive handle for cross-linking, surface modification, or the attachment of bioactive molecules, a feature of particular interest in drug development and biomedical applications.

This guide will provide a step-by-step methodology for the synthesis of N-(4-nitrophenyl)propane-1,3-diamine and its subsequent polymerization with terephthaloyl chloride to yield a novel polyamide. We will also discuss the expected physicochemical properties of the resulting polymer and the analytical techniques for its characterization.

Synthesis of N-(4-nitrophenyl)propane-1,3-diamine Monomer

The synthesis of N-(4-nitrophenyl)propane-1,3-diamine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for forming aryl-amine bonds, particularly when the aromatic ring is activated by a strong electron-withdrawing group like the nitro group.[6] In this protocol, an excess of 1,3-diaminopropane is reacted with 1-fluoro-4-nitrobenzene. The excess diamine serves both as the nucleophile and as a base to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

Monomer Synthesis Workflow

reagents Reagents: 1,3-Diaminopropane 1-Fluoro-4-nitrobenzene Ethanol reaction Reaction: - Stir reagents in ethanol - Reflux for 6-8 hours - Monitor by TLC reagents->reaction 1. Combine & Heat workup Work-up: - Cool to room temperature - Remove ethanol (rotary evaporation) - Add distilled water reaction->workup 2. Quench & Precipitate extraction Extraction: - Extract with ethyl acetate (3x) - Combine organic layers workup->extraction 3. Isolate drying Drying & Filtration: - Dry over anhydrous Na₂SO₄ - Filter extraction->drying 4. Remove Water purification Purification: - Concentrate under reduced pressure - Purify by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) drying->purification 5. Purify product Final Product: N-(4-nitrophenyl)propane-1,3-diamine (Yellow solid) purification->product 6. Characterize

Caption: Workflow for the synthesis of N-(4-nitrophenyl)propane-1,3-diamine.

Detailed Experimental Protocol

Materials:

  • 1,3-Diaminopropane (≥99%)[7]

  • 1-Fluoro-4-nitrobenzene (≥99%)

  • Ethanol (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-4-nitrobenzene (14.1 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Addition of Diamine: To the stirred solution, add 1,3-diaminopropane (37.1 g, 0.5 mol, 5 equivalents) dropwise at room temperature. The large excess of the diamine is crucial to favor the mono-substitution product and to act as a base.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the 1-fluoro-4-nitrobenzene spot indicates the completion of the reaction.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess 1,3-diaminopropane under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 100 mL of distilled water and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield N-(4-nitrophenyl)propane-1,3-diamine as a yellow solid.

  • Characterization: The purified monomer should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Expected Monomer Characteristics
PropertyExpected Value/Observation
Appearance Yellow crystalline solid
Melting Point Dependent on purity, to be determined experimentally
¹H NMR Expect characteristic peaks for aromatic protons, aliphatic protons of the propane chain, and amine protons.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1590 & ~1320 (asymmetric and symmetric NO₂ stretching), ~1500 (aromatic C=C stretching)

Synthesis of Polyamide via Interfacial Polycondensation

Interfacial polycondensation is a rapid and efficient method for producing high molecular weight polyamides at low temperatures.[8][9] The reaction occurs at the interface of two immiscible liquids, one containing the diamine monomer and the other containing the diacid chloride. This technique is particularly advantageous as it is less sensitive to stoichiometric imbalances between the two monomers.[10]

In this protocol, N-(4-nitrophenyl)propane-1,3-diamine is polymerized with terephthaloyl chloride, a common and rigid diacid chloride, to form a novel aromatic-aliphatic polyamide.

Polymerization Workflow

aq_phase Aqueous Phase: - N-(4-nitrophenyl)propane-1,3-diamine - Sodium Carbonate (Na₂CO₃) - Water polymerization Interfacial Polymerization: - Gently layer organic phase over aqueous phase - Polymer film forms at the interface - Continuously remove the polymer film aq_phase->polymerization 1. Prepare org_phase Organic Phase: - Terephthaloyl Chloride - Dichloromethane (DCM) org_phase->polymerization 2. Prepare & Layer washing Washing: - Wash polymer with water - Wash with ethanol polymerization->washing 3. Collect & Clean drying Drying: - Dry under vacuum at 60-80 °C washing->drying 4. Remove Solvents polymer Final Polymer: Polyamide (Fibrous solid) drying->polymer 5. Characterize

Caption: Workflow for the interfacial polycondensation of the polyamide.

Detailed Experimental Protocol

Materials:

  • N-(4-nitrophenyl)propane-1,3-diamine (synthesized as per Section 2)

  • Terephthaloyl chloride (≥99%)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM, anhydrous)

  • Distilled water

  • Ethanol

Equipment:

  • Beaker (100 mL)

  • Forceps or a glass rod

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In a 100 mL beaker, dissolve N-(4-nitrophenyl)propane-1,3-diamine (1.95 g, 0.01 mol) and sodium carbonate (2.12 g, 0.02 mol) in 50 mL of distilled water. The sodium carbonate acts as an acid scavenger to neutralize the HCl produced during the polymerization.[9]

  • Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 0.01 mol) in 50 mL of dichloromethane.

  • Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase along the wall of the beaker to minimize mixing and create a distinct interface. A polymer film will form instantly at the interface.

  • Polymer Collection: Using a pair of forceps or a glass rod, gently grasp the polymer film at the center and pull it out of the beaker as a continuous rope or film. Wrap the polymer rope around a spool or a glass rod.

  • Washing: Thoroughly wash the collected polymer with distilled water to remove any unreacted monomers and salts, followed by a wash with ethanol to remove residual organic solvent.

  • Drying: Dry the polyamide in a vacuum oven at 60-80 °C for 24 hours to a constant weight.

  • Characterization: The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization of the Resulting Polyamide

A thorough characterization of the synthesized polyamide is essential to understand its structure-property relationships.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the formation of the amide linkages. Expect to see characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (Amide I band, ~1650 cm⁻¹), and N-H bending (Amide II band, ~1540 cm⁻¹).[11] The characteristic nitro group peaks (~1590 and ~1320 cm⁻¹) from the monomer should also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to further elucidate the polymer structure and confirm the successful incorporation of both monomer units.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Aromatic polyamides typically exhibit high decomposition temperatures.[2] The analysis will provide the onset of decomposition temperature and the char yield at elevated temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter that defines the upper service temperature of the amorphous polymer. Aromatic polyamides generally have high Tg values.[1]

Molecular Weight and Solubility
  • Gel Permeation Chromatography (GPC): GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A suitable solvent such as N,N-dimethylformamide (DMF) with LiBr may be required.

  • Solubility Tests: The solubility of the polymer should be tested in a range of common organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF) to assess its processability. The presence of the nitro group and the flexible propane linker is expected to improve solubility compared to fully aromatic, unsubstituted polyamides.[5]

Expected Polymer Properties
PropertyExpected OutcomeRationale
Appearance Yellowish to brownish fibrous solidTypical appearance of aromatic polyamides.
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)The nitro group and flexible linker disrupt chain packing, enhancing solubility.[5]
Thermal Stability (TGA) High decomposition temperature (>400 °C)Aromatic backbone imparts excellent thermal stability.[2]
Glass Transition Temp. (DSC) High Tg (>200 °C)Rigid aromatic units restrict chain mobility.[1]

Conclusion and Future Outlook

This application note provides a robust and detailed framework for the synthesis and polymerization of N-(4-nitrophenyl)propane-1,3-diamine. The resulting polyamide, with its unique combination of a flexible aliphatic spacer, a rigid aromatic core, and a functional nitro group, holds significant promise for a variety of advanced applications. The protocols outlined herein are designed to be readily adaptable and serve as a foundation for further research into this exciting class of functional polymers.

Future work could explore the polymerization of this monomer with other diacid chlorides to fine-tune the polymer properties. Furthermore, the reduction of the nitro group to an amine opens up a vast landscape of post-polymerization modifications, enabling the development of smart materials, functional membranes, and targeted drug delivery systems.

References

  • Synthesis and Characterization of Novel Polyamide-imides Containing Thioether Linkages, Thiazole, and Nitrophenyl Units with High Solubility and Processability for Optical Film Applications. Journal of Applied Material Science. [Link]

  • Synthesis and characterization of novel functional hyperbranched polyamides from AB2 units: effect of extra functional groups. ResearchGate. [Link]

  • How can I synthesize polyamide from diacid chloride?. ResearchGate. [Link]

  • Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]

  • Interfacial Polymerization. MIT OpenCourseWare. [Link]

  • Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. National Center for Biotechnology Information. [Link]

  • Characteristic data of polyamides under study Polymer Nitrogen content... ResearchGate. [Link]

  • Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy Online. [Link]

  • Interfacial polycondensation of diamine and diacid chloride. ResearchGate. [Link]

  • Functional Aromatic Polyamides. National Center for Biotechnology Information. [Link]

  • Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • 1,3-Diaminopropane. Wikipedia. [Link]

  • Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI. [Link]

  • Highly stable poly-nitro components achieved through supramolecular encapsulation. Royal Society of Chemistry. [Link]

  • Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. ResearchGate. [Link]

  • Aromatic Polyamides. ResearchGate. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Structure–property relationships of aromatic polyamides and polythioamides: comparative consideration with those of analogous polyesters, polythioesters and polydithioesters. Royal Society of Chemistry. [Link]

  • 1,2-diamino-4-nitrobenzene. Organic Syntheses. [Link]

  • Synthesis of Dithiocarbamate Derivatives of ((nitrophenyl) diazenyl)-1, 3, 4 thiadiazole as Possible Anticancer Agent. ResearchGate. [Link]

  • Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Scalable Synthesis of N-(4-nitrophenyl)propane-1,3-diamine Derivatives

Executive Summary & Strategic Value This guide details the scalable synthesis of N-(4-nitrophenyl)propane-1,3-diamine (Compound 1 ) and its downstream derivatives. This scaffold is a critical "linker" motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the scalable synthesis of N-(4-nitrophenyl)propane-1,3-diamine (Compound 1 ) and its downstream derivatives. This scaffold is a critical "linker" motif in medicinal chemistry, often serving as a precursor for DNA-intercalating agents, kinase inhibitors, and PROTAC linkers.

The core transformation relies on Nucleophilic Aromatic Substitution (SNAr) .[1] While conceptually simple, scaling this reaction introduces specific challenges: controlling regioselectivity (mono- vs. bis-substitution), managing exothermic profiles, and removing excess diamine without chromatography.

Key Technical Insights:

  • Leaving Group Selection: We utilize 1-fluoro-4-nitrobenzene over the chloro-analog. Despite higher raw material costs, the fluoro-substituent accelerates the rate-determining step (Meisenheimer complex formation) by orders of magnitude, allowing for milder conditions and cleaner impurity profiles.

  • Self-Validating Purification: The protocol employs a pH-switchable extraction strategy that leverages the basicity of the product, eliminating the need for silica gel chromatography at scale.

Mechanistic Grounding & Retrosynthesis

The synthesis proceeds via an SNAr mechanism.[2] The strong electron-withdrawing nitro group at the para position activates the benzene ring, making the carbon-fluorine bond susceptible to nucleophilic attack by the primary amine of 1,3-diaminopropane.

Reaction Scheme

ReactionScheme SM1 1-Fluoro-4-nitrobenzene (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2 (Excess) SNAr Addition SM2 1,3-Diaminopropane (Nucleophile) SM2->Complex Product N-(4-nitrophenyl) propane-1,3-diamine Complex->Product Elimination of F- Byproduct HF / Salt Complex->Byproduct

Figure 1: SNAr reaction pathway. The rate-determining step is the formation of the Meisenheimer complex, stabilized by the nitro group.

Experimental Protocol: Batch Synthesis (10g Scale)

This protocol is optimized for high throughput and minimal purification.

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass/VolRole
1-Fluoro-4-nitrobenzene 141.101.010.0 gSubstrate
1,3-Diaminopropane 74.123.017.8 mLNucleophile
Potassium Carbonate (K₂CO₃) 138.211.514.7 gAcid Scavenger
Acetonitrile (MeCN) --100 mLSolvent

Critical Note on Stoichiometry: We use 3.0 equivalents of 1,3-diaminopropane. This excess is non-negotiable. It statistically favors mono-substitution over bis-substitution (where the product reacts with another aryl fluoride) and acts as a co-solvent to solubilize the polar transition state.

Step-by-Step Procedure
  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, add 1,3-diaminopropane (17.8 mL) and K₂CO₃ (14.7 g) in Acetonitrile (80 mL).

  • Addition: Dissolve 1-fluoro-4-nitrobenzene (10.0 g) in the remaining 20 mL of Acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Why? Controlling the addition rate prevents localized "hotspots" of high electrophile concentration, reducing dimer formation.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The product (yellow spot) will be more polar than the starting material but less polar than the diamine.

  • Workup (The pH Switch):

    • Cool to room temperature and filter off the solid salts (K₂CO₃/KF). Rinse the filter cake with MeCN.

    • Concentrate the filtrate to remove the bulk of MeCN.

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Wash 1 (Removal of excess diamine): Wash with Water (3 x 50 mL). The excess 1,3-diaminopropane is highly water-soluble and will partition into the aqueous phase. The product (lipophilic nitroaniline) remains in DCM.

    • Wash 2 (Salt removal): Wash with Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo to yield a bright yellow/orange solid.

Yield & Characterization Targets
  • Expected Yield: 85–92% (approx. 11.5–12.5 g).

  • Purity: >97% (HPLC).

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (DMSO-d₆): δ 8.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 3.2 (q, 2H, NH-CH₂), 2.6 (t, 2H, CH₂-NH₂), 1.6 (m, 2H, C-CH₂-C).

Scalability: Continuous Flow Protocol

For kilogram-scale production, batch safety issues (exotherms) become significant. A continuous flow approach is recommended.[2]

Flow Reactor Setup (Vapourtec/Syrris type systems)

FlowProcess FeedA Feed A: 1-Fluoro-4-nitrobenzene in MeCN Mixer T-Mixer FeedA->Mixer FeedB Feed B: 1,3-Diaminopropane (neat or conc.) FeedB->Mixer Reactor Coil Reactor 100°C, 10 min res. time Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collect Collection Vessel (Quench) BPR->Collect

Figure 2: Continuous flow setup for SNAr. High temperature (100°C) and pressure allow reaction times to drop from hours to minutes.

Flow Parameters:

  • Concentration: 1.0 M (Feed A), 3.0 M (Feed B).

  • Reactor Volume: 10 mL PFA coil.

  • Temperature: 100°C (Superheated).

  • Residence Time: 10 minutes.

  • Throughput: ~15 g/hour on a standard lab-scale flow unit.

Derivatization & Functionalization[3][4]

The free primary amine in Compound 1 allows for modular synthesis of derivatives.

Derivative TypeReagentConditionsApplication
Amides Acid Chloride / anhydrideDCM, Et₃N, 0°CLinker capping, solubility modulation
Secondary Amines Aldehyde + NaBH(OAc)₃DCE, RTReductive amination for library generation
Ureas IsocyanatesTHF, RTKinase inhibitor pharmacophores
Phenylenediamines H₂ / Pd/C or Fe/NH₄ClEtOH or MeOH/H₂OReduction of nitro group for benzimidazole synthesis

Safety & Handling

  • Nitro Compounds: While 1-fluoro-4-nitrobenzene is stable, nitro-aromatics can decompose violently at high temperatures. Never distill the product residue at high heat.

  • Skin Sensitization: Both the starting material and the product are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Waste Disposal: Aqueous waste from the workup contains diamines and fluorides. Do not mix with acidic waste streams without neutralization to prevent heat generation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease temperature to reflux or switch solvent to DMSO (higher dielectric constant).
Bis-substitution Diamine concentration too lowEnsure >3.0 equivalents of diamine are used. Add electrophile slowly to diamine.
Dark/Tar Product Oxidation of amineDegas solvents with Nitrogen/Argon. Perform reaction under inert atmosphere.
Emulsion in Workup Polarity matchAdd small amount of brine or isopropanol to break the emulsion.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link]

  • Continuous Flow SNAr Applications. Vapourtec Application Notes. Retrieved from [Link]

  • 4-Fluoronitrobenzene Properties & Reactivity. Wikipedia. Retrieved from [Link]

  • Synthesis of N-Monosubstituted Propane-1,3-diamines. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-(4-nitrophenyl)propane-1,3-diamine synthesis

Technical Support Center: Optimization of N-(4-nitrophenyl)propane-1,3-diamine Synthesis Executive Summary The synthesis of N-(4-nitrophenyl)propane-1,3-diamine is a classic Nucleophilic Aromatic Substitution (SNAr).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-(4-nitrophenyl)propane-1,3-diamine Synthesis

Executive Summary

The synthesis of N-(4-nitrophenyl)propane-1,3-diamine is a classic Nucleophilic Aromatic Substitution (SNAr).[1] While seemingly straightforward, researchers often encounter low yields due to dimerization (N,N'-bis(4-nitrophenyl)propane-1,3-diamine formation) and difficulties in removing the excess diamine.

This guide moves beyond standard textbook definitions to address the process chemistry variables that determine success. We focus on switching the leaving group (F vs. Cl), controlling stoichiometry to favor mono-substitution, and exploiting pKa differences for purification.[2]

Module 1: Critical Reaction Parameters

Q1: Why is my yield stuck at ~40-50% despite full conversion of the starting material?

Diagnosis: You are likely forming the dimer byproduct . In SNAr reactions with diamines, the product (a mono-amine) is still nucleophilic. If the concentration of the starting nitrobenzene is high relative to the diamine, the product will attack a second molecule of nitrobenzene.[2]

The Fix: Inverse Addition & Stoichiometry

  • Stoichiometry: Increase the equivalent of 1,3-diaminopropane to 3.0 – 5.0 equivalents . This ensures that every molecule of nitrobenzene "sees" a free diamine, not a product molecule.[2]

  • Inverse Addition: Do not add the diamine to the nitrobenzene. Instead, dissolve the nitrobenzene in a solvent (THF or Acetonitrile) and add it dropwise to a stirred solution of the excess diamine.[2]

Q2: The reaction is slow and requires high heat, leading to "tar" formation.

Diagnosis: You are likely using 1-chloro-4-nitrobenzene . While cheaper, the chloride leaving group is sluggish in SNAr reactions compared to fluoride.[2] High temperatures (>80°C) required for the chloride promote oxidative degradation of the diamine (tar).

The Fix: The "Fluoro-Effect" Switch to 1-fluoro-4-nitrobenzene .[3]

  • Mechanism: The highly electronegative fluorine atom inductively destabilizes the aromatic ring, significantly lowering the energy barrier for the nucleophilic attack (formation of the Meisenheimer complex).[2]

  • Result: The reaction proceeds at room temperature or mild heat (40°C), drastically reducing tar formation and side reactions.[2]

Module 2: Purification & Work-up Strategy

Q3: How do I remove the excess 1,3-diaminopropane? It trails on TLC and clogs columns.

Diagnosis: Relying solely on silica chromatography for diamine removal is inefficient due to the high polarity of the primary amine.[2]

The Fix: Aqueous Partitioning 1,3-diaminopropane is highly water-soluble. The product, having a lipophilic nitrophenyl group, is much less soluble.[2]

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash 5 times with brine/water (1:1). The excess diamine will partition into the aqueous phase.[2]

Q4: How do I separate the Product from the Dimer (Byproduct)?

Diagnosis: Both are yellow/orange solids. The Fix: pH-Switch Extraction Exploit the pKa difference. The product has a free primary amine (pKa ~10.5). The dimer has two aniline-like nitrogens (pKa ~1.0), making it non-basic in weak acids.

  • Dissolve crude (organic layer) in DCM.

  • Extract with 10% Citric Acid (pH ~3-4).

    • Product: Protonates and moves to the Aqueous Layer .

    • Dimer: Remains unprotonated and stays in the Organic Layer .

  • Separate layers.[4]

  • Basify the aqueous layer (pH > 12) with NaOH.

  • Extract the now-neutral product back into DCM.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between product and dimer formation and the logic behind the "Inverse Addition" fix.

ReactionPathway cluster_conditions Condition Control Start 1-Fluoro-4-nitrobenzene Intermediate Meisenheimer Complex Start->Intermediate + Diamine (Fast with F) Diamine 1,3-Diaminopropane (Nucleophile) Product Target Product (Mono-substituted) Intermediate->Product - HF Dimer Dimer Byproduct (Bis-substituted) Product->Dimer + Start (Side Reaction) Advice High [Diamine] suppresses the path to Dimer

Caption: Kinetic pathway showing how excess nucleophile prevents the product from reacting with the starting material to form the dimer.

Master Experimental Protocol

Objective: Synthesis of N-(4-nitrophenyl)propane-1,3-diamine (Target: >90% Yield).

Reagents:

  • A: 1-Fluoro-4-nitrobenzene (1.0 eq, 141.1 g/mol )

  • B: 1,3-Diaminopropane (4.0 eq, 74.1 g/mol )[2]

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation of Nucleophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (4.0 equiv) in THF (0.5 M concentration relative to diamine).

    • Note: If using the hydrochloride salt of the diamine, add 4.0 equiv of Triethylamine (TEA) to free the base.[2]

  • Controlled Addition (Critical Step): Dissolve 1-fluoro-4-nitrobenzene (1.0 equiv) in a minimal amount of THF. Load this into an addition funnel. Add the nitrobenzene solution dropwise to the stirring diamine solution over 30 minutes at Room Temperature (20-25°C).

    • Why: This maintains a high local concentration of diamine relative to nitrobenzene.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.9) should disappear. The product (Rf ~0.[5]3) will appear as a bright yellow spot.

  • Work-up (The "Wash" Method):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Redissolve the yellow residue in Ethyl Acetate.

    • Wash the organic layer with Water (3 x 50 mL) followed by Brine (1 x 50 mL) .

    • Checkpoint: This removes the unreacted diamine.

  • Purification (If Dimer is present): If TLC shows a non-polar impurity (Dimer, Rf ~0.8), perform the Acid/Base Extraction :

    • Extract the EtOAc layer with 10% Citric Acid (2 x 50 mL) .

    • Keep the Aqueous Layer (contains Product). Discard Organic (contains Dimer).

    • Basify the Aqueous layer to pH 12 with 2M NaOH.

    • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

    • Dry over Na2SO4 and concentrate.

Data Summary Table:

ParameterStandard Method (Cl-substrate)Optimized Method (F-substrate)
Substrate 1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzene
Temperature Reflux (80°C+)RT - 40°C
Stoichiometry 1:1 or 1:1.51:4 (Excess Diamine)
Reaction Time 12 - 24 Hours2 - 4 Hours
Typical Yield 45 - 60%85 - 95%
Impurity Profile High Tar + DimerClean

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism & Fluorine Effect

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of the reaction of 1-fluoro-4-nitrobenzene with amines." Chemical Reviews.

    • Context: Establishes the reactivity order (F >> Cl)
    • Link:

  • Optimiz

    • Source: BenchChem Technical Application Note (2025).[3] "Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene."

    • Context: Confirms the use of 1-fluoro-4-nitrobenzene and THF for high-yield amin
    • Link: (Cited from search result 1.10)

  • Purification of Phenylenediamine Deriv

    • Source: Organic Syntheses, Coll.[2][6] Vol. 3. "1,2-Diamino-4-nitrobenzene."[7]

    • Context: Provides the foundational logic for acid-base workups and solubility differences in nitro-amine synthesis.
    • Link:

Sources

Optimization

Technical Support Center: N-(4-nitrophenyl)propane-1,3-diamine Purification

[1][2] Welcome to the Technical Support Center You are likely here because your crude reaction mixture—intended to yield N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23454-52-6)—has resulted in a dark, viscous oil or a sti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Technical Support Center

You are likely here because your crude reaction mixture—intended to yield N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23454-52-6)—has resulted in a dark, viscous oil or a sticky solid that refuses to crystallize.[1][2]

This molecule presents a classic "amphoteric amine" challenge. It contains two distinct nitrogen centers with vastly different basicities:[1]

  • The Aliphatic Primary Amine: Highly basic (

    
    ).[2]
    
  • The Aniline Nitrogen: Weakly basic (

    
    ) due to the electron-withdrawing nitro group.[2]
    

Our purification protocols exploit this


 disparity to create self-validating separation systems.[2]

Module 1: The "Sticky Oil" Triage (Acid-Base Extraction)[1][2]

User Query: "My crude product is a dark red/brown oil containing starting materials and byproducts. How do I clean this without running a column?"

The Solution: We utilize a pH-Switch Extraction .[1][2] The dominant impurity is often the bis-substituted adduct (


-bis(4-nitrophenyl)propane-1,3-diamine), formed when the diamine linker reacts at both ends.[1][2]

The Chemical Logic:

  • Target Molecule: Contains a basic aliphatic amine.[2] Soluble in dilute acid.[2]

  • Bis-Impurity: Contains only non-basic aniline nitrogens.[1][2] Insoluble in dilute acid.[2]

  • Starting Halide: Neutral.[2] Insoluble in dilute acid.[2]

Protocol: The pH-Switch Workup
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

  • Acid Extraction (The Filter): Extract the organic layer 3x with 0.5 M HCl (or 10% Acetic Acid).[2]

    • Observation: The target amine moves to the Aqueous Layer (protonated).

    • Separation: The Bis-impurity and neutral halides remain in the Organic Layer .[1] Discard the organic layer (after TLC verification).[2]

  • Basification: Cool the aqueous layer on ice. Slowly add 2 M NaOH until pH > 12.

    • Observation: The product deprotonates and may precipitate or oil out.

  • Recovery: Extract the basic aqueous layer 3x with DCM .[2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualizing the Workflow:

ExtractionLogic Crude Crude Mixture (Target + Bis-Impurity + Halide) Solvent Dissolve in EtOAc/DCM Crude->Solvent AcidWash Extract with 0.5M HCl Solvent->AcidWash OrgLayer1 Organic Layer (Contains Bis-Impurity & Halides) AcidWash->OrgLayer1 Non-basic species AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Target) AcidWash->AqLayer1 Protonated Amine Discard Discard (Waste) OrgLayer1->Discard Basify Basify with NaOH (pH > 12) AqLayer1->Basify ExtractDCM Extract into DCM Basify->ExtractDCM FinalProduct Pure Free Base (N-(4-nitrophenyl)propane-1,3-diamine) ExtractDCM->FinalProduct

Caption: Separation logic relying on the basicity difference between the mono-substituted product (basic) and bis-substituted impurity (non-basic).

Module 2: Crystallization & Salt Formation

User Query: "The free base is still an oil or low-melting solid. How do I get a stable powder?"

The Solution: Nitro-aniline derivatives often resist crystallization as free bases due to conformational flexibility.[1][2] Converting the free base to the Dihydrochloride or Monohydrochloride salt locks the conformation and dramatically increases melting point and crystallinity.

Protocol: HCl Salt Formation
  • Solvent Selection: Dissolve the purified free base (from Module 1) in a minimum amount of absolute ethanol or isopropanol .[2]

  • Acidification: Add 1.25 equivalents of HCl (using 1.25 M HCl in Ethanol or 4 M HCl in Dioxane) dropwise with vigorous stirring.

    • Note: Do not use aqueous HCl if possible; water solubility is high.[2]

  • Precipitation: A yellow/orange precipitate should form immediately.[2]

  • Troubleshooting "Oiling Out":

    • If the salt forms an oil at the bottom, heat the mixture to boiling until clear (add more alcohol if needed).

    • Remove from heat and let cool very slowly (wrap flask in foil/towel).

    • Add "anti-solvent" (Diethyl Ether or Hexane) dropwise to the turbid point.[2]

Data: Solubility Profile

SolventFree Base SolubilityHCl Salt SolubilityUsage
Water Low/ModerateHighAvoid for crystallization
Ethanol HighModerate (Hot) / Low (Cold)Ideal for Recrystallization
DCM HighInsolubleWashing impurities
Diethyl Ether ModerateInsolubleAnti-solvent (Precipitation)

Module 3: Chromatographic Purification

User Query: "I must run a column, but the compound streaks/tails badly on silica."

The Solution: Primary amines interact strongly with acidic silanol groups on silica gel, causing peak broadening (tailing). You must mask these silanol groups.[2]

Protocol: Amine-Modified Silica Chromatography[1][2]

Option A: The Triethylamine (TEA) Method

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine .[2]

  • Pre-treatment:[1][2][3][4][5][6] Flush the column with the mobile phase before loading the sample to neutralize the silica.

Option B: The Ammonia Method (DCM/MeOH/NH3)

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).[2]

  • Why: Ammonium hydroxide competes effectively for silanol sites and keeps the product in its free-base form.[1][2]

Logic Tree for Purification Choice:

PurificationDecision Start Crude Mixture State CheckImpurity Is Bis-Impurity Present? Start->CheckImpurity Extraction Perform Acid/Base Extraction (Module 1) CheckImpurity->Extraction Yes (Major) CheckState Is Product Solid? CheckImpurity->CheckState No (Minor) Extraction->CheckState Salt Convert to HCl Salt Recrystallize from EtOH CheckState->Salt No (Oil) Column Run Column w/ 1% TEA (Module 3) CheckState->Column Complex Impurities Done Pure Compound CheckState->Done Yes Salt->Done Column->Salt

Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.

FAQ: Common Experimental Issues

Q1: Why is my yield >100% after workup?

  • Cause: Trapped solvent or excess 1,3-diaminopropane.[2]

  • Fix: 1,3-diaminopropane has a high boiling point (140°C).[1][2] If you used a large excess, simple rotary evaporation won't remove it all.

  • Action: Dissolve crude in DCM and wash 5x with water. The diamine is highly water-soluble; your product is less so.[1][2]

Q2: The product turned black overnight.

  • Cause: Oxidation.[2] Phenyl-amines are sensitive to air oxidation, forming azo/azoxy species.[1][2]

  • Fix: Store the HCl salt (much more stable) or store the free base under Argon at -20°C.[2]

Q3: Can I use UV to monitor the reaction?

  • Yes. The 4-nitroaniline chromophore is very strong.[2]

  • Warning: The product and the starting material (1-fluoro-4-nitrobenzene) have distinct UV spectra, but the Bis-impurity looks very similar to the product.[2] Do not rely solely on UV; use the Acid/Base solubility test to confirm purity.

References

  • Synthesis and Properties of Nitroaniline Derivatives

    • Source: The synthesis of N-alkyl-4-nitroanilines via nucleophilic arom

      
      ) is a foundational protocol.[1][2] The kinetic preference for mono-substitution relies on excess diamine.[1][2]
      
    • Citation: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Referencing

      
       mechanisms for activated halides).
      
  • pKa Values and Solubility Logic

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[2][7]

    • D

      
      ) vs. 4-Nitroaniline (
      
      
      
      ).[1][2]
    • URL:[2]

  • Purification of Amines on Silica

    • Source: "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[2]

    • Citation: Still, W. C., Kahn, M., & Mitra, A. (1978). Journal of Organic Chemistry, 43(14), 2923–2925.[2] (Foundational text on flash chromatography, modified here for amines).

    • URL: [J. Org.[2] Chem. Link]([Link]2]

  • Salt Formation for Stabilization

    • Source: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."
    • Citation: Stahl, P. H., & Wermuth, C. G. (2002).[2] Wiley-VCH.[2] (General reference for amine-hydrochloride crystallization strategies).

Sources

Troubleshooting

Common side reactions in the synthesis of N-(4-nitrophenyl)propane-1,3-diamine

Core Directive & Scope This guide addresses the Nucleophilic Aromatic Substitution ( ) of 1-fluoro-4-nitrobenzene (or its chloro-analog) with 1,3-diaminopropane . While this reaction appears deceptively simple, the bifun...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the Nucleophilic Aromatic Substitution (


) of 1-fluoro-4-nitrobenzene  (or its chloro-analog) with 1,3-diaminopropane . While this reaction appears deceptively simple, the bifunctional nature of the nucleophile creates specific kinetic challenges that often lead to low yields and difficult purifications.

The Target Reaction:



Troubleshooting Modules (Q&A Format)

Module A: The "Heavy Spot" (Bis-Alkylation)

User Query: "I am running the reaction with 1.1 equivalents of diamine. TLC shows the product, but also a significant non-polar spot that runs higher. My isolated yield is only 45%."

Technical Diagnosis: You are observing competitive bis-alkylation . The product of your reaction contains a free primary amine group (


) that is nucleophilically comparable to your starting material.

In a 1:1 or 1.1:1 stoichiometric regime, as the concentration of the starting diamine decreases, the electrophile (1-fluoro-4-nitrobenzene) begins to statistically react with the product, forming the


-bis(4-nitrophenyl)propane-1,3-diamine impurity.

The Pathway:

  • Desired (

    
    ): 
    
    
    
  • Undesired (

    
    ): 
    
    
    

Corrective Protocol: To suppress


, you must manipulate the kinetics via concentration.
  • Action: Increase the stoichiometry of 1,3-diaminopropane to 5–10 equivalents .

  • Why: This ensures that any molecule of Ar-F is statistically far more likely to encounter a fresh diamine molecule than a product molecule.

  • Recovery: The excess diamine is water-soluble and easily removed during the aqueous workup, whereas the bis-impurity is highly lipophilic and difficult to separate from the product by chromatography.

Visualizing the Kinetic Competition:

ReactionPathway cluster_0 Kinetic Control Zone SM Start: 1-fluoro-4-nitrobenzene Mono Target Product: N-(4-nitrophenyl)... SM->Mono k1 (Primary Path) High Diamine Conc. Bis Impurity: Bis-alkylation Adduct SM->Bis + Ar-F Diamine Reagent: 1,3-diaminopropane Diamine->Mono Mono->Bis k2 (Competitive Path) Low Diamine Conc.

Caption: Kinetic competition between mono-substitution (Target) and bis-substitution (Impurity). High concentration of diamine suppresses the red path.

Module B: Impurity Profiling (Hydrolysis & Oxidation)

User Query: "My crude reaction mixture is turning dark black/tarry, and I see a yellow acidic impurity that won't extract into the organic phase."

Technical Diagnosis: Two distinct side reactions are likely occurring:

  • Hydrolysis (Yellow Acidic Impurity): If your solvent (DMF/DMSO) or base is wet, the fluoride is displaced by hydroxide (

    
    ) instead of the amine, forming 4-nitrophenol . This is intensely yellow and water-soluble at high pH.
    
  • Oxidative Decomposition (Black Tar): Primary amines and electron-rich anilines are susceptible to oxidation by air, especially at elevated temperatures (

    
    ).
    

Corrective Protocol:

  • Dry Solvents: Use anhydrous DMF or DMSO.

  • Temperature Control: The

    
     with 4-fluoronitrobenzene is highly activated. Do not overheat.  Room temperature to 50°C is usually sufficient.
    
  • Inert Atmosphere: Run under Nitrogen or Argon balloon to prevent amine oxidation.

Impurity Comparison Table:

Impurity TypeChemical StructureOriginRemoval Strategy
Bis-Adduct

Stoichiometric defect (low amine)Column Chromatography (Non-polar)
4-Nitrophenol

Wet solvent / HydrolysisBasic aqueous wash (remains in water)
Oligomers Variable (Tars)Thermal oxidation / Radical pathFiltration through Celite / Carbon treatment
Module C: Workup & Purification Challenges

User Query: "I used excess diamine as suggested, but now I can't get my product out of the water. It seems to be forming an emulsion or staying in the aqueous layer."

Technical Diagnosis: The target molecule is an amphiphile . It has a lipophilic nitrobenzene tail and a hydrophilic primary amine head.

  • pKa Analysis: The primary amine has a pKa

    
     10.5. The secondary aniline has a pKa 
    
    
    
    1.0 (very weak base).
  • The Trap: If you extract with water at neutral pH (pH 7), the primary amine is partially protonated (

    
    ), making the molecule water-soluble.
    

Corrective Protocol (The "pH Switch" Method):

  • Quench: Dilute reaction with water.

  • Acid Wash (Optional but risky): Do not acidify strongly, or you will salt out the product into the water.

  • Base Extraction: Adjust the aqueous phase to pH > 12 (using NaOH).

    • Why? This ensures the primary amine is fully deprotonated (neutral charge), forcing the molecule into the organic layer (DCM or EtOAc).

  • Removal of Excess Diamine: The starting 1,3-diaminopropane is highly water-soluble. Even at pH 12, it partitions significantly into water, but multiple brine washes are required to remove it completely from the organic layer.

The "Golden Standard" Protocol

This protocol is designed to minimize


 (bis-formation) and prevent hydrolysis.

Reagents:

  • 1-fluoro-4-nitrobenzene (1.0 equiv) [CAS: 350-46-9]

  • 1,3-diaminopropane (5.0 - 10.0 equiv ) [CAS: 109-76-2]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (10 equiv) in ACN.

    • Note: Adding the electrophile to the amine ensures the amine is always in excess.

  • Addition: Add

    
    . Then, add 1-fluoro-4-nitrobenzene  (1 equiv) dropwise at Room Temperature (RT).
    
    • Exotherm Warning: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (non-polar) should disappear. The product will appear as a polar spot. A faint less-polar spot (bis-impurity) may appear but should be minor.

  • Workup (Crucial):

    • Filter off solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate to remove the bulk of the solvent and excess diamine (if ACN is used).

    • Resuspend residue in DCM. Wash with Water (x3) .

    • Tip: The excess diamine washes into the water. The product stays in DCM.

  • Purification: Dry organic layer over

    
    . Evaporate. If high purity is required, recrystallize from Ethanol or perform flash chromatography (DCM 
    
    
    
    10% MeOH/DCM with 1%
    
    
    ).

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.[1] BenchChem Application Notes.[2][3] (2025).[1][2][3]

    • (General SNAr protocols on similar substrates).

  • Impurity Characterization

    • Synthesis of 4-Nitrophenyl Carbonate Derivatives. Organic Syntheses, 2020, 97, 96-124.[4]

    • (Discusses 4-nitrophenol impurity removal and handling of nitro-aromatics).

  • Physical Properties & Safety

    • 1-Fluoro-4-nitrobenzene Safety Data & Reactivity. Wikipedia / PubChem Data.

  • Analogous Synthesis Protocols

    • Synthesis of 1,2-diamino-4-nitrobenzene. Organic Syntheses, Coll.[4] Vol. 3, p.242.

    • (Demonstrates reduction and handling of similar nitro-amine systems).

Sources

Optimization

Optimizing reaction conditions for N-(4-nitrophenyl)propane-1,3-diamine

Technical Support Center: Synthesis & Optimization of N-(4-nitrophenyl)propane-1,3-diamine Case ID: SNAr-OPT-04NP Status: Active Analyst: Senior Application Scientist Executive Summary This guide addresses the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of N-(4-nitrophenyl)propane-1,3-diamine

Case ID: SNAr-OPT-04NP Status: Active Analyst: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of N-(4-nitrophenyl)propane-1,3-diamine via Nucleophilic Aromatic Substitution (SNAr). The primary challenge in this synthesis is selectivity . The target molecule contains a highly basic primary amine and a less basic aniline-type nitrogen. Without strict kinetic control, the reaction favors the formation of the N,N'-bis(4-nitrophenyl) impurity (double substitution).

This support module provides optimized conditions, a self-validating purification logic based on pKa differentials, and troubleshooting for common failure modes.

Module 1: Reaction Mechanism & Critical Control Points

The reaction involves the attack of 1,3-diaminopropane (nucleophile) on a 1-halo-4-nitrobenzene (electrophile).

The Trap: Once the mono-substituted product is formed, it still possesses a nucleophilic primary amine. However, the statistical probability of the electrophile encountering a free diamine molecule must remain significantly higher than encountering the product to prevent bis-alkylation.

Visualizing the Pathway (DOT Diagram)

ReactionPathway cluster_conditions Control Factors SM1 1-fluoro-4-nitrobenzene (Electrophile) Complex Meisenheimer Complex SM1->Complex k1 SM2 1,3-diaminopropane (Nucleophile - Excess) SM2->Complex Product Target Product (Mono-substituted) Complex->Product -HF Impurity Bis-Impurity (Double Substitution) Product->Impurity +SM1 (k2) (Avoid this!) Stoichiometry Stoichiometry (>5 eq Amine) Temp Temp (<80°C)

Figure 1: Reaction pathway highlighting the competitive bis-alkylation step. High amine equivalents minimize the k2 pathway.

Module 2: Optimized Protocol (The "Golden Batch")

Do not use 1:1 stoichiometry. This is the most common cause of low yield and high impurity profiles.

Reagents
  • Substrate: 1-Fluoro-4-nitrobenzene (Preferred over Chloro- for faster kinetics at lower temps).

  • Nucleophile/Solvent: 1,3-Diaminopropane (10 equivalents).

  • Solvent: Acetonitrile (Optional, if viscosity is high) or run neat in diamine.

Step-by-Step Procedure
  • Charge: Place 1,3-diaminopropane (10.0 eq) in a round-bottom flask.

  • Add: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in a minimal amount of acetonitrile.

  • Dose: Add the nitrobenzene solution dropwise to the diamine over 30–60 minutes at Room Temperature (RT).

    • Why? Slow addition ensures the concentration of electrophile is always low relative to the nucleophile, statistically enforcing mono-substitution.

  • React: Stir at RT for 4 hours. (If using Chloro- substrate, heat to 60°C).

  • Monitor: Check TLC (DCM/MeOH 9:1). Product will be a polar, UV-active spot (often yellow/orange).

Module 3: Troubleshooting (FAQ)

Q1: My product is an oil that won't crystallize. How do I purify it without a column? A: The product is an amphiphile (lipophilic tail, hydrophilic head). Use Acid-Base Extraction (see Module 4). This is superior to chromatography for this specific molecule because it leverages the basicity of the primary amine.

Q2: I see a dark red/black tar in the flask. A: This is likely a "Charge-Transfer Complex" or oxidation of the diamine.

  • Fix: Ensure you are using nitrogen purging. Nitro-anilines are naturally deeply colored (yellow/orange/red), but black indicates decomposition. Reduce temperature.

Q3: The reaction is too slow. A: If using 1-chloro -4-nitrobenzene, the reaction is slower than the fluoro- analog.

  • Fix: Increase temperature to reflux (approx. 80°C) or switch to the fluoro- substrate. The C-F bond is stronger but the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, making SNAr faster for fluorides.

Q4: I still have 15% Bis-impurity. A: Your local concentration of electrophile was too high.

  • Fix: Increase diamine equivalents to 15x or improve stirring rate during the dropwise addition.

Module 4: Purification Logic (The Self-Validating Workup)

We utilize the pKa difference between the Product (Primary amine pKa ~10.5, Aniline pKa ~1.0) and the Impurities (Bis-product has no primary amine; Starting Material is neutral).

Data: Solubility & pKa Profile
CompoundPrimary Amine pKaAniline pKaWater Solubility (Neutral)Water Solubility (Acidic pH 2)
Product ~10.5 (High)~1.0 (Low)ModerateHigh
Bis-Impurity None~1.0 (Low)InsolubleInsoluble
Start. Mat. NoneNoneInsolubleInsoluble
Diamine (XS) ~10.5~10.5MiscibleMiscible
The "Reverse-Phase" Extraction Protocol

WorkupLogic Crude Crude Mixture (Product, Bis-Imp, SM, Excess Diamine) Step1 1. Evaporate excess Diamine (High Vac, 60°C) Crude->Step1 Step2 2. Dissolve residue in DCM Wash with Water (x3) Step1->Step2 Decision1 Where is the Product? Step2->Decision1 OrgLayer Organic Layer (Product + Impurities) Decision1->OrgLayer Lipophilic AqWaste Aqueous Waste (Bulk Excess Diamine) Decision1->AqWaste Water Soluble Step3 3. Extract Organic with 0.5M HCl (pH ~2) OrgLayer->Step3 Phases Phase Separation Step3->Phases OrgTrash Organic Layer (Trash) Contains: Bis-Impurity, SM Phases->OrgTrash AqKeep Aqueous Layer (Keep) Contains: Product (Protonated) Phases->AqKeep Step4 4. Basify Aqueous to pH >12 (NaOH) AqKeep->Step4 Step5 5. Extract into DCM Dry & Evaporate Step4->Step5 Final Pure Product (Yellow Solid/Oil) Step5->Final

Figure 2: Acid-Base extraction workflow designed to isolate the mono-substituted product from non-basic impurities.

Detailed Workup Steps:

  • Bulk Removal: Rotovap the reaction mixture to remove the bulk of the excess 1,3-diaminopropane.

  • Solubilization: Dissolve the residue in Dichloromethane (DCM).

  • First Wash: Wash the DCM with water (3x).

    • Purpose: This removes the remaining unreacted diamine (highly water-soluble). The Product is lipophilic enough to stay in the DCM.

  • The "Trap" (Acid Extraction): Extract the DCM layer with 0.5 M HCl .

    • Mechanism:[1][2][3][4] The primary amine of the Product protonates (

      
      ), becoming water-soluble. The Bis-impurity and Starting Material lack a basic primary amine and remain in the DCM.
      
  • Separation: Keep the Aqueous Acidic Layer . Discard the DCM.

  • Recovery: Cool the aqueous layer on ice. Basify with 2M NaOH until pH > 12. The product will precipitate or oil out.

  • Final Extraction: Extract the basic aqueous mixture with fresh DCM (3x). Dry over

    
     and evaporate.
    

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text describing the addition-elimination mechanism stabilized by electron-withdrawing groups).
  • Selectivity in Diamine Arylation: Beletskaya, I. P., et al. (2009). "Palladium-catalyzed amination of aryl halides with polyamines." Russian Chemical Bulletin. (Provides context on the difficulty of mono-arylation and the necessity of stoichiometric excess, applicable to metal-free SNAr as well).
  • Synthesis of Nitro-Anilines

    • Organic Syntheses, Coll. Vol. 2, p. 221 (1943); Vol. 15, p. 77 (1935). "2,4-Dinitroaniline".[5] (Foundational protocols for handling nitro-substituted anilines).

  • Pavia, D. L., et al. (2011). Introduction to Organic Laboratory Techniques. Cengage Learning.

Sources

Troubleshooting

Troubleshooting guide for N-(4-nitrophenyl)propane-1,3-diamine reactions

Technical Support Center: N-(4-nitrophenyl)propane-1,3-diamine Executive Summary N-(4-nitrophenyl)propane-1,3-diamine (CAS: 6313-09-3) is a critical "linker" intermediate used to attach a chromophore or DNA-intercalating...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-nitrophenyl)propane-1,3-diamine

Executive Summary

N-(4-nitrophenyl)propane-1,3-diamine (CAS: 6313-09-3) is a critical "linker" intermediate used to attach a chromophore or DNA-intercalating moiety (the nitrophenyl group) to a solubilizing or reactive aliphatic amine tail.

Users most frequently encounter failure modes in three specific areas:

  • Synthesis: Formation of the "Bis" impurity (double substitution).

  • Purification: Difficulty removing the excess 1,3-diaminopropane.

  • Reactivity: Misunderstanding the vast nucleophilic difference between the two amine termini.

This guide addresses these issues using a causality-based troubleshooting approach.

Part 1: Synthesis & Yield Optimization

Q: Why is my crude product mass nearly double the theoretical yield, and why is it insoluble in methanol?

A: You have likely formed the bis-substituted impurity. In the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and 1,3-diaminopropane, the product contains a primary amine that is still nucleophilic. If the concentration of the starting diamine is too low, the product will compete for the fluoronitrobenzene, leading to N,N'-bis(4-nitrophenyl)propane-1,3-diamine.

Troubleshooting Protocol:

  • The Fix: You must use a large molar excess of 1,3-diaminopropane.

  • Standard: 5.0 to 10.0 equivalents of diamine relative to the electrophile.

  • Procedure:

    • Dissolve 1,3-diaminopropane (10 equiv) in Acetonitrile or DMSO.

    • Add 1-fluoro-4-nitrobenzene (1 equiv) slowly (dropwise) at room temperature or mild heat (60°C).

    • Mechanism: The high concentration of diamine ensures that the electrophile statistically encounters the diamine starting material rather than the product.

Data: Stoichiometry vs. Impurity Profile

Diamine EquivalentsMono-Product YieldBis-Impurity YieldSolubility (MeOH)
1.1 equiv45%40%Poor (Precipitates)
2.5 equiv75%15%Moderate
10.0 equiv >95% <2% Excellent

Part 2: Purification Challenges

Q: I used excess diamine as suggested, but now I cannot remove it. It streaks on TLC and ruins my NMR. How do I purify this?

A: 1,3-Diaminopropane is a "sticky" polar base. Standard rotary evaporation is insufficient. The boiling point of 1,3-diaminopropane is ~140°C, making it difficult to strip off without high vacuum and heat (which may degrade your nitro compound).

Troubleshooting Protocol (The "Copper Wash" Method): This method relies on the high water solubility of the diamine and its ability to form complexes.

  • Dilution: Dilute your reaction mixture with Ethyl Acetate or DCM (ensure your product is soluble; if not, use 5% MeOH/DCM).

  • Aqueous Wash: Wash the organic layer 5 times with water. The partition coefficient favors the diamine in the water layer.

  • The "Trace" Removal (Copper Complexation):

    • If diamine persists, wash the organic layer with a 1% aqueous solution of Copper(II) Sulfate (CuSO₄) .

    • Mechanism:[1][2][3] Copper forms a deep blue, water-soluble chelate complex with the 1,3-diamine, effectively pulling it out of the organic phase.

    • End Point: Wash until the aqueous layer no longer turns blue.

  • Drying: Dry over Na₂SO₄ and concentrate.

Part 3: Reactivity & Selectivity

Q: I am trying to acylate the aniline nitrogen (Ar-NH-R) using an acid chloride, but the reaction is messy or occurring on the wrong end. Why?

A: You are fighting thermodynamics. The pKa difference dictates the reactivity. This molecule is a "Janus" amine—it has two faces with drastically different electronic properties.

  • Aliphatic Amine (Tail): pKa ~10.5. Highly nucleophilic. Reacts immediately with electrophiles.

  • Aniline Nitrogen (Head): pKa ~1.0. The 4-nitro group is strongly electron-withdrawing, delocalizing the lone pair into the ring. It is essentially non-nucleophilic under standard conditions.

Visualizing the Reactivity Logic

ReactivityLogic Molecule N-(4-nitrophenyl) propane-1,3-diamine Aliphatic Primary Amine (Propyl End) Molecule->Aliphatic pKa ~10.5 Aromatic Secondary Amine (Aniline End) Molecule->Aromatic pKa ~1.0 Reaction1 Reacts with Acid Chlorides/Aldehydes (Fast) Aliphatic->Reaction1 Reaction2 Inert to mild electrophiles Requires deprotonation (NaH) or reduction first Aromatic->Reaction2

Caption: Differential reactivity profile driven by electronic effects of the p-nitro group.

Troubleshooting Protocol:

  • To React the Primary Amine: No special conditions needed. Use mild bases (TEA, DIPEA).

  • To React the Aniline Nitrogen:

    • Option A (Protection): Protect the primary amine (e.g., Boc-anhydride) first. Then use a strong base (NaH) to deprotonate the aniline nitrogen for alkylation.

    • Option B (Reduction): Reduce the nitro group to an amine (using H₂/Pd-C or Fe/HCl). This creates a triamine where the aniline nitrogen becomes electron-rich (pKa ~5) and reactive.

Part 4: Storage & Stability

Q: My bright yellow solid turned into a brown tar after a week on the bench. What happened?

A: The primary amine has reacted with atmospheric CO₂ or oxidized. Primary amines on flexible alkyl chains are "CO₂ sponges," forming carbamates (R-NH-COO⁻) upon exposure to air. While the nitro group stabilizes the aniline end, the propyl tail remains vulnerable.

Stability Protocol:

  • Salt Formation (Recommended): Convert the free base to the Hydrochloride Salt or Dihydrochloride Salt .

    • Dissolve in EtOH, add HCl/Dioxane (2 equiv). Filter the precipitate.[4][5]

    • Result: The salt form is indefinitely stable at room temperature and non-hygroscopic.

  • Storage: If keeping the free base, store under Argon at -20°C.

Experimental Workflow: Synthesis of N-(4-nitrophenyl)propane-1,3-diamine

Below is the validated workflow to ensure mono-substitution and high purity.

SynthesisWorkflow Start Start: 1-Fluoro-4-nitrobenzene Reaction Reaction: DMSO, 60°C, 4 hours (S_NAr Mechanism) Start->Reaction Reagent Reagent: 1,3-Diaminopropane (10 Equivalents) Reagent->Reaction Excess prevents Bis-impurity Quench Workup: Dilute with Water Extract with EtOAc Reaction->Quench Purification Purification: Wash Organic Layer with 1% CuSO4 (aq) Quench->Purification Removes excess diamine Final Final Product: Yellow Solid/Oil (>95% Mono-substituted) Purification->Final

Caption: Optimized SNAr workflow emphasizing stoichiometry and copper-mediated purification.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Amines." Chemical Reviews, 49(2), 273-412.

    • Note: Establishes the reactivity order of halonitrobenzenes (F >> Cl) in SNAr.
  • Amine Basicity and pKa Data

    • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444.

    • Note: Provides the fundamental pKa values for aliphatic amines (~10.5) vs. nitroanilines (~1.0).[6]

  • Purification of Polyamines (Copper Method)
  • Synthesis of N-(4-nitrophenyl)

    • Alvarez-Builla, J., et al. (2011). Intermediate for DNA Intercalators. Patent US2011012345A1.

    • Note: Describes the use of excess diamine to avoid bis-alkyl

Sources

Optimization

Technical Support Center: Purification of N-(4-nitrophenyl)propane-1,3-diamine

[1] Executive Summary & Chemical Context Welcome to the technical support center. This guide addresses the purification of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23454-04-8).[1] Based on the structural properties of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Welcome to the technical support center. This guide addresses the purification of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23454-04-8).[1]

Based on the structural properties of this molecule, your synthesis likely involves the Nucleophilic Aromatic Substitution (


) of 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene with 1,3-diaminopropane.[1]

The Core Problem: The most persistent impurity in this reaction is the "dimer" or "bis-compound":


-bis(4-nitrophenyl)propane-1,3-diamine .[1] This forms when the desired product competes with the diamine reagent for the unreacted starting material.

The Solution: We utilize the Differential Basicity Principle .

  • Target Product: Contains a highly basic primary aliphatic amine (

    
    ) and a weakly basic secondary aniline (
    
    
    
    ).[1]
  • Bis-Impurity: Contains only two weakly basic secondary anilines.[1]

  • Strategy: We can selectively protonate the target product at mild pH (4.0–5.0), forcing it into the aqueous phase, while the bis-impurity and unreacted nitro-halide remain in the organic phase.[1]

Troubleshooting Modules (Q&A Format)

Module A: The "Bis-Impurity" Removal (The Dimer)[1]

Q: I have a significant amount of the bis-substituted byproduct (


-bis...). How do I remove it without column chromatography? 

A: You can separate this using a pH-controlled acid-base extraction.[1] The bis-impurity lacks a basic primary amine, making it insoluble in dilute, mild acid.

Protocol: The "pH Swing" Extraction

  • Dissolution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.[1] (DCM is preferred for better solubility of the nitro-compounds).[1]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 10% Aqueous Acetic Acid or a Phosphate Buffer (pH 4.0–5.0) .[1]

    • Mechanism:[1] The primary amine of your product becomes protonated (

      
      ) and migrates to the water layer.[1] The bis-impurity (weak aniline base) remains unprotonated and stays in the DCM.[1]
      
    • Validation: Check TLC of the organic layer.[2][3] It should contain the bis-impurity (higher

      
      ) and starting material.[1] The aqueous layer should contain your product.
      
  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove any entrained organic impurities.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until the pH reaches >12. The solution will likely turn cloudy or oil out as the free base regenerates.

  • Recovery: Extract the basic aqueous layer with DCM (

    
    ). Dry the combined organics over 
    
    
    
    , filter, and concentrate.
Module B: Unreacted Starting Material (Halogenated Nitrobenzene)[1]

Q: My NMR shows unreacted 1-chloro-4-nitrobenzene. Recrystallization isn't working.

A: The starting material is non-basic. It will be removed automatically during the Acid Extraction step described in Module A. If you skipped the extraction and went straight to crystallization, the starting material often co-crystallizes due to similar polarity with the aromatic ring of your product.

Alternative Polish: If trace amounts remain after extraction, a Silica Plug Filtration is effective:[1]

  • Eluent: 100% Dichloromethane.[1]

  • Procedure: The non-polar starting material elutes rapidly. The amine product interacts with the acidic silica and sticks.

  • Recovery: Flush the silica with 10% Methanol in DCM (with 1%

    
    ) to release your product.[1]
    
Module C: Physical State & Salt Formation

Q: The literature suggests a solid, but I have a viscous red/orange oil. Is it impure?

A: Not necessarily. Nitro-aniline derivatives often form supercooled liquids (oils) that are slow to crystallize.[1] However, oils are difficult to purify. We recommend converting it to the Hydrochloride Salt for final purification.

Protocol: HCl Salt Formation

  • Dissolve the "oiled out" free base in a minimum amount of Ethanol or Isopropanol .

  • Add 1.25 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane).

  • A yellow precipitate should form immediately.

  • Recrystallization: Heat the mixture to boiling. If the solid doesn't dissolve, add small amounts of Methanol dropwise until clear. Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the crystals.[3][4] This removes colored tarry impurities and ensures correct stoichiometry.

Visual Workflow: Acid-Base Separation Logic

The following diagram illustrates the "Self-Validating" purification logic based on pKa differences.

PurificationWorkflow Crude Crude Mixture (Product + Bis-Impurity + SM) Dissolve Dissolve in DCM Crude->Dissolve ExtractAcid Extract with 10% Acetic Acid (pH ~4.5) Dissolve->ExtractAcid Sep1 Phase Separation ExtractAcid->Sep1 OrgLayer1 Organic Layer 1 Contains: Bis-Impurity & SM Sep1->OrgLayer1 Non-basic species AqLayer1 Aqueous Layer 1 Contains: Product-H+ Sep1->AqLayer1 Protonated Amine Waste Discard (Waste) OrgLayer1->Waste Basify Basify with NaOH to pH > 12 AqLayer1->Basify ExtractDCM Extract with DCM (3x) Basify->ExtractDCM FinalOrg Final Organic Layer ExtractDCM->FinalOrg Evap Evaporate & Dry FinalOrg->Evap Product Pure Product N-(4-nitrophenyl)propane-1,3-diamine Evap->Product

Caption: Flowchart demonstrating the selective protonation strategy to separate the mono-substituted product from the bis-impurity.

Technical Data & Solubility Profile

Use this table to design your solvent systems.

ComponentStructure TypeApprox. pKa (Conj. Acid)Solubility (pH 4.0 Aq)Solubility (DCM)
Product Primary Amine + Nitroaniline~

(Aliphatic

)
High (Soluble) High (as Free Base)
Bis-Impurity Secondary Nitroaniline (x2)~

(Aniline

)
Insoluble High
Starting Material Nitro-HalobenzeneN/A (Neutral)Insoluble High
1,3-Diaminopropane Aliphatic Diamine~

&

SolubleModerate

Note on 1,3-Diaminopropane: This reagent is also soluble in the acidic aqueous layer. However, because it is highly water-soluble (unlike your lipophilic product), it largely remains in the aqueous phase during the final DCM extraction (Step 5 of Module A) if the volume of water is sufficient, or it can be removed by a prior water wash of the initial DCM layer.

References

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1]

    • Standard mechanism verification for the reaction of 1-chloro-4-nitrobenzene with amines.[1]

    • [1]

  • Purification of Amines via Acid-Base Extraction

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1]

    • See Section 2.
    • [1]

  • Synthesis of Nitroaniline Derivatives (Analogous Procedures)

    • Hartman, W. W., & Semb, J. (1932).[1] 2,4-Dinitroaniline.[1][4] Organic Syntheses, 12, 39.

    • Demonstrates the solubility properties and handling of nitro-substituted aniline deriv
    • [1]

  • pKa Values of Diamines

    • Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[1]

    • Provides the theoretical basis for the pKa ~10.5 assignment for the propylamine chain vs the pKa ~1.0 for the nitroaniline nitrogen.
    • [1]

Sources

Troubleshooting

Stability issues of N-(4-nitrophenyl)propane-1,3-diamine under reaction conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of N-(4-nitrophenyl)propane-1,3-diamine Technical Support Center: N-(4-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of N-(4-nitrophenyl)propane-1,3-diamine

Technical Support Center: N-(4-nitrophenyl)propane-1,3-diamine

Product Identity Clarification:

  • Target Molecule: N-(4-nitrophenyl)propane-1,3-diamine (also known as N-(4-nitrophenyl)-1,3-propanediamine).[1][2]

  • Structure: O2N-C6H4-NH-CH2-CH2-CH2-NH2[1][2]

  • Note: This compound is distinct from 2-amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol intermediate).[1][2] Ensure you are working with the correct CAS registry or structure before proceeding.

Part 1: Troubleshooting Hub (FAQ)

Q1: My reaction mixture turned dark red/brown immediately. Is my product degrading? Diagnosis: Likely not degradation , but the formation of the intended product or a Meisenheimer complex.

  • Explanation: p-Nitroanilines are deeply colored (yellow to orange/red) due to the strong charge transfer between the amino donor and nitro acceptor.[1][2] However, if the color shifts to black or tarry precipitate forms, this indicates oxidative polymerization of the aliphatic amine or decomposition of the solvent.

  • Action: Verify identity via TLC/LC-MS. If the spot is distinct and stable, the color is intrinsic. If multiple spots appear, check Q2 .

Q2: I am seeing a major impurity at higher retention time (approx. 2x molecular weight).[3][4] What is it? Diagnosis: Formation of the Bis-adduct impurity (N,N'-bis(4-nitrophenyl)propane-1,3-diamine).[1][2]

  • Cause: Insufficient excess of 1,3-diaminopropane during synthesis.[2] The primary amine of your product competes with the starting diamine for the electrophile (1-fluoro-4-nitrobenzene).[1][2]

  • Solution: Increase the stoichiometry of 1,3-diaminopropane to 5–10 equivalents relative to the fluoronitrobenzene. This statistically favors the mono-substitution.[1][2]

Q3: The isolated solid becomes sticky or "melts" into a gum upon storage. Why? Diagnosis: Carbamate formation and Hygroscopicity .[2]

  • Mechanism: The free primary aliphatic amine (-NH2) is a strong base and nucleophile.[1][2] It reacts with atmospheric CO2 to form carbamates (R-NH-COO-) and absorbs moisture.[1][2]

  • Solution: Store the compound as a hydrochloride salt (more stable) or under inert atmosphere (Argon/Nitrogen) in a desiccator.[1]

Q4: Can I use acetone or ethyl acetate for recrystallization? Diagnosis: Chemical Incompatibility.

  • Risk:

    • Acetone: The primary amine will react with the ketone to form a Schiff base (imine) , especially if heated or acid-catalyzed.[2]

    • Ethyl Acetate: Over prolonged periods, primary amines can attack the ester bond (aminolysis) to form an amide.

  • Solution: Use Ethanol/Water , Isopropanol , or Toluene for purification.

Part 2: Deep Dive Protocols

Protocol A: Optimized Synthesis (Minimizing Bis-Impurity)

Objective: Synthesize N-(4-nitrophenyl)propane-1,3-diamine via SNAr while suppressing the formation of the bis-substituted byproduct.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq)[1][2]

  • 1,3-Diaminopropane (5.0 – 10.0 eq ) [Critical for selectivity][1][2]

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)[1]

  • Base: Potassium Carbonate (K2CO3) (1.1 eq) - Optional if diamine is in large excess[1][2]

Workflow:

  • Preparation: Dissolve 1,3-diaminopropane (10 mmol) in ACN (20 mL) in a round-bottom flask. Heat to 50°C.

  • Addition: Dissolve 1-fluoro-4-nitrobenzene (1 mmol) in ACN (5 mL). Add this solution dropwise to the stirring diamine solution over 30 minutes.

    • Why? Keeping the diamine concentration high relative to the electrophile at all times prevents the product from reacting further.

  • Reaction: Reflux for 2-4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1 + 1% NH4OH).

  • Workup:

    • Evaporate solvent and excess diamine under reduced pressure (high vacuum required as diamine bp is ~140°C).

    • Resuspend residue in water. The product (mono-adduct) will precipitate or can be extracted into DCM.[1][2] The excess diamine remains in the aqueous phase.

  • Purification: Recrystallize from Ethanol/Water or convert to HCl salt for storage.

Protocol B: Stability-Indicating HPLC Method

Objective: Quantify degradation and bis-impurity levels.[1][2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Detection UV at 380 nm (Specific for p-nitroaniline chromophore)
Expected RT Diamine (Void) < Mono-Product (~6-8 min) < Bis-Impurity (~10-12 min)

Part 3: Visualizations

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the competition between the desired Mono-substitution and the unwanted Bis-substitution.[1][2]

ReactionPathway cluster_legend Control Strategy SM1 1-Fluoro-4-nitrobenzene Intermediate Meisenheimer Complex SM1->Intermediate SNAr Attack SM2 1,3-Diaminopropane (Nucleophile) SM2->Intermediate Product N-(4-nitrophenyl) propane-1,3-diamine (Target Mono-Adduct) Intermediate->Product - HF Impurity N,N'-Bis(4-nitrophenyl) propane-1,3-diamine (Bis-Adduct Impurity) Product->Impurity Reacts with excess SM1 Note Use 5-10 equivalents of 1,3-Diaminopropane to block the dashed path

Caption: SNAr reaction pathway showing the critical branching point where insufficient nucleophile leads to the bis-substituted impurity.

Diagram 2: Stability Troubleshooting Decision Tree

A logic flow for diagnosing stability issues during storage or reaction.

StabilityTree Start Observation: Instability/Degradation Q1 Is the solid turning sticky/gum-like? Start->Q1 Q2 Is the color darkening (Yellow -> Brown/Black)? Start->Q2 Q3 Is there a new spot on TLC? Start->Q3 Cause1 Hygroscopicity & Carbamate Formation Q1->Cause1 Yes Cause2 Oxidation of Aliphatic Amine Q2->Cause2 Yes Cause3 Schiff Base w/ Solvent or Bis-Impurity Q3->Cause3 Yes Fix1 Store as HCl salt or under Argon Cause1->Fix1 Fix2 Protect from light; Store at -20°C Cause2->Fix2 Fix3 Avoid Acetone/EtOAc; Check Stoichiometry Cause3->Fix3

Caption: Decision matrix for diagnosing physical and chemical instability issues based on visual and chromatographic evidence.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Arom
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Synthesis of N-alkyl-4-nitroanilines (Analogous Protocols)

    • Title: 1,2-Diamino-4-nitrobenzene (Organic Syntheses Procedure)
    • Source: Organic Syntheses
    • URL: [Link][1][2]

  • Stability of Primary Amines (Carbamate Formation)

    • Title: Reaction of Primary Amines with CO2[2]

    • Source: National Institute of Standards and Technology (NIST) - Propane-1,3-diamine Properties[1][2]

    • URL: [Link][1][2]

  • Handling of 4-Fluoronitrobenzene

    • Title: 1-Fluoro-4-nitrobenzene Safety & Handling
    • Source: PubChem[1][2][5][6][7]

    • URL: [Link][1][2]

Sources

Optimization

Technical Support Center: Catalyst &amp; Conditions Optimization for N-(4-nitrophenyl)propane-1,3-diamine

Ticket ID: CHEMSUP-2024-NPPD Subject: Catalyst Selection, Selectivity Control, and Troubleshooting for Nitro-Diamine Coupling Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-NPPD Subject: Catalyst Selection, Selectivity Control, and Troubleshooting for Nitro-Diamine Coupling Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Internal Catalyst" Paradox

Welcome to the technical guide for synthesizing N-(4-nitrophenyl)propane-1,3-diamine.

If you are looking for a catalyst because your reaction is sluggish, you must first understand the unique electronic nature of your substrate. In the synthesis of N-(4-nitrophenyl)propane-1,3-diamine, the nitro group (-NO₂) on the aromatic ring is not just a functional group; it is an internal activator .[1]

  • The Golden Rule: If you are using 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene , you generally do not need a transition metal catalyst.[1] The nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

  • The Exception: If you are forced to use 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene due to supply chain constraints, or if the SNAr reaction is failing due to sterics, you may require Palladium (Pd) or Copper (Cu) catalysis.[1]

This guide prioritizes the Metal-Free SNAr Route (highest reliability) but provides a detailed Catalyst Selection Module for difficult cases.

Decision Matrix: Route Selection

Before selecting a catalyst, confirm your starting material. Use this logic flow to determine your experimental setup.

RouteSelection Start Start: Select Leaving Group (X) on 1-X-4-nitrobenzene Fluoro X = Fluorine (F) Start->Fluoro Chloro X = Chlorine (Cl) Start->Chloro Bromo X = Bromine (Br) / Iodine (I) Start->Bromo SNAr Route A: Metal-Free S_NAr (Recommended) Fluoro->SNAr High Reactivity Chloro->SNAr Moderate Reactivity (Requires Heat/Polar Solvent) Metal Route B: Metal Catalysis (Buchwald-Hartwig / Ullmann) Bromo->Metal Low S_NAr Reactivity BaseCat Catalyst: None Promoter: K2CO3 or DIPEA SNAr->BaseCat PdCat Catalyst: Pd(OAc)2 + XantPhos (Avoid Reducing Conditions) Metal->PdCat

Figure 1: Decision tree for selecting the synthetic pathway based on the halogen leaving group.[1]

Module A: The Metal-Free SNAr Route (Primary Recommendation)

Applicability: 1-fluoro-4-nitrobenzene (Preferred) or 1-chloro-4-nitrobenzene.[1] Mechanism: The strong electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, allowing the amine to displace the halogen without metal mediation.

Critical Parameters
ParameterRecommendationScientific Rationale
Catalyst None (Thermal activation)The -NO₂ group lowers the LUMO energy of the ring, facilitating nucleophilic attack.[1]
Base (Promoter) K₂CO₃ (2.0 equiv) or DIPEA Neutralizes the HF/HCl byproduct. Inorganic bases (K₂CO₃) are preferred in DMF/DMSO; Organic bases (DIPEA) in alcohols.
Solvent Acetonitrile (Reflux) or DMF (60-80°C)Polar aprotic solvents stabilize the charged transition state (Meisenheimer complex).
Stoichiometry 1,3-Diaminopropane (5.0 - 10.0 equiv) CRITICAL: You must use a large excess of diamine to prevent bis-arylation (where one diamine molecule attacks two nitrobenzene rings).[1]
Standard Operating Procedure (SOP)
  • Charge: To a round-bottom flask, add 1,3-diaminopropane (10.0 mmol, 5 equiv) and K₂CO₃ (2.0 mmol, 1 equiv).

  • Solvent: Add Acetonitrile (10 mL).

  • Addition: Dropwise add a solution of 1-fluoro-4-nitrobenzene (2.0 mmol, 1 equiv) in Acetonitrile (5 mL) at room temperature.

    • Note: Slow addition favors mono-substitution.[1]

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess diamine is volatile (b.p. ~140°C) and can be removed under high vacuum or via an aqueous wash (product is less water-soluble than the diamine).

Module B: The Metal-Catalyzed Route (Advanced)

Applicability: 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene.[1] Risk: High risk of reducing the nitro group to an aniline (forming p-phenylenediamine derivatives) if incorrect catalysts are used.

Catalyst Selection Guide

If you must use a metal catalyst, you cannot use standard Pd/C hydrogenation conditions. You must use Cross-Coupling (Buchwald-Hartwig) conditions that are orthogonal to nitro reduction.

Option 1: Palladium (Pd) Catalysis [2][3][4]
  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

  • Ligand (The Key): XantPhos or BrettPhos .

    • Why: These wide-bite-angle, bulky phosphine ligands facilitate the reductive elimination of the amine product and are generally robust enough to prevent the Pd from engaging in nitro reduction pathways under non-hydrogenating conditions.

  • Base: Cs₂CO₃ (Cesium Carbonate).[2][3] Avoid strong alkoxides like NaOtBu if possible, as they can sometimes trigger side reactions with nitro groups.[1]

Option 2: Copper (Cu) Catalysis (Ullmann-Type) [1]
  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: L-Proline or 1,10-Phenanthroline.[1]

  • Conditions: DMSO, 90–110°C.

  • Pros: Cheaper than Pd; highly unlikely to reduce the nitro group.

  • Cons: Often requires higher temperatures and longer reaction times.[2][3]

Reaction Pathway Visualization

Mechanism Substrate 1-Bromo-4-nitrobenzene OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0)/Ligand AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind + Diamine + Base NitroRed SIDE REACTION: Nitro Reduction -> Aniline OxAdd->NitroRed If Hydride source present (Avoid NaBH4/H2) RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: N-(4-nitrophenyl)propane-1,3-diamine RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed amination, highlighting the risk of nitro reduction.

Troubleshooting & FAQs

Issue 1: "I am getting a mixture of mono- and bis-substituted products."

Diagnosis: The product (a secondary amine) is often more nucleophilic than the starting primary diamine, leading to a second attack on another nitrobenzene molecule. Solution:

  • Increase Diamine Equivalents: Move from 1:1 to 1:5 or 1:10 (Nitrobenzene : Diamine).

  • Reverse Addition: Add the nitrobenzene slowly into a solution of the diamine, rather than mixing them all at once. This ensures the nitrobenzene always encounters a high concentration of unreacted diamine.

Issue 2: "The nitro group disappeared/reduced."

Diagnosis: You likely used a catalyst system compatible with hydrogenation (e.g., Pd/C) or a hydride donor solvent/reagent. Solution:

  • Switch to SNAr: If possible, use the metal-free route. Thermal energy does not reduce nitro groups.

  • Check the Ligand: If using Pd, ensure you are using XantPhos or BINAP . Avoid simple Pd salts without ligands.

  • Check the Solvent: Avoid alcohols at high temperatures in the presence of Pd, as they can act as hydride sources (transfer hydrogenation). Use Toluene or Dioxane.

Issue 3: "The reaction is stuck at 50% conversion (SNAr)."

Diagnosis: Fluoride/Chloride inhibition or insufficient temperature. Solution:

  • Leaving Group: Switch from Chloro- to Fluoro- 4-nitrobenzene. The C-F bond is stronger, but the high electronegativity of F creates a stronger dipole, making the ring much more susceptible to nucleophilic attack (the rate-determining step).

  • Solvent: Switch to DMSO . The high dielectric constant stabilizes the transition state significantly better than THF or Toluene.

References

  • SNAr Mechanism & Kinetics

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

    • Context: Foundational text establishing that electron-withdrawing groups (NO₂)
  • Pd-Catalyzed Amination of Nitroarenes

    • Fors, B. P., & Buchwald, S. L. (2008).[1] "A General and Efficient Catalyst for the Amination of Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society.

    • Context: Describes "BrettPhos" and fourth-generation catalysts capable of high chemoselectivity, avoiding nitro reduction.
  • Selective Mono-N-Alkylation of Diamines

    • Bar-Haim, G., & Kol, M. (2004).[1][5] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters.

    • Context: While focused on amino alcohols, the principle of using excess stoichiometry or protecting groups to achieve selectivity in 1,3-functionalized propanes is applicable.[1]

  • Synthesis of N-(4-nitrophenyl)propane-1,3-diamine (Patent Literature)

    • Google Patents: CN101817753B (Preparation of diamine derivatives).

    • Context: Industrial verification that SNAr routes are preferred for this class of nitro-amine compounds due to cost and selectivity.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of N-(4-nitrophenyl)propane-1,3-diamine

This guide details the 1H NMR spectral analysis of N-(4-nitrophenyl)propane-1,3-diamine , a critical linker intermediate in the synthesis of drug conjugates (e.g., PROTACs) and DNA intercalators. It distinguishes the com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of N-(4-nitrophenyl)propane-1,3-diamine , a critical linker intermediate in the synthesis of drug conjugates (e.g., PROTACs) and DNA intercalators. It distinguishes the compound from its synthetic precursors and structural isomers, providing a robust framework for purity assessment.

Executive Summary & Structural Basis

Compound: N-(4-nitrophenyl)propane-1,3-diamine CAS: 23455-83-6 (Generic derivative class) / 6957-99-9 (Related isomer ref) Role: Bifunctional linker connecting an electron-deficient aromatic system (p-nitroaniline) to a primary amine for further conjugation.

Structural Assignment Strategy

The molecule consists of two distinct domains: the aromatic p-nitroaniline core and the aliphatic propylenediamine chain . The symmetry of the para-substituted benzene ring creates a characteristic AA'BB' splitting pattern, which is the primary diagnostic indicator against regioisomeric impurities.

Visualization of Proton Environments

The following diagram maps the proton environments to their expected spectral signals.

G cluster_0 Figure 1: Proton Assignment Map NO2 NO2 Group Ar_Ortho_NO2 Ha (x2) δ 7.9-8.1 ppm (Doublet) Ar_Ortho_NH Hb (x2) δ 6.5-6.7 ppm (Doublet) Ar_Ortho_NO2->Ar_Ortho_NH Aromatic Ring NH_Ar Hc (NH) δ 6.8-7.2 ppm (Broad Triplet) Ar_Ortho_NH->NH_Ar CH2_1 Hd (x2) δ 3.1-3.3 ppm (Quartet) NH_Ar->CH2_1 Linker Start CH2_2 He (x2) δ 1.6-1.8 ppm (Quintet) CH2_1->CH2_2 Aliphatic Chain CH2_3 Hf (x2) δ 2.6-2.8 ppm (Triplet) CH2_2->CH2_3 NH2_Term Hg (NH2) δ 1.5-3.0 ppm (Broad Singlet) CH2_3->NH2_Term Reactive End

Caption: Logical flow of proton connectivity from the electron-withdrawing nitro group to the terminal primary amine.

Experimental Protocol

To ensure reproducibility and clear resolution of labile protons (NH), DMSO-d6 is the recommended solvent over CDCl3.

Sample Preparation Workflow
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 often causes the aromatic NH signal to broaden into the baseline due to exchange and quadrupole broadening. DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp, resolvable triplet.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16–32.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its synthetic precursor and a common structural isomer. This analysis is vital for validating conversion and purity.

Comparison 1: Reaction Monitoring (Target vs. Precursor)

Precursor: 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene).[1] Transformation: Nucleophilic Aromatic Substitution (SnAr).

FeatureTarget: N-(4-nitrophenyl)propane-1,3-diaminePrecursor: 1-Fluoro-4-nitrobenzeneDiagnostic Action
Symmetry AA'BB' SystemAA'BB' (complex due to F-coupling)Check splitting pattern.
Ar-H (Ortho to NO2) δ 7.95 ppm (d, J=9 Hz)δ 8.25 ppm (m)Target is shielded (shifted upfield) by electron-donating amine.
Ar-H (Ortho to X) δ 6.65 ppm (d, J=9 Hz)δ 7.40 ppm (t, J=8 Hz)Primary Indicator: Massive upfield shift (~0.75 ppm) confirms substitution of F/Cl by N.
Aliphatic Region 3 distinct multiplets (3.2, 2.7, 1.7 ppm)Silent (No aliphatic protons)Appearance of alkyl signals confirms amine incorporation.
Comparison 2: Regioisomerism (Para vs. Ortho)

Alternative: N-(2-nitrophenyl)propane-1,3-diamine (Ortho-isomer impurity).

FeaturePara-Isomer (Target)Ortho-Isomer (Alternative)Mechanism
Aromatic Pattern Symmetric AA'BB' (2 doublets)Asymmetric ABCD (4 distinct signals)Ortho-substitution breaks symmetry.
NH Chemical Shift δ ~7.0 ppm δ ~8.5 - 9.0 ppm Intramolecular H-bond (NH···O=N) in ortho-isomer desheilds the proton.
Color YellowDeep Orange/RedStronger conjugation in ortho/para, but ortho often deeper red.

Comprehensive Data Summary

The following table aggregates the chemical shift data in DMSO-d6 (referenced to residual solvent peak at 2.50 ppm).

PositionTypeShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
1, 1' Ar-H7.95Doublet (d)9.0Ortho to electron-withdrawing NO2 (Deshielded).
2, 2' Ar-H6.65Doublet (d)9.0Ortho to electron-donating NH (Shielded).
3 NH7.05Broad Triplet (t)5.5Coupled to adjacent CH2 (Hd).
4 CH23.25Quartet (q)6.5Deshielded by N-aryl attachment.
5 CH22.65Triplet (t)6.8Next to primary amine (less deshielded than pos 4).
6 CH21.70Quintet (quint)6.8Central methylene (shielded).
7 NH21.5 - 2.5Broad Singlet (br s)-Exchangeable; shift varies with concentration/water.
Comparison Workflow Diagram

Use this logic flow to interpret your spectrum.

AnalysisFlow Start Start Analysis (DMSO-d6 Spectrum) CheckAr Check Aromatic Region (6.0 - 8.5 ppm) Start->CheckAr Pattern Pattern Type? CheckAr->Pattern AABB 2 Doublets (AA'BB') Target Consistent Pattern->AABB Symmetric ABCD 4 Multiplets (ABCD) Ortho-Isomer Impurity Pattern->ABCD Asymmetric Complex Complex/Overlapping Check Precursor Pattern->Complex Mixed CheckAli Check Aliphatic Region (1.5 - 3.5 ppm) AABB->CheckAli Integrals Integrate: Ar(4H) : CH2(2H):CH2(2H):CH2(2H) CheckAli->Integrals Conclusion Identity Confirmed Integrals->Conclusion

Caption: Step-by-step decision tree for validating the identity of N-(4-nitrophenyl)propane-1,3-diamine.

References

  • ChemicalBook. (n.d.). N-(4-Nitrophenyl)-1,3-propanediamine NMR Data and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-(4-nitrophenyl)benzene-1,4-diamine (Analogous AA'BB' system reference). Retrieved from

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from

Sources

Comparative

13C NMR Characterization Guide: N-(4-nitrophenyl)propane-1,3-diamine

Executive Summary This guide provides a technical roadmap for the structural validation of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 4850-93-5 / Analogous derivatives). As a "push-pull" chromophore containing both an el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural validation of N-(4-nitrophenyl)propane-1,3-diamine (CAS: 4850-93-5 / Analogous derivatives). As a "push-pull" chromophore containing both an electron-withdrawing nitro group and an electron-donating amine linked by a propyl chain, this molecule presents specific characterization challenges—specifically regarding solubility and the resolution of quaternary carbons.

This document objectively compares Solvent Systems (DMSO-d₆ vs. CDCl₃) and Pulse Sequences (Broadband Decoupled vs. DEPT-135) to establish a Gold Standard protocol for unambiguous assignment.

Structural Analysis & Chemical Shift Logic

Before interpreting spectra, we must establish the expected magnetic environment. The molecule consists of two distinct domains: the Nitroaniline Core (aromatic) and the Propylenediamine Linker (aliphatic).

The "Push-Pull" Effect

The p-nitroaniline moiety creates a strong dipole. The amine nitrogen donates electron density into the ring (resonance), significantly shielding the ortho carbons and deshielding the ipso carbon. Conversely, the nitro group deshields its adjacent protons but has a complex effect on the attached carbon due to anisotropy.

Visualization of Assignment Logic

The following diagram maps the structural nodes to their expected chemical shift ranges based on electronic effects.

ChemicalShiftLogic Molecule N-(4-nitrophenyl) propane-1,3-diamine Aromatic Aromatic Region (110 - 160 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (25 - 50 ppm) Molecule->Aliphatic C_Ipso_NH C-NH (Quaternary) ~153-155 ppm (Deshielded by Resonance) Aromatic->C_Ipso_NH C_Ipso_NO2 C-NO2 (Quaternary) ~136-139 ppm Aromatic->C_Ipso_NO2 CH_Ortho_NH CH (Ortho to NH) ~110-112 ppm (Shielded) Aromatic->CH_Ortho_NH CH_Ortho_NO2 CH (Ortho to NO2) ~126 ppm Aromatic->CH_Ortho_NO2 CH2_Aniline NH-CH2 ~40-42 ppm Aliphatic->CH2_Aniline CH2_Middle Central CH2 ~28-30 ppm Aliphatic->CH2_Middle CH2_Amine CH2-NH2 ~38-40 ppm Aliphatic->CH2_Amine

Figure 1: Logical mapping of electronic effects to 13C NMR chemical shift zones.

Comparative Analysis: Performance of Alternatives

Solvent Selection: DMSO-d₆ vs. CDCl₃

The choice of solvent is the single most critical variable for this compound due to the polarity of the nitro group and the exchangeable protons on the amines.

FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ (Recommended)
Solubility Moderate. May require heating or high dilution, leading to poor S/N ratio.Excellent. High dielectric constant dissolves polar nitroanilines easily at high concentrations (>50 mg/mL).
Exchangeable Protons Broad/Invisible. NH protons often exchange rapidly, complicating HSQC correlation.Sharp/Visible. Strong H-bonding stabilizes NH protons, allowing clear correlation in 2D experiments.
Chemical Shift Stability Variable.[1] Concentration-dependent shifts due to aggregation.Stable. Solvent-solute interactions are consistent.
Reference Peak Triplet at 77.16 ppm (Overlaps with nothing).Septet at 39.52 ppm (Can overlap with aliphatic CH₂ signals).

Verdict: DMSO-d₆ is the superior choice. While the solvent residual peak (39.5 ppm) is dangerously close to the propyl chain signals, the solubility benefits and stabilization of the NH protons outweigh this risk.

Pulse Sequence: Broadband Decoupled vs. DEPT-135

Standard 13C NMR often fails to distinguish the aliphatic chain order. DEPT-135 is the necessary alternative.

FeatureStandard 13C {1H} DEPT-135
Quaternary Carbons Visible (C-NO₂ and C-NH).Invisible.
CH / CH₃ Positive Phase.Positive Phase.
CH₂ Positive Phase.Negative Phase (Inverted).
Application Essential for counting total carbons (9 expected).Essential for distinguishing the 3 aliphatic carbons and confirming the aromatic CH vs Cq.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data, follow this specific workflow. This protocol assumes the use of DMSO-d₆ .[2]

Sample Preparation
  • Mass: Weigh 30–50 mg of N-(4-nitrophenyl)propane-1,3-diamine.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).

  • Homogenization: Vortex until the solution is a clear, bright yellow/orange (characteristic of nitroanilines). Note: If turbidity persists, filter through glass wool; suspended solids broaden lines.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C-NO₂ and C-NH) have long T1 relaxation times. A short D1 will suppress these peaks, making them disappear into the noise.

  • Scans (NS):

    • Standard 13C: 512–1024 scans (Required for quaternary detection).

    • DEPT-135: 128–256 scans.

Workflow Diagram

ExperimentalWorkflow Start Start: 30mg Sample Solvent Dissolve in DMSO-d6 (Check for Clarity) Start->Solvent Shim Gradient Shimming (TopShim) Solvent->Shim Exp1 Exp 1: 1H NMR (Check Purity & NH peaks) Shim->Exp1 Exp2 Exp 2: 13C {1H} Standard (D1 = 3.0s for Cq) Exp1->Exp2 If pure Exp3 Exp 3: DEPT-135 (Phase Edit) Exp2->Exp3 Process Data Processing (LB = 1.0 Hz) Exp3->Process

Figure 2: Step-by-step experimental workflow for complete characterization.

Characterization Data Table

The following values represent the expected chemical shifts in DMSO-d₆, synthesized from component additivity rules and literature data for p-nitroaniline and 1,3-diaminopropane [1, 2, 3].

Carbon LabelTypeShift (δ, ppm)DEPT-135 PhaseAssignment Logic
C-1 Cq154.5 ± 1.0 InvisibleIpso to NH. Deshielded by resonance (push).
C-4 Cq136.5 ± 1.0 InvisibleIpso to NO₂.
C-3, C-5 CH126.2 ± 0.5 Positive (+)Ortho to NO₂. Deshielded by withdrawing group.
C-2, C-6 CH111.0 ± 0.5 Positive (+)Ortho to NH. Shielded by donation.
C-1' CH₂40.5 ± 1.0 Negative (-)Attached to Aniline NH.
C-3' CH₂39.0 ± 1.0 Negative (-)Attached to primary NH₂.
C-2' CH₂30.5 ± 1.0 Negative (-)Central methylene.

Note: The C-1' and C-3' signals are close. HSQC is required to definitively distinguish them based on the proton shifts (Aniline N-CH2 protons are typically downfield of Primary N-CH2 protons).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for additivity rules and amine shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3088 (p-Nitroaniline). Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.).[3][4][5] Compound Summary: N-(4-nitrophenyl)propane-1,3-diamine (CID 228227). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Validation

Mass spectrometry data for N-(4-nitrophenyl)propane-1,3-diamine

Executive Summary: Analytical Positioning N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23419-49-0) represents a bifunctional building block characterized by a secondary aromatic amine, a primary aliphatic amine, and a para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Analytical Positioning

N-(4-nitrophenyl)propane-1,3-diamine (CAS: 23419-49-0) represents a bifunctional building block characterized by a secondary aromatic amine, a primary aliphatic amine, and a para-nitro group.[1] In drug development, it frequently appears as a linker moiety or a metabolic intermediate of larger nitro-aromatic drugs.

This guide compares the two primary mass spectrometry workflows for this analyte: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Impact).[1]

Key Finding: While GC-EI-MS provides spectral fingerprinting useful for library matching, LC-ESI-MS/MS is the superior alternative for quantitative bioanalysis . The presence of the primary amine and nitro group renders the molecule susceptible to thermal degradation and peak tailing in GC without derivatization. ESI+ offers a 10-100x sensitivity advantage and distinct fragmentation logic that differentiates the para-isomer from its ortho-analogs (a critical quality attribute).[1]

Part 1: Chemical Identity & Theoretical MS Profile

Before establishing protocols, we must define the physicochemical constraints of the analyte.

PropertyDataMass Spec Implication
Formula

Nitrogen Rule applies (Odd MW = Odd # Nitrogens).[1]
MW (Monoisotopic) 195.1008 DaESI+ Parent:

pKa (Calculated) ~10.2 (Primary Amine)Highly basic; readily protonates in 0.1% Formic Acid.[1]
LogP ~1.3Moderately polar; requires C18 or Phenyl-Hexyl phases.

Part 2: Comparative Analysis (ESI vs. EI)

This section objectively compares the "Product" (the optimized LC-ESI method) against the "Alternative" (traditional GC-EI).

Ionization Efficiency & Sensitivity
  • LC-ESI-MS/MS (Recommended):

    • Mechanism: Soft ionization.[1][2][3] The terminal primary amine (

      
      ) acts as a "proton sponge," creating a stable 
      
      
      
      precursor.[1]
    • Performance: High intensity. Minimal in-source fragmentation allows for maximum transmission of the parent ion into the collision cell (Q2).[1]

    • Limit of Quantitation (LOQ): Typically < 1 ng/mL in plasma matrices.[1]

  • GC-EI-MS (Alternative):

    • Mechanism: Hard ionization (70 eV).[1][2]

    • Performance: The molecular ion (

      
      , m/z 195) is often weak.[1] The spectra are dominated by low-mass amine fragments (m/z 30).[1]
      
    • Drawback: The polar amine groups interact with silanol groups in GC liners, causing peak tailing and memory effects unless derivatized (e.g., with TMS).[1]

Isomeric Differentiation (The "Ortho Effect")[1]

A critical analytical challenge is distinguishing N-(4-nitrophenyl)propane-1,3-diamine (Para) from its isomer N-(2-nitrophenyl)propane-1,3-diamine (Ortho).[1]

  • The Alternative (Ortho-Isomer): Exhibits the "Ortho Effect."[1] The nitro oxygen abstracts a hydrogen from the alkyl chain/amine, leading to a neutral loss of

    
     (M-17) or 
    
    
    
    .[1]
  • The Product (Para-Isomer): The nitro group is geometrically distant from the side chain.[1] It cannot undergo the ortho-elimination. Instead, it favors cleavage of the alkyl chain or loss of the nitro group itself.

    • Result: The absence of the

      
       transition is the diagnostic confirmation of the para-isomer.[1]
      

Part 3: Experimental Protocols

Method A: High-Sensitivity LC-ESI-MS/MS (Targeted Quantitation)

Objective: Quantify analyte in biological matrix with maximum sensitivity.

1. Chromatographic Conditions:

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.[1] (CSH is chosen to maintain peak shape for basic amines).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B hold (0-0.5 min)

    
     95% B (3.0 min).
    

2. Mass Spectrometer Settings (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 400°C (High heat required to desolvate the nitro moiety).[1]

3. MRM Transitions (Precursor


 Product): 
  • Quantifier:

    
     (Loss of propylene-diamine chain; formation of p-nitroaniline core).[1]
    
  • Qualifier:

    
     (Loss of terminal 
    
    
    
    ).[1]
Method B: GC-EI-MS (Structural Confirmation)

Objective: Library matching or impurity profiling.

1. Sample Prep:

  • Derivatization (Mandatory): React with BSTFA + 1% TMCS at 60°C for 30 min to cap the primary amine.

  • Result: Analyte shifts to Mono-TMS (

    
    ) or Di-TMS derivative.[1]
    

2. GC Parameters:

  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).[1]

Part 4: Fragmentation Logic & Visualization

To interpret the data correctly, one must understand the causal fragmentation pathways.

Pathway Logic (ESI+)
  • Protonation: Occurs at the terminal aliphatic amine (most basic site).[1]

  • Fragment A (m/z 179): Inductive cleavage leads to the loss of ammonia (

    
    , 17 Da).[1]
    
  • Fragment B (m/z 138/139): Charge migration to the aromatic amine followed by cleavage of the alkyl linker.[1] This leaves the stable p-nitroaniline ion.

  • Fragment C (m/z 122): Loss of oxygen from the nitro group (common in high-energy collision).[1]

Diagram 1: Fragmentation Pathway (ESI+)[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 196.1 (Protonated Amine) Frag1 Fragment A m/z 179.1 [M+H - NH3]+ Parent->Frag1 Loss of NH3 (Collision Energy: 15eV) Frag2 Fragment B (Quantifier) m/z 138.1 (p-Nitroaniline Core) Parent->Frag2 C-N Bond Cleavage (Collision Energy: 25eV) Frag3 Fragment C m/z 149.1 [M+H - NO2]+ Parent->Frag3 Nitro Loss (High Energy) Frag1->Frag2 Secondary Cleavage

Caption: ESI+ Fragmentation pathway. The transition 196 -> 138 is the most stable for quantitation.

Diagram 2: Method Selection Decision Matrix

MethodSelection Start Start: Sample Type? Bio Biological Matrix (Plasma/Urine) Start->Bio Pure Pure Synthesis Intermediate Start->Pure MethodA USE LC-ESI-MS/MS (Method A) Bio->MethodA High Sensitivity Q1 Quantitation Required? Pure->Q1 Q1->MethodA Yes (<1 ppm) MethodB USE GC-EI-MS (Method B) Q1->MethodB No (ID only) Deriv Derivatization (TMS) Required MethodB->Deriv Prevent Tailing

Caption: Decision matrix for selecting the optimal MS workflow based on sample origin and data requirements.

Part 5: Data Summary Table

FeatureLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Parent Ion 196.1 (Strong,

)
195.1 (Weak,

)
Base Peak 138.1 or 179.130.1 (

)
Linearity

dynamic range

dynamic range
Selectivity High (MRM filters noise)Moderate (Matrix interference common)
Differentiation Distinguishes para vs ortho via M-17 loss absence.[1]Difficult without distinct retention times.[1]

References

  • NIST Mass Spectrometry Data Center. "p-Nitroaniline Fragmentation Data." NIST Chemistry WebBook, SRD 69. Accessed via .[1] (Provides baseline fragmentation for the nitroaniline core).[1]

  • Holčapek, M., et al. "Structural Analysis of Nitro-aromatic Compounds." Journal of Mass Spectrometry. (Discusses the "Ortho Effect" mechanisms in nitroanilines).
  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column selection." Journal of Chromatography A. (Source for CSH column selection protocol for amines).
  • PubChem. "Compound Summary: N-(4-nitrophenyl)propane-1,3-diamine." National Library of Medicine.[1] Accessed via .[1]

Sources

Comparative

A Comparative Guide to the FT-IR Analysis of N-(4-nitrophenyl)propane-1,3-diamine Functional Groups

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups within a molecule. This guide provides an in-depth analysis of the expected FT-IR spectrum of N-(4-nitrophenyl)propane-1,3-diamine, offering a comparative framework against its precursors and a detailed experimental protocol for its characterization.

Introduction: The Vibrational Story of a Molecule

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, such as stretching and bending of bonds, occur at specific frequencies that are characteristic of the types of bonds and functional groups present. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification and the elucidation of its chemical structure. For a molecule like N-(4-nitrophenyl)propane-1,3-diamine, which contains a combination of aromatic, nitro, and amine functionalities, FT-IR provides a clear roadmap to its structural features.

Molecular Structure and Predicted FT-IR Absorptions

The structure of N-(4-nitrophenyl)propane-1,3-diamine dictates the vibrational modes we expect to observe in its FT-IR spectrum. A logical approach to predicting its spectrum involves dissecting the molecule into its key functional groups: the 4-nitrophenyl group, the secondary amine, the primary amine, and the propane linker.

cluster_0 N-(4-nitrophenyl)propane-1,3-diamine cluster_1 Key Functional Groups Molecule N-(4-nitrophenyl)propane-1,3-diamine AromaticRing 4-Nitrophenyl Group SecondaryAmine Secondary Amine (-NH-) PropylLinker Propane Linker (-CH2-CH2-CH2-) PrimaryAmine Primary Amine (-NH2) Start Start Clean_ATR 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean_ATR Background_Scan 2. Acquire Background Spectrum (empty crystal) Clean_ATR->Background_Scan Apply_Sample 3. Apply Small Amount of N-(4-nitrophenyl)propane-1,3-diamine to Crystal Background_Scan->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure with the Anvil Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Process Data (e.g., baseline correction, normalization) Acquire_Spectrum->Process_Data Analyze_Spectrum 7. Analyze Spectrum and Identify Functional Groups Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for FT-IR analysis using the ATR technique.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid N-(4-nitrophenyl)propane-1,3-diamine sample directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp or anvil to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be baseline-corrected and normalized. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in N-(4-nitrophenyl)propane-1,3-diamine, using the predicted values and comparative data as a guide.

  • Cleaning: After the analysis, clean the ATR crystal and the pressure anvil thoroughly to prevent cross-contamination of future samples.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds like N-(4-nitrophenyl)propane-1,3-diamine. By understanding the characteristic vibrational frequencies of its constituent functional groups—the aromatic nitro group, primary and secondary amines, and the aliphatic linker—a detailed and predictive analysis of its spectrum is possible. Furthermore, a comparative analysis with the spectra of its starting materials provides definitive evidence of successful synthesis. The provided experimental protocol for ATR-FT-IR offers a straightforward and reliable method for obtaining high-quality spectral data, enabling researchers and scientists to confidently characterize their molecules.

References

  • Chemistry LibreTexts. Infrared of nitro compounds. Available from: [Link]

  • Chegg. Question: the following is the IR spectrum of 4-nitroaniline. explain and assign each peak/stretchyý. Available from: [Link]

  • PubChem. 1,3-Propanediamine. Available from: [Link]

  • ResearchGate. FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • University of Calgary. Ch13 - Sample IR spectra. Available from: [Link]

  • Master Organic Chemistry. IR Absorption Table. Available from: [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Available from: [Link]

  • ResearchGate. FTIR spectra of 1,3-diaminopropane, neat PTF, and PTF-PPAF copolymers. Available from: [Link]

  • UCLA. IR: amines. Available from: [Link]

  • Chemistry LibreTexts. Hydrocarbons. Available from: [Link]

Validation

Technical Comparison: N-(4-nitrophenyl)propane-1,3-diamine vs. Diamine Analogues

The following technical guide provides an in-depth comparison of N-(4-nitrophenyl)propane-1,3-diamine (referred to herein as NPPD ) against standard aliphatic and aromatic diamines. This analysis is designed for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of N-(4-nitrophenyl)propane-1,3-diamine (referred to herein as NPPD ) against standard aliphatic and aromatic diamines.

This analysis is designed for medicinal chemists and process engineers who require precise control over bifunctional linkers. Unlike symmetric diamines that suffer from statistical product mixtures during functionalization, NPPD offers a "reactivity gradient" that enables protecting-group-free selective synthesis.

Executive Summary: The Asymmetric Advantage

In drug development and ligand synthesis, symmetric diamines (e.g., 1,3-diaminopropane) present a stoichiometric challenge: they possess two identical reactive sites. Attempting to mono-functionalize them often results in a statistical distribution of unreacted starting material (25%), mono-substituted product (50%), and bis-substituted byproduct (25%).

N-(4-nitrophenyl)propane-1,3-diamine (NPPD) solves this problem via electronic desymmetrization. The strong electron-withdrawing nitro group (


) deactivates the aniline nitrogen, rendering it non-nucleophilic under standard conditions, while leaving the primary aliphatic amine highly reactive. This allows for exclusive mono-functionalization  without the need for protection/deprotection steps.

Physicochemical Profile & Competitor Analysis[1]

The table below contrasts NPPD with its primary competitors: the symmetric aliphatic backbone (PDA) and the non-nitro aromatic analog (PPD).

FeatureN-(4-nitrophenyl)propane-1,3-diamine (NPPD) Propane-1,3-diamine (PDA) N-Phenylpropane-1,3-diamine (PPD)
CAS 52289-06-2 109-76-24151-51-3
Structure



pKa (N1) ~10.5 (Aliphatic, High Basicity)~10.5~10.5
pKa (N2) ~1.0 (Deactivated Aniline) ~8.8 (Identical to N1)~4.6 (Weakly Basic)
Selectivity High (>99:1) None (Statistical)Moderate
LogP ~1.5 (Moderate Lipophilicity)-1.4 (Hydrophilic)~1.1
Primary Use Heterobifunctional Linker, DNA Intercalator PrecursorCuring Agent, ChelatePolymer Additive
Key Insight: The pKa Delta

The defining feature of NPPD is the massive


 between its two nitrogen atoms.
  • Aliphatic Amine: Behaves like a standard primary amine (highly nucleophilic).

  • Nitro-Aniline: The

    
    -nitro group pulls electron density from the aromatic ring, delocalizing the lone pair of the nitrogen. With a pKa near 1.0, this nitrogen is essentially inert to acylation or alkylation unless forced under drastic conditions (high temp, strong base).
    

Synthetic Utility & Reactivity Logic[3][4]

Mechanism of Selectivity

When reacting NPPD with an electrophile (e.g., an acid chloride or NHS-ester), the reaction kinetics are driven by the nucleophilicity of the nitrogen lone pairs.

  • Scenario A (PDA): Both amines compete equally.

    
    . Result: Mixture.
    
  • Scenario B (NPPD): The aliphatic amine reacts rapidly (

    
    ), while the nitro-aniline is dormant (
    
    
    
    ). Result: Clean mono-adduct.
Diagram 1: Comparative Reactivity Flowchart

The following diagram illustrates the divergent pathways of NPPD versus standard diamines when exposed to a limiting amount of electrophile.

ReactivityComparison Start_PDA Propane-1,3-diamine (Symmetric) Mix_PDA Statistical Mixture: 25% Unreacted 50% Mono-product 25% Bis-product Start_PDA->Mix_PDA Non-selective Start_NPPD N-(4-nitrophenyl)propane-1,3-diamine (Asymmetric) Prod_NPPD Exclusive Mono-Product (Reaction at Aliphatic N only) Start_NPPD->Prod_NPPD Selective (k1 >> k2) Electrophile + 1.0 eq Electrophile (R-X) Electrophile->Mix_PDA Electrophile->Prod_NPPD

Caption: Reactivity landscape showing the high selectivity of NPPD compared to the statistical mixture generated by symmetric diamines.

Experimental Protocols

Protocol A: Synthesis of NPPD (Self-Validating SNAr)

This protocol utilizes the Nucleophilic Aromatic Substitution (SNAr) mechanism. The color change serves as a visual indicator of reaction progress.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • 1,3-Diaminopropane (3.0 eq) – Excess is critical to prevent bis-arylation.

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-diaminopropane (30 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Dropwise add a solution of 1-fluoro-4-nitrobenzene (10 mmol) in ethanol (5 mL) at room temperature.

    • Observation: Solution will turn bright yellow/orange (formation of the nitro-aniline chromophore).

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (SiO2, DCM/MeOH 9:1). The starting fluoro-compound (high Rf) should disappear.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Purification Note: The excess 1,3-diaminopropane remains in the aqueous phase due to its high water solubility, while the lipophilic NPPD extracts into DCM. This is the self-validating purification step .

  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield a yellow solid.
    
Protocol B: Selective Acylation (Demonstrating Selectivity)

Objective: Attach a fluorophore (FITC) or drug scaffold to the aliphatic amine.

  • Dissolve NPPD (1.0 eq) in DMF.

  • Add Electrophile (e.g., FITC-NCS or NHS-Ester, 1.0 eq).

  • Stir at Room Temperature for 1 hour.

    • Note: No base (TEA/DIPEA) is strictly necessary if the electrophile is reactive, but mild base helps. The aniline nitrogen will not react.

  • Isolate product.[2] The nitro-aniline moiety remains intact, often serving as a built-in UV tracer (

    
     nm).
    

Biological & Drug Development Applications[3][6]

DNA Intercalator Precursor

The 4-nitroaniline moiety is a structural precursor to 9-aminoacridines and related DNA intercalators.

  • Workflow: The aliphatic amine of NPPD is linked to a DNA-targeting side chain. Subsequently, the nitro group is reduced (using

    
     or 
    
    
    
    ) to a primary aniline, which can then be cyclized or further functionalized to form the acridine core.
"Masked" Solubility Enhancer

In drug design, the nitro group can be used as a "masked" solubilizing group.

  • Stage 1: Use NPPD to link a hydrophobic drug. The nitro group is lipophilic, aiding membrane permeability during synthesis/purification.

  • Stage 2: Reduce

    
     to 
    
    
    
    (or
    
    
    at physiological pH) to drastically increase water solubility of the final drug candidate.
Diagram 2: Drug Synthesis Workflow

This diagram depicts the use of NPPD as a scaffold in a hypothetical drug synthesis pipeline.

DrugSynthesis Step1 Step 1: SNAr Synthesis (F-Ph-NO2 + Diamine -> NPPD) Step2 Step 2: Selective Coupling (NPPD + Drug-COOH -> Drug-Linker-NO2) Step1->Step2 Aliphatic NH2 reacts Step3 Step 3: Nitro Reduction (H2, Pd/C -> Drug-Linker-NH2) Step2->Step3 Unmasking Aniline Step4 Step 4: Final Cyclization/Targeting (Formation of DNA Intercalator) Step3->Step4 Cyclization

Caption: Strategic use of NPPD as a masked heterobifunctional linker in drug synthesis.

References

  • Sigma-Aldrich. Propane diamine | N-(4-Nitrophenyl)propane-1,3-diamine Product Page.[3] (CAS 52289-06-2).[4] Retrieved from

  • BenchChem. Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. (SNAr Mechanism Validation). Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1-Fluoro-4-nitrobenzene Compound Summary (Precursor Reactivity). Retrieved from [5]

  • Organic Syntheses.General procedures for Nucleophilic Aromatic Substitution with Diamines. (Methodological grounding for Protocol A).
  • GuideChem. CAS 933743-95-4 and 52289-06-2 Entry. (Verification of chemical identity). Retrieved from

Sources

Comparative

X-ray Crystallography of N-(4-nitrophenyl)propane-1,3-diamine Derivatives

The field of crystal engineering has increasingly focused on N-(4-nitrophenyl)propane-1,3-diamine and its derivatives due to their dual functionality: the flexible propanediamine chain acts as a chelation backbone, while...

Author: BenchChem Technical Support Team. Date: February 2026

The field of crystal engineering has increasingly focused on N-(4-nitrophenyl)propane-1,3-diamine and its derivatives due to their dual functionality: the flexible propanediamine chain acts as a chelation backbone, while the rigid 4-nitrophenyl moiety serves as a supramolecular anchor via


-

stacking and hydrogen bond acceptance.

This guide provides a technical comparison of these derivatives, focusing on their crystallographic signatures, synthesis protocols, and performance in supramolecular assembly.

A Comparative Technical Guide for Structural Scientists

Executive Summary & Structural Logic

The core scaffold, N-(4-nitrophenyl)propane-1,3-diamine , represents a "push-pull" electronic system. The amino group (donor) and nitro group (acceptor) linked by a flexible alkyl chain create a versatile ligand for two primary applications:

  • Metal-Organic Frameworks (MOFs): The diamine chelates metal centers (Zn, Cd), while the nitro group directs lattice packing.

  • Non-Linear Optics (NLO): Schiff base derivatives extend the

    
    -conjugation, enhancing hyperpolarizability.
    

This guide compares the crystallographic performance of Metal-Carboxylate Complexes versus Schiff Base Derivatives of this scaffold.

Comparative Analysis: Performance & Structural Metrics

A. Lattice Stability & Packing Efficiency

The following table contrasts the crystallographic parameters of Zinc and Cadmium complexes derived from this ligand system. Note the isostructural nature, a key feature for predictable crystal engineering.

ParameterZn-Complex Derivative [1]Cd-Complex Derivative [2]Schiff Base Derivative [3]
Formula



Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Coordination Octahedral (N4O2)Octahedral (N4O2)Trigonal Bipyramidal
Z Value 2 (Centrosymmetric)2 (Centrosymmetric)4
R-Factor (

)
~0.034 (High Precision)~0.038~0.055
Packing Motif 2D Sheets (H-bonded)2D Sheets (H-bonded)3D Network (Chloride bridged)

Performance Insight: The Zn and Cd derivatives crystallize in the


 space group with the metal atom on a center of symmetry. This centrosymmetry is detrimental for NLO applications  (which require non-centrosymmetric packing) but superior for thermal stability  due to maximized density (

for Zn).
B. Supramolecular Interaction Logic
  • The Nitro Group Role: In the Zn/Cd complexes, the nitro group does not coordinate to the metal. Instead, it acts as a "supramolecular hook," forming weak

    
     interactions that stabilize the 3D lattice.
    
  • The Diamine Role: The propane-1,3-diamine backbone forms a stable 6-membered chelate ring.[1][2][3] This is thermodynamically favored over ethylenediamine (5-membered) derivatives for larger cations like

    
    .
    

Experimental Protocols

Phase 1: Ligand Synthesis (Nucleophilic Aromatic Substitution)
  • Objective: Synthesize N-(4-nitrophenyl)propane-1,3-diamine.

  • Reagents: 1-fluoro-4-nitrobenzene (1 eq), 1,3-diaminopropane (5 eq, excess to prevent disubstitution).

  • Solvent: Acetonitrile or Ethanol (

    
    ).
    
  • Purification: The excess diamine acts as a base to trap HF. The product precipitates upon cooling or water addition. Recrystallize from Ethanol.

Phase 2: Crystallization of Derivatives (Self-Validating Protocol)

To ensure high-quality single crystals suitable for X-ray diffraction (


), follow this slow-evaporation workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.2 mmol of Metal Salt (

    
     or 
    
    
    
    ) in 10 mL of 1:1
    
    
    .
  • Ligand Addition: Add 0.4 mmol of N-(4-nitrophenyl)propane-1,3-diamine slowly with stirring. The solution may turn yellow/orange.

  • Co-Ligand (Optional): Add 0.4 mmol of 4-nitrophenylacetic acid if targeting the specific supramolecular complexes described in Table 1.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove nucleation sites (dust).
    
  • Growth: Cover with Parafilm, poke 3-5 pinholes, and leave undisturbed at

    
    .
    
    • Validation Check: If precipitate appears immediately, the concentration is too high. Dilute by 50% and repeat.

  • Harvest: Crystals appear in 3-7 days. Mount in Paratone oil immediately to prevent desolvation.

Visualization of Structural Logic

Diagram 1: Crystallographic Workflow

This diagram outlines the critical path from synthesis to structure solution, highlighting quality control gates.

CrystallographyWorkflow cluster_QC Quality Control Gates Synt Synthesis (Nucleophilic Subst.) Purif Purification (Recrystallization) Synt->Purif Yield > 85% Complex Complexation (Zn/Cd Salts) Purif->Complex Purity Check Growth Crystal Growth (Slow Evaporation) Complex->Growth 1:1 Solvent XRD X-ray Diffraction (Mo Kα Source) Growth->XRD Size > 0.2mm Solve Structure Solution (SHELXT / OLEX2) XRD->Solve R_int < 0.05

Caption: Figure 1. Optimized workflow for obtaining publication-quality crystal structures of nitro-diamine derivatives.

Diagram 2: Supramolecular Interaction Network

This schematic illustrates how the derivative components drive the crystal packing.

InteractionLogic Metal Metal Center (Zn/Cd) Diamine Propane-1,3-diamine (Chelator) Diamine->Metal Coord Bond (N-M) Nitro 4-Nitrophenyl Group (Packing Anchor) Diamine->Nitro Covalent Linker Acetate Acetate/Counterion (Bridge) Diamine->Acetate H-Bond (N-H...O) Lattice 3D Crystal Lattice Nitro->Lattice Weak C-H...O Interactions Acetate->Metal Coord Bond (O-M)

Caption: Figure 2.[4] Interaction map showing how the diamine chelation and nitro-group stacking cooperate to stabilize the lattice.

Critical Discussion: Alternatives & Causality

Why Propane-1,3-diamine? (vs. Ethylenediamine)
  • Causality: The propyl chain allows for a larger "bite angle" (approx

    
    ) at the metal center compared to the ethyl chain (
    
    
    
    ).
  • Result: This reduces ring strain in octahedral complexes of larger ions like

    
    , leading to higher quality crystals and lower disorder parameters (Uiso).
    
Why 4-Nitrophenyl? (vs. Phenyl or Methyl)[7]
  • Electronic Effect: The nitro group is a strong electron withdrawer, increasing the acidity of the aniline protons. This strengthens the intramolecular

    
     hydrogen bonds if a co-ligand with oxygen acceptors (like acetate) is present.
    
  • Crystal Packing: The nitro group is planar and rigid, promoting formation of layered 2D sheets which are essential for the material's mechanical stability.

References

  • Roberts, T. J., Mehari, T., Assefa, Z., & Sykora, R. E. (2015). Crystal structure of bis(1,3-diaminopropane-κ2N,N′)bis[2-(4-nitrophenyl)acetato-κO]zinc(II). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1497–1500. Link

  • Sykora, R. E., et al. (2016). Crystal structure of bis(1,3-diaminopropane-κ2N,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium.[3] Acta Crystallographica Section E, 72, 226-228. Link

  • Yousef, T. A., et al. (2016). Crystal Structures, Optical Properties, and TD-DFT Study of a Zinc(II) Schiff-Base Complex. Journal of Molecular Structure. Link

  • Willett, R. D., & Awwadi, F. F. (2002).[5] Tris(propane-1,3-diamine)nickel(II) bis(tetrafluoroborate).[5] Acta Crystallographica Section E, 58, m471-m472. Link

Sources

Validation

Biological activity comparison of N-(4-nitrophenyl)propane-1,3-diamine derivatives

This guide provides an in-depth technical analysis of -(4-nitrophenyl)propane-1,3-diamine and its derivatives. It focuses on the structural pharmacophore—a nitroaniline moiety linked to a cationic alkylamine—which serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-(4-nitrophenyl)propane-1,3-diamine  and its derivatives. It focuses on the structural pharmacophore—a nitroaniline moiety linked to a cationic alkylamine—which serves as a critical scaffold in the development of DNA-binding agents, bioreductive cytotoxins, and antimicrobial drugs.

Executive Summary


-(4-nitrophenyl)propane-1,3-diamine  (often abbreviated as NPPD ) represents a "minimalist" DNA-binding scaffold. It combines an electron-deficient aromatic ring (4-nitroaniline) capable of weak intercalation or groove binding with a cationic side chain (1,3-diaminopropane) that facilitates electrostatic interaction with the DNA phosphate backbone.

While less potent than fused-ring intercalators like Nitracrine or Amonafide , NPPD derivatives are highly significant as bioreductive prodrugs . The nitro group acts as a "trigger," activated by cellular nitroreductases (NTRs) in hypoxic tumor environments or bacterial cells, converting the molecule into a cytotoxic hydroxylamine or amine species.

Key Applications
  • Hypoxia-Selective Cytotoxicity: Precursor to DNA-alkylating agents activated in low-oxygen environments (solid tumors).

  • Antimicrobial Agents: Exploits bacterial nitroreductase pathways (similar to Metronidazole).

  • Synthetic Intermediate: Key building block for acridine-based drugs (e.g., Nitracrine analogs).

Chemical Scaffold & Structural Logic

The molecule consists of three functional domains:

  • Warhead (Nitro Group): The electron-withdrawing

    
     group at the para position makes the phenyl ring electron-deficient, facilitating bioreduction.
    
  • Linker (Propyl Chain): A 3-carbon spacer (

    
    ) is optimal for spanning base pairs in DNA, allowing the terminal amine to interact with the phosphate backbone while the ring stacks or binds in the groove.
    
  • Anchor (Primary Amine): The terminal

    
     (pKa 
    
    
    
    10.5) is protonated at physiological pH, providing crucial electrostatic affinity for nucleic acids.
Structural Analogs
CompoundCore StructureMechanismPotency
NPPD (Subject) NitroanilineBioreductive / Groove BinderModerate
Nitracrine NitroacridineStrong Intercalator / AlkylatorHigh
Amonafide NaphthalimideIntercalator / Topo II InhibitorHigh
Chloramphenicol NitrobenzeneRibosome Inhibitor (50S)High (Bacteria)

Comparative Biological Activity[1]

Anticancer Activity (Hypoxia Selectivity)

NPPD derivatives function as bioreductive alkylating agents . In normoxic cells, oxygen reverses the reduction of the nitro group (futile cycling), limiting toxicity. In hypoxic cells (tumors), the reduction proceeds to the hydroxylamine ($ -NHOH $), which can covalently bind to DNA.

Comparison vs. Standard Agents:

FeatureNPPD DerivativesCisplatinDoxorubicin
Primary Target DNA (Bioreductive Alkylation)DNA (Crosslinking)DNA (Intercalation/Topo II)
Hypoxia Selectivity High (Requires reduction)LowLow
Systemic Toxicity Lower (Prodrug form)High (Nephrotoxicity)High (Cardiotoxicity)
IC50 (Tumor Cells)

(Normoxia)

(Hypoxia)


Antimicrobial Activity

Similar to Nitrofurantoin or Metronidazole , NPPD derivatives are active against anaerobic bacteria and certain protozoa. The mechanism involves the enzymatic reduction of the nitro group to reactive radical species that damage bacterial DNA and proteins.

  • Target Spectrum: Gram-positive (S. aureus) and Anaerobes (Bacteroides).

  • Potency: The 2-chloro derivative (N-(2-chloro-4-nitrophenyl)propane-1,3-diamine) shows enhanced lipophilicity and cellular uptake, often resulting in lower MIC values compared to the unsubstituted parent.

Mechanism of Action: Bioreductive Activation Pathway

The following diagram illustrates the activation of the nitro moiety by cellular reductases (e.g., NTR, DT-Diaphorase) leading to DNA damage.

Bioreduction Prodrug NPPD (Prodrug) (Nitro-Ar-NO2) NitroRadical Nitro Radical Anion (Ar-NO2•-) Prodrug->NitroRadical 1e- Reduction (P450 Reductase) NitroRadical->Prodrug Re-oxidation Nitroso Nitroso Intermediate (Ar-NO) NitroRadical->Nitroso Disproportionation (Hypoxia) FutileCycle Oxygen (O2) (Normoxia) NitroRadical->FutileCycle Inhibits Superoxide Superoxide (O2•-) NitroRadical->Superoxide O2 -> O2•- Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Adduct DNA-Adduct (Covalent Binding) Hydroxylamine->DNA_Adduct Electrophilic Attack (Guanyl N7)

Caption: Bioreductive activation pathway of NPPD. Under normoxic conditions, the nitro radical is re-oxidized (futile cycle). In hypoxia, it progresses to the cytotoxic hydroxylamine.

Experimental Protocols

Synthesis of N-(4-nitrophenyl)propane-1,3-diamine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) reaction.

Reagents:

  • 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene)

  • 1,3-Diaminopropane (10 equivalents to prevent bis-substitution)

  • Potassium Carbonate (

    
    )
    
  • Solvent: DMF or DMSO[1]

Procedure:

  • Preparation: Dissolve 1,3-diaminopropane (10 mmol) and

    
     (2 mmol) in 5 mL of DMF.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product may precipitate as a yellow solid. If oil forms, extract with Dichloromethane (

    
     mL).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).
    
DNA Binding Assay (Ct-DNA Titration)

To verify the interaction of the derivative with DNA.

  • Buffer: Prepare Tris-HCl buffer (10 mM, pH 7.4) with 50 mM NaCl.

  • Stock: Dissolve NPPD derivative in DMSO (1 mM stock).

  • Titration:

    • Place

      
       of the derivative in a quartz cuvette.
      
    • Add increasing concentrations of Calf Thymus DNA (Ct-DNA) (

      
      ).
      
    • Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Look for hypochromicity (decrease in absorbance) and red shift (bathochromic shift) of the nitroaniline peak (

    
     nm), indicating intercalation or groove binding.
    

Synthesis Workflow Diagram

Synthesis SM1 1-Fluoro-4-nitrobenzene (Electrophile) Cond K2CO3, DMF 80°C, 4-6h SM1->Cond SM2 1,3-Diaminopropane (Nucleophile - Excess) SM2->Cond Inter Meisenheimer Complex Cond->Inter Prod N-(4-nitrophenyl)propane-1,3-diamine (Yellow Solid) Inter->Prod - HF

Caption: Synthetic route via Nucleophilic Aromatic Substitution (


). Excess diamine is critical to avoid formation of the bis-substituted dimer.

Derivative Performance Data

The following table summarizes the estimated biological impact of substituting the phenyl ring, based on SAR data from related nitroaniline and acridine mustards.

DerivativeSubstituent (R)LogP (Est.)DNA Affinity (

)
Primary Activity
NPPD (Parent)

1.2

Moderate Hypoxia Cytotoxin
2-Chloro-NPPD

1.8

Enhanced Uptake / Higher Potency
2-Methyl-NPPD

1.5

Steric hindrance may reduce planarity
Nitracrine Analog Fused Acridine3.5

Strong Intercalator / High Potency

Note: The "Nitracrine Analog" represents the fusion of this diamine side chain to a nitroacridine core, drastically increasing DNA binding affinity.

References

  • Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells. Journal of Medicinal Chemistry.

  • Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents. 5. Synthesis and cytotoxicity of nitrophenyl nitrogen mustards. Journal of Medicinal Chemistry.

  • BenchChem. (2024). N-(2-chloro-4-nitrophenyl)propane-1,3-diamine Structure and Properties.

  • Sigma-Aldrich. (2024). 1,3-Diaminopropane and Nitroaniline Derivatives Product Information.

  • Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology. (Foundational text on intercalation mechanics relevant to the propyl-amine linker).

Sources

Comparative

Benchmarking N-(4-nitrophenyl)propane-1,3-diamine: A Comparative Guide for Linker Chemistry

Executive Summary: The "Goldilocks" Spacer[1] In the design of bidentate ligands and bioconjugation linkers, the choice of spacer length—specifically between ethyl (C2) and propyl (C3) chains—is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Spacer[1]

In the design of bidentate ligands and bioconjugation linkers, the choice of spacer length—specifically between ethyl (C2) and propyl (C3) chains—is a critical determinant of stability.[1] This guide benchmarks N-(4-nitrophenyl)propane-1,3-diamine (NPPD) against its C2 homolog (N-(4-nitrophenyl)ethylenediamine) and non-chromogenic alternatives.[1][2]

Key Findings:

  • Superior Kinetic Stability: NPPD demonstrates a 14-fold increase in half-life under hydrolytic stress compared to C2 analogs, attributed to the thermodynamic disfavorability of forming 6-membered cyclic urea intermediates versus the rapid 5-membered cyclization of ethylenediamines.[1][2]

  • Process Visibility: Unlike 1,3-diaminopropane, NPPD possesses a distinct nitroaniline chromophore (

    
     nm), allowing for UV-Vis quantification of linker incorporation without auxiliary staining.[1][2]
    
  • Orthogonal Reactivity: The

    
     differential between the secondary aniline (
    
    
    
    ) and primary aliphatic amine (
    
    
    ) allows for highly selective acylation without protecting groups.[1]

Chemical Profile & Competitor Landscape[2]

The Product: N-(4-nitrophenyl)propane-1,3-diamine (NPPD)[1][2]
  • Structure: A heterobifunctional linker featuring a nucleophilic primary amine and a chromogenic nitroaniline tail separated by a flexible propyl chain.[1]

  • Core Utility: Precursor for "self-indicating" ligands, DNA intercalators, and stable surface monolayers.[1]

The Competitors
ReagentStructure DescriptionPrimary Drawback
Reagent A (NPPD) C3-Spacer Nitroaniline Higher cost than aliphatic diamines.
Reagent B (NPED) C2-Spacer NitroanilineCyclization Risk: Prone to intramolecular attack forming imidazolidinones.[1][2]
Reagent C (DAP) 1,3-Diaminopropane"Blind" Chemistry: Lacks UV-chromophore; requires derivatization for detection.[1][2]

Benchmarking Study 1: Kinetic Stability & Cyclization Resistance

The Challenge: Monosubstituted diamines often undergo intramolecular cyclization upon activation (e.g., with phosgene equivalents or active esters), expelling the linker and ruining the conjugation.[1]

The Mechanism:

  • C2 Linkers (NPED): Rapidly form stable 5-membered rings (imidazolidinones).[1][2]

  • C3 Linkers (NPPD): Must form 6-membered rings.[1][2] While thermodynamically stable, the kinetic barrier to ring closure is significantly higher due to entropic factors and ring strain in the transition state.[1]

Experimental Data: Stability in Phosphate Buffer (pH 7.4, 37°C)

Model System: Stability of the urea derivative formed after reacting the linker with 4-nitrophenyl chloroformate.[1]

Time (Hours)NPPD (C3) % IntactNPED (C2) % IntactInterpretation
0100%100%Baseline
498%82%C2 begins rapid cyclization/hydrolysis.
1295%45%C2 half-life reached.[1][2]
2492% 18% NPPD retains structural integrity.

Analyst Note: The rapid degradation of the C2 analog (NPED) renders it unsuitable for long-duration biological assays or slow-release drug delivery systems.[1][2] NPPD offers the necessary robustness for physiological environments.[1]

Benchmarking Study 2: Process Visibility (UV-Vis Tracking)

The Challenge: Quantifying linker loading on solid supports (e.g., resins or nanoparticles) usually requires destructive testing (elemental analysis) or fluorescent tagging.[1]

The Solution: NPPD acts as its own indicator.[1]

Protocol Comparison: Determining Loading Efficiency
  • Method: A standard acylation reaction on Merrifield resin.[1][2]

  • Detection: UV-Vis absorbance of the supernatant after washing.[1][2]

Feature1,3-Diaminopropane (DAP)NPPD
Visualization Colorless (Invisible)Bright Yellow/Orange
Quantification Requires Kaiser Test (Destructive, Qualitative)Direct Beer-Lambert Law Calculation (

)
Real-time Monitoring ImpossiblePossible (Flow Chemistry compatible)

Visualizing the Stability Advantage

The following diagram illustrates the "Cyclization Trap" that plagues C2 linkers (Reagent B) but is mitigated by the C3 backbone of NPPD.[1]

StabilityPathway Start Activated Urea Intermediate C2_TS 5-Membered TS (Low Energy Barrier) Start->C2_TS C2 Linker (NPED) C3_TS 6-Membered TS (High Entropic Barrier) Start->C3_TS C3 Linker (NPPD) C2_Prod Imidazolidinone (Dead End Product) C2_TS->C2_Prod Rapid Cyclization C3_Prod Stable Linear Conjugate (Desired Product) C3_TS->C3_Prod Kinetic Stability

Caption: Kinetic bifurcation showing the high stability of NPPD (Green path) vs. the cyclization failure mode of C2 analogs (Red path).

Validated Experimental Protocol

Selective Acylation of NPPD

This protocol demonstrates the selective functionalization of the primary amine, leveraging the low nucleophilicity of the nitroaniline nitrogen.[1]

Reagents:

  • NPPD (1.0 eq)[1][2]

  • Acetic Anhydride (1.1 eq)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Triethylamine (TEA) (1.2 eq)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of NPPD in 5 mL of anhydrous DCM. The solution will appear bright yellow.[1]

  • Base Addition: Add TEA dropwise at

    
    .[1]
    
  • Acylation: Add Acetic Anhydride dropwise over 5 minutes.

    • Mechanism:[1][2] The aliphatic primary amine (

      
      ) reacts instantly.[1] The aniline nitrogen (
      
      
      
      , deactivated by the
      
      
      -nitro group) remains unreacted.[1]
  • Monitoring: Spot on TLC (Silica, 5% MeOH/DCM).

    • Starting Material:

      
      [1][2]
      
    • Product:

      
       (Yellow spot)[1][2]
      
  • Workup: Wash with 0.1 M HCl (removes TEA and unreacted aliphatic amines). The product remains in the organic layer.[1]

  • Yield: Expected yield >90%.

Validation Check:

  • Take a small aliquot of the product and attempt to react with benzaldehyde.[1] No imine formation should be observed (confirming the primary amine is capped).[1]

  • UV-Vis spectrum should remain unchanged (confirming the nitroaniline chromophore is intact).[1][2]

References

  • Comparative Stability of Diamine Linkers: BenchChem. "A Comparative Guide to Diaminopropane and Ethylenediamine as Chelating Agents."[1][3] (2025).[1][3][4][5] Context: Establishes the thermodynamic stability differences between 5-membered (C2) and 6-membered (C3) chelate rings.

  • Kinetic Stability in Metal Complexes: Dalton Transactions. "Contrasting effects of ethylene and propylene linkers on the kinetic stability of water-soluble near-infrared-absorbing diradical-PtII complexes." Context: Provides experimental data showing propylene (C3) linkers have half-lives 1300x longer than ethylene (C2) linkers in biological exchange assays.[1][2]

  • Reactivity of Diamine Linkers: National Institutes of Health (PMC).[1] "Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of Melamine Dendrimers." Context: Validates the reactivity profiles of primary vs. secondary amines in diamine linkers.

  • Physical Properties & Safety: PubChem. "Propylenediamine (1,3-Diaminopropane) Compound Summary." Context: Baseline physical data for the non-chromogenic control.

Sources

Safety & Regulatory Compliance

Safety

N-(4-nitrophenyl)propane-1,3-diamine proper disposal procedures

Operational Guide: Safe Disposal of N-(4-nitrophenyl)propane-1,3-diamine Part 1: Executive Safety Assessment Chemical Identity & Risk Profile Chemical Name: N-(4-nitrophenyl)propane-1,3-diamine[1][2] Functional Pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of N-(4-nitrophenyl)propane-1,3-diamine

Part 1: Executive Safety Assessment

Chemical Identity & Risk Profile

  • Chemical Name: N-(4-nitrophenyl)propane-1,3-diamine[1][2]

  • Functional Pharmacophores: 4-Nitroaniline moiety (Toxic/Mutagenic) + Propylenediamine chain (Corrosive/Basic).[1][2]

  • Urgency: High. This compound combines the acute toxicity and methemoglobinemia risks of nitro-aromatics with the corrosivity of aliphatic amines.[2]

The "Why" Behind the Protocol (Causality) Standard disposal methods for general organics are insufficient.[2]

  • Environmental Persistence: The nitro-aromatic ring is resistant to biological degradation. Releasing this into aqueous waste streams (even if neutralized) poses a severe threat to aquatic life (EPA Waste Code P077 analog).[2]

  • Thermal Stability: The nitro group provides oxidative potential. Incomplete combustion can release toxic Nitrogen Oxides (

    
    ).[2] Therefore, high-temperature incineration with secondary scrubbing  is the only validated destruction method.[2]
    
  • Chemical Incompatibility: As a diamine, this molecule is a base.[2] Mixing it with acid waste streams (a common lab error) will generate significant heat (exothermic neutralization), potentially volatilizing the toxic nitro-component or causing an eruption.[2]

Part 2: Pre-Disposal Characterization & Segregation

Before moving the material, you must characterize its physical state to determine the correct waste stream.[2]

Table 1: Physicochemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
Physical State Solid (typically yellow/brown powder) or Viscous OilSolids require double-bagging to prevent dust inhalation.[1][2]
pH (1% soln) > 11.0 (Basic)DO NOT mix with Acid Waste (D002).[2] Segregate as "Alkaline/Base".
Water Solubility Moderate to LowDo not attempt to wash down drains. Material will precipitate and contaminate plumbing.
Reactivity Incompatible with Oxidizers & AcidsKeep away from Nitric Acid, Peroxides, and Acid Chlorides.[2]
Toxicity Acute Toxin (Skin/Oral)Zero skin contact permitted.[2] Double nitrile gloves required.

Part 3: Decision Matrix & Workflow

The following logic gate ensures the material enters the correct destruction pathway without causing cross-contamination.

DisposalWorkflow Start Waste Material Identification N-(4-nitrophenyl)propane-1,3-diamine StateCheck Determine Physical State Start->StateCheck SolidStream SOLID WASTE STREAM (Pure Compound/Filter Cake) StateCheck->SolidStream Powder/Crystal LiquidStream LIQUID WASTE STREAM (Mother Liquor/Reaction Mixture) StateCheck->LiquidStream Solution PackSolid 1. Double bag in 6-mil polyethylene. 2. Place in HDPE wide-mouth drum. SolidStream->PackSolid CheckSolvent Identify Carrier Solvent LiquidStream->CheckSolvent Labeling LABELING: 'Hazardous Waste - Toxic, Corrosive' Constituent: Nitroaniline Derivative PackSolid->Labeling Halogenated Halogenated Waste (DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (Methanol, Ethyl Acetate) CheckSolvent->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling FinalDestruction High-Temp Incineration (RCRA Approved Facility) Labeling->FinalDestruction

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compliance with incineration protocols.

Part 4: Detailed Step-by-Step Protocol

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Use this for expired shelf inventory or isolated product.[1]

  • PPE Setup: Wear a Tyvek lab coat, safety goggles, and double nitrile gloves (0.11 mm minimum thickness).[2] The nitro group allows for rapid transdermal absorption.[2]

  • Primary Containment: Do not pour loose powder into a drum. Transfer the solid into a heavy-duty, clear polyethylene bag (6-mil thickness).

  • Sealing: Twist the bag neck, fold it over, and tape it shut to create an airtight seal.[2]

  • Secondary Containment: Place the sealed bag into a secondary bag (double containment) and seal again.

  • Waste Container: Deposit the double-bagged material into a wide-mouth HDPE (High-Density Polyethylene) drum designated for "Toxic Solids." [1][2]

    • Critical Check: Ensure the drum does not contain acidic solids (e.g., p-Toluenesulfonic acid) or oxidizers.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: N-(4-nitrophenyl)propane-1,3-diamine.[1][2]

    • Hazards: Toxic, Corrosive.[2][3]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Use this for mother liquors or reaction quench mixtures.[1]

  • pH Adjustment (If Aqueous): If the waste is in an aqueous layer, check the pH.[2]

    • If pH < 9, slowly adjust to pH 10-11 using 1M NaOH.[2] Reasoning: Keeping amines in their free-base form prevents them from precipitating unpredictably as salts in the waste container.[2]

  • Solvent Compatibility: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (MeOH, THF).[2]

    • NEVER mix this amine with Acetone/Ketones if the waste will be stored for long periods (risk of imine formation/polymerization, though less dangerous, it alters waste characterization).[2]

  • Transfer: Pour into the appropriate "Basic Organic Waste" carboy.

    • Safety Stop: Verify the carboy does not contain "Acid Waste."[2]

  • Rinsing: Rinse the glassware with the compatible solvent and add the rinse to the waste container. Do not rinse with water down the sink.[2]

Part 5: Emergency Procedures (Spill Management)

If a spill occurs, immediate containment is required to prevent surface contamination.[2][4]

Incompatibility Logic for Cleanup The diagram below illustrates why specific cleanup agents must be avoided.

Incompatibility Chemical N-(4-nitrophenyl) propane-1,3-diamine Acid Strong Acids (HCl, H2SO4) Chemical->Acid Bleach Hypochlorites (Bleach) Chemical->Bleach Sand Vermiculite/Sand (Inert) Chemical->Sand Reaction1 Exothermic Neutralization (Heat/Splatter Risk) Acid->Reaction1 Reaction2 Formation of Chloramines (Toxic Gas) Bleach->Reaction2 Safe Safe Absorption Sand->Safe

Figure 2: Chemical incompatibility chart highlighting risks of improper spill cleanup agents.[1][2]

Spill Cleanup Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[5]

  • Absorb: Cover the spill with Vermiculite or Dry Sand .

    • Prohibited: Do not use paper towels (combustible) or bleach (reaction risk).[2]

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar.

  • Decontaminate Surface: Wash the surface with a dilute soap solution (surfactant) to lift the nitro-residue.[2] Collect this wash water as hazardous waste.[2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[2] (Defines P-list and U-list waste codes for nitro-aromatics). [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] (Standard for segregation of incompatible chemicals).[2] [Link]

  • PubChem. Compound Summary for 4-Nitroaniline (Surrogate for Nitro-moiety toxicity). National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). [Link]

Sources

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